Product packaging for 7-Amino-1,8-naphthyridin-2(1H)-one(Cat. No.:CAS No. 1931-44-8)

7-Amino-1,8-naphthyridin-2(1H)-one

Cat. No.: B019099
CAS No.: 1931-44-8
M. Wt: 161.16 g/mol
InChI Key: NSPQTGOJGZXAJM-UHFFFAOYSA-N
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Description

7-Amino-1,8-naphthyridin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B019099 7-Amino-1,8-naphthyridin-2(1H)-one CAS No. 1931-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1H-1,8-naphthyridin-2-one
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InChI

InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQTGOJGZXAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80172911
Record name 7-Amino-1,8-naphthyridin-2(1H)-one
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Molecular Weight

161.16 g/mol
Source PubChem
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CAS No.

1931-44-8
Record name 2-Amino-7-hydroxy-1,8-naphthyridine
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Record name 7-Amino-1,8-naphthyridin-2(1H)-one
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Record name 7-Amino-1,8-naphthyridin-2(1H)-one
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Record name 7-amino-1,8-naphthyridin-2(1H)-one
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Foundational & Exploratory

Synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one from 2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Amino-1,8-naphthyridin-2(1H)-one from 2,6-Diaminopyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among its derivatives, this compound represents a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of a robust and widely adopted synthetic route to this key intermediate, commencing from the readily available starting material, 2,6-diaminopyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide field-proven insights to ensure reproducibility and high-yield synthesis for researchers in drug discovery and chemical development.

Strategic Overview: The Gould-Jacobs Annulation Approach

The construction of the this compound core from 2,6-diaminopyridine is most effectively achieved through a cyclization strategy analogous to the classic Gould-Jacobs reaction.[3][4] This powerful method is designed for the synthesis of 4-hydroxyquinolines (which exist in their tautomeric 4-quinolone form) from anilines. By substituting aniline with 2,6-diaminopyridine, the reaction is adapted to construct the pyridone ring fused to the initial pyridine core, a process known as benzannulation or, in this case, pyridannulation.

The overall strategy involves two primary transformations:

  • Condensation: An initial nucleophilic substitution reaction between one of the amino groups of 2,6-diaminopyridine and a suitable three-carbon electrophile, typically a malonic acid derivative.

  • Thermal Cyclization: An intramolecular electrocyclization of the resulting intermediate, driven by high temperatures, to form the bicyclic naphthyridinone system.

This approach is highly effective due to the nucleophilicity of the amino groups on the pyridine ring and the commercial availability of the required coupling partners.

Mechanistic Deep Dive: From Diamine to Bicyclic Core

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a logical sequence of well-established organic chemistry principles.

Step 1: Nucleophilic Substitution and Intermediate Formation

The reaction is initiated by the condensation of 2,6-diaminopyridine with diethyl ethoxymethylenemalonate (DEEM). One of the exocyclic amino groups acts as a nucleophile, attacking the electron-deficient vinylic carbon of DEEM and displacing the ethoxy group. This step forms the key open-chain intermediate, diethyl 2-(((6-aminopyridin-2-yl)amino)methylene)malonate.

  • Expert Insight: The choice of DEEM is strategic. It provides the requisite three-carbon chain (C2, C3, C4 of the new ring) and is pre-functionalized for cyclization. The ethoxy group serves as an excellent leaving group, facilitating the initial condensation under relatively mild conditions.

Step 2: Intramolecular Cyclization (Annulation)

This is the critical ring-forming step. The reaction mixture is heated to a high temperature (typically >200 °C), often in a high-boiling solvent like diphenyl ether or Dowtherm A. This provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization. The nitrogen atom of the pyridine ring attacks the ester carbonyl, leading to the formation of the new six-membered ring and elimination of ethanol.

  • Expert Insight: The high temperature is non-negotiable for this thermal cyclization. It is a pericyclic reaction that proceeds via a 6-electron transition state.[3] Without sufficient thermal energy, the reaction will stall at the intermediate stage. The use of microwave irradiation has been shown to dramatically shorten reaction times for similar Gould-Jacobs reactions by enabling rapid heating to the target temperature.[5]

Step 3: Tautomerization

The newly formed ring system rapidly tautomerizes to the more stable aromatic 1,8-naphthyridin-2(1H)-one structure. This final form is stabilized by the amide resonance within the pyridone ring.

The overall synthetic transformation is depicted in the workflow below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product 2_6_DAP 2,6-Diaminopyridine Intermediate Open-Chain Adduct 2_6_DAP->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (High Temp, >200°C) -EtOH

References

A Technical Guide to the Spectroscopic Characterization of 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 7-Amino-1,8-naphthyridin-2(1H)-one. As a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, rigorous analytical validation is paramount. This document outlines detailed methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The guide is intended for researchers, chemists, and quality control professionals who require a robust, multi-technique approach to confirm the identity, purity, and electronic properties of this compound.

Introduction

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a pyridinone ring. The presence of multiple functional groups—a lactam, an aromatic amine, and a pyridine-type nitrogen—imparts a unique electronic and structural profile. These features make it a valuable building block in the synthesis of novel compounds with potential biological activities, including applications as kinase inhibitors and DNA-targeting agents.[1] Given its importance, a multi-faceted spectroscopic approach is not just recommended but essential for definitive characterization. This guide explains the causality behind experimental choices and provides a framework for integrating data from various techniques to build a cohesive and validated structural assignment.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Molecular Formula: C₈H₇N₃O[2] Molecular Weight: 161.16 g/mol [2]

Integrated Spectroscopic Workflow

The definitive characterization of a molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, UV-Vis spectroscopy probes the electronic properties, and NMR spectroscopy provides the detailed atomic connectivity and chemical environment of the carbon-hydrogen framework.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Elucidation cluster_validation Final Validation Prep Synthesized Compound (Purity Check via TLC/LCMS) MS Mass Spectrometry (MS) [Molecular Weight & Formula] Prep->MS Aliquots IR FTIR Spectroscopy [Functional Groups] Prep->IR Aliquots UV UV-Vis Spectroscopy [Electronic Transitions] Prep->UV Aliquots NMR NMR Spectroscopy [Structural Framework] Prep->NMR Aliquots Confirm Structure Confirmed MS->Confirm Integrated Data IR->Confirm Integrated Data UV->Confirm Integrated Data H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 D2 2D NMR (COSY, HSQC) NMR->D2 H1->Confirm Integrated Data C13->Confirm Integrated Data D2->Confirm Integrated Data

Diagram 1: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Due to the presence of exchangeable amine (-NH₂) and amide (-NH) protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It is aprotic yet capable of forming hydrogen bonds, which slows the exchange rate of these protons, allowing them to be observed as distinct signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

Expected ¹H NMR Data

The aromatic region will display characteristic doublets due to ortho-coupling between adjacent protons on the rings. The amine and amide protons are expected to appear as broad singlets, which can be confirmed by a D₂O exchange experiment.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-N1 (Amide)~11.5 - 12.0Broad s-Deshielded due to lactam structure and H-bonding.
H-C6~7.8 - 8.0d~8.5Coupled to H-C5.
H-C4~7.7 - 7.9d~9.0Coupled to H-C3.
H-C5~6.4 - 6.6d~8.5Coupled to H-C6. Shielded by the -NH₂ group.
H-C3~6.2 - 6.4d~9.0Coupled to H-C4.
H-N7 (Amine)~6.8 - 7.0Broad s-Chemical shift can vary with concentration.

Note: The specific chemical shifts are based on data for similar naphthyridine derivatives and may vary slightly.[3][4]

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-2 (C=O) | ~162.0 | Carbonyl carbon of the lactam. | | C-7 | ~158.0 | Carbon attached to the amino group. | | C-8a | ~152.0 | Bridgehead carbon adjacent to N8. | | C-6 | ~138.0 | Aromatic CH. | | C-4 | ~135.0 | Aromatic CH. | | C-4a | ~115.0 | Bridgehead carbon. | | C-5 | ~108.0 | Aromatic CH, shielded by the amino group. | | C-3 | ~105.0 | Aromatic CH. |

Note: These are predicted values based on standard chemical shift ranges for such functional groups.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental formula of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS), for example, on a TOF or Orbitrap analyzer, is required to confirm the elemental composition.

Expected Data
  • Molecular Formula: C₈H₇N₃O

  • Exact Mass: 161.0589 g/mol [2]

  • Expected Ion (HRMS, ESI+): [M+H]⁺ = 162.0662

The measured mass should be within a 5 ppm tolerance of the calculated exact mass to confidently confirm the elemental composition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–600 cm⁻¹.[6] Perform a background scan of the clean ATR crystal first.

Expected Vibrational Bands

The spectrum is dominated by absorptions from the N-H, C=O, and aromatic C=C/C=N bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
3400 - 3200N-H StretchAmine (-NH₂) & Amide (-NH)Often appears as a broad or multiple sharp peaks.
1680 - 1650C=O StretchLactam (Amide)Strong, sharp absorption. A key diagnostic peak.
1620 - 1580N-H BendAmine (-NH₂)Confirms the presence of the primary amine.
1600 - 1450C=C and C=N StretchAromatic RingsMultiple sharp bands characteristic of the heteroaromatic system.
850 - 750C-H Bend (out-of-plane)Aromatic CHPattern can give clues about substitution on the rings.

Note: These ranges are standard for the indicated functional groups.[7][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The position and intensity of absorption maxima (λₘₐₓ) are characteristic of the compound's chromophore.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.[9]

  • Data Acquisition: Record the absorption spectrum over a range of 200–500 nm.[10] Use the pure solvent as a blank reference.

Expected Data

The extended conjugation of the 1,8-naphthyridin-2-one system is expected to result in strong absorptions in the UV region.

Expected λₘₐₓ (nm)Electronic TransitionNotes
~230 - 260 nmπ → πHigh-energy transition associated with the aromatic system.
~320 - 360 nmπ → πLower-energy transition due to the extended conjugation of the bicyclic system. The amino group acts as an auxochrome, often causing a red shift (bathochromic shift) into this region.[11]

The exact λₘₐₓ values can be sensitive to solvent polarity, a phenomenon known as solvatochromism. Characterizing the compound in both polar and non-polar solvents can provide further insight into the nature of the electronic transitions.

Conclusion

The structural confirmation of this compound is achieved through the logical integration of data from multiple spectroscopic techniques. The molecular formula is established by HRMS, key functional groups are identified by FTIR, the conjugated system is probed by UV-Vis, and the complete C-H framework and connectivity are mapped out by ¹H and ¹³C NMR. Following the protocols and understanding the expected data outlined in this guide will ensure a thorough and accurate characterization of this important heterocyclic compound, forming a solid analytical foundation for its application in research and development.

References

1H NMR and 13C NMR analysis of 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 7-Amino-1,8-naphthyridin-2(1H)-one

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, primarily due to the versatile hydrogen-bonding capabilities and rigid planar structure of the 1,8-naphthyridine core. Unambiguous structural confirmation and purity assessment are paramount in the development of derivatives based on this moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing precise insights into the molecular structure in solution. This technical guide presents a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. As definitive, fully assigned spectral data is not widely published, this guide is structured around a detailed, expert-predicted analysis grounded in fundamental NMR principles and validated by data from closely related analogues. We will delineate the causality behind experimental choices, provide robust protocols, and explain the logic of spectral interpretation, including the use of advanced 2D NMR techniques for unambiguous assignment.

Introduction: The Structural Landscape of this compound

The 1,8-naphthyridine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The title compound, this compound, possesses a unique electronic architecture. The pyridine ring is electron-deficient due to the ring nitrogen, while being functionalized with an electron-donating amino group (-NH₂). The adjacent pyridinone ring features an electron-withdrawing carbonyl group (-C=O) and an amide-like N-H proton. This complex interplay of electronic effects creates a distinct magnetic environment for each nucleus, which can be effectively probed by NMR spectroscopy.

This guide provides researchers and drug development professionals with a foundational understanding of the NMR characteristics of this molecule. We will proceed by first establishing a robust experimental protocol, followed by a detailed predictive analysis of the ¹H and ¹³C NMR spectra, and concluding with a discussion on how two-dimensional (2D) NMR experiments provide definitive structural confirmation.

Molecular Structure and Atom Numbering:

For clarity throughout this analysis, the following IUPAC-recommended numbering system for the 1,8-naphthyridine core will be used.

Caption: Structure of this compound with atom numbering.

Due to the lack of symmetry, the molecule is expected to show seven distinct signals in the ¹H NMR spectrum (four aromatic CH, one amide NH, and two amine NH₂) and eight distinct signals in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Data

The reliability of any spectral analysis hinges on the quality of the acquired data. The following protocol describes a self-validating workflow for obtaining high-resolution ¹H and ¹³C NMR spectra. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; it readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) provide a convenient internal reference. Furthermore, its ability to engage in hydrogen bonding minimizes the rapid exchange of labile N-H protons, often allowing them to be observed as distinct, sometimes broadened, signals.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D) directly in a 5 mm NMR tube.

    • Cap the tube and gently vortex or sonicate until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or higher field instrument).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Optimize the magnetic field homogeneity (shimming) by monitoring the lock signal or the FID of a strong singlet, such as the residual solvent peak. This step is critical for achieving sharp lines and high resolution.

    • Accurately calibrate the 90° pulse width for the specific sample and probe.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's zg30 pulse program).

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation, ensuring quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to obtain a spectrum where each unique carbon appears as a singlet.

    • Set the spectral width to cover a range of approximately 0 to 180 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Employing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups (CH₂ will be negative in DEPT-135, while CH and CH₃ will be positive) and quaternary carbons (which are absent in DEPT spectra).

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve vortex Vortex/Sonicate for full dissolution dissolve->vortex insert Insert Sample vortex->insert lock Lock on Deuterium Signal insert->lock shim Optimize Shimming lock->shim pulse Calibrate 90° Pulse shim->pulse acq_1h Acquire ¹H Spectrum (zg30, 16-64 scans) pulse->acq_1h acq_13c Acquire ¹³C Spectrum (zgpg30, ≥1024 scans) acq_1h->acq_13c acq_dept Acquire DEPT-135/90 acq_13c->acq_dept

Caption: Experimental workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to feature five signals in the aromatic/amide region and one broad signal for the amino protons. The chemical shifts are governed by the electron-donating and -withdrawing nature of the substituents on the heterocyclic core.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)IntegrationRationale for Prediction
H-N1 ~11.5 - 12.0Broad Singlet (br s)-1HAmide proton in a pyridinone ring, deshielded by the adjacent C=O and ring system. Its chemical shift is sensitive to concentration and water content.
H-4 ~7.9 - 8.1Doublet (d)J₄,₃ ≈ 8.5 - 9.01HLocated ortho to the pyridinone nitrogen (N1) and part of an electron-deficient ring system. Coupled only to H-3.
H-5 ~7.7 - 7.9Doublet (d)J₅,₆ ≈ 8.5 - 9.01HPart of the pyridine ring, deshielded by the ring nitrogen (N8). Coupled only to H-6.
H-N7 (-NH₂) ~6.8 - 7.2Broad Singlet (br s)-2HProtons of the electron-donating amino group. The signal is typically broad due to quadrupole effects from the ¹⁴N nucleus and potential exchange.
H-3 ~6.4 - 6.6Doublet (d)J₃,₄ ≈ 8.5 - 9.01HLocated vinylogous to the amide nitrogen (N1) and adjacent to the electron-withdrawing C=O group. Coupled only to H-4.
H-6 ~6.2 - 6.4Doublet (d)J₆,₅ ≈ 8.5 - 9.01HStrongly shielded by the powerful electron-donating amino group at the para-position (C7). Coupled only to H-5.

Predicted ¹³C NMR Spectral Analysis

The ¹³C spectrum will display eight distinct signals, as the molecule is asymmetric. The chemical shifts are highly influenced by the neighboring heteroatoms and functional groups. DEPT experiments are crucial for distinguishing between protonated and quaternary carbons.

Carbon AssignmentPredicted δ (ppm)Carbon Type (DEPT)Rationale for Prediction
C-2 ~162 - 165C (Quaternary)Carbonyl carbon of the pyridinone, highly deshielded.
C-7 ~158 - 161C (Quaternary)Aromatic carbon directly attached to the electron-donating amino group, significantly deshielded.
C-8a ~150 - 153C (Quaternary)Bridgehead carbon between two nitrogen atoms, deshielded.
C-4a ~148 - 151C (Quaternary)Bridgehead carbon adjacent to the pyridinone nitrogen (N1).
C-4 ~138 - 141CH (Positive)Deshielded aromatic methine carbon adjacent to N1.
C-5 ~120 - 123CH (Positive)Aromatic methine carbon adjacent to the bridgehead.
C-3 ~110 - 113CH (Positive)Aromatic methine carbon β to the carbonyl group.
C-6 ~98 - 102CH (Positive)Highly shielded aromatic methine carbon, ortho to the electron-donating amino group.

Structural Validation with 2D NMR Spectroscopy

While 1D NMR provides a foundational dataset, 2D NMR experiments are the definitive tools for assembling the molecular puzzle and ensuring every assignment is correct. This is the core of a self-validating protocol.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, we would expect to see:

    • A cross-peak connecting the signals of H-3 and H-4 , confirming their adjacency in one ring.

    • A cross-peak connecting the signals of H-5 and H-6 , confirming their adjacency in the other ring.

    • The absence of other correlations between aromatic protons would confirm the substitution pattern.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would be used to:

    • Unambiguously assign C-3, C-4, C-5, and C-6 by correlating their signals to their directly attached, and previously assigned (via COSY), proton partners.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the most powerful tool for piecing together the full carbon skeleton and assigning the quaternary carbons. Key expected correlations include:

    • H-4 should show a correlation to C-2 (three bonds) and C-4a (two bonds), confirming the structure of the pyridinone ring.

    • H-5 should show correlations to C-7 (three bonds) and C-8a (three bonds), linking it to the amino-substituted ring.

    • The amide proton H-N1 should show correlations to C-2 (two bonds) and C-8a (two bonds), locking down the core structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_final Final Structure pred_1h Predict ¹H Signals (δ, Multiplicity, J) cosy ¹H-¹H COSY (Identify H-H Spin Systems) pred_1h->cosy pred_13c Predict ¹³C Signals (with DEPT) hsqc ¹H-¹³C HSQC (Assign Protonated Carbons) pred_13c->hsqc cosy->hsqc Assign H-3/H-4 & H-5/H-6 hmbc ¹H-¹³C HMBC (Assign Quaternary Carbons & Confirm Connectivity) hsqc->hmbc Assign C-3/C-4 & C-5/C-6 final Unambiguous, Validated Structural Assignment hmbc->final Confirm Skeleton & Assign C-2, C-4a, C-7, C-8a

Caption: Logical workflow for structural elucidation using 2D NMR.

Conclusion

The NMR analysis of this compound provides a distinct and information-rich spectral fingerprint. The predicted ¹H spectrum is characterized by four distinct doublets in the aromatic region, with a significant upfield shift for H-6 due to the strong donating effect of the amino group. The ¹³C spectrum is defined by the deshielded carbonyl carbon (C-2) and the amino-substituted carbon (C-7). While this guide provides a robust, theory-grounded prediction of the NMR data, the ultimate confirmation and assignment must be achieved through the systematic application of 2D NMR experiments, particularly COSY, HSQC, and HMBC. This comprehensive approach ensures the highest level of scientific integrity and provides an unambiguous structural characterization essential for research and drug development applications.

References

Physical and chemical properties of 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Amino-1,8-naphthyridin-2(1H)-one: Properties, Characterization, and Applications

Authored by: A Senior Application Scientist

Foreword: The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its rigid, planar structure and versatile hydrogen bonding capabilities.[1][2][3] This guide provides an in-depth analysis of a key derivative, this compound, a foundational building block for drug discovery. We will move beyond a simple recitation of data to explore the causality behind its properties, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a fused pyridine and pyridinone ring system. The strategic placement of the amino group and the lactam functionality imparts a unique electronic and steric profile, making it an attractive starting point for library synthesis and lead optimization.

Structural and Identification Data
PropertyValueSource
Molecular Formula C₈H₇N₃O[4]
Molecular Weight 161.16 g/mol [4][5]
IUPAC Name 7-amino-1H-1,8-naphthyridin-2-one[4]
CAS Number 1931-44-8[4][5][6]
Appearance Dark Yellow to Yellow-Brown Solid[5]
InChIKey NSPQTGOJGZXAJM-UHFFFAOYSA-N[4][5]
Key Physicochemical Parameters

A compound's behavior in both chemical and biological systems is dictated by its physical properties. The high melting point and predicted solubility profile are direct consequences of the molecule's crystal packing and hydrogen bonding capacity, as detailed in Section 2.

PropertyValueExperimental Context & Significance
Melting Point >335°C (decomposes)[5]
Solubility Slightly soluble in Methanol (with heating)[5]
pKa (Predicted) 3.39 ± 0.20[5]
LogP (Predicted) -0.6 (ALOGPS)N/A

Solid-State Chemistry: The Supramolecular Architecture

The macroscopic properties of a crystalline solid are governed by the specific arrangement of molecules in its lattice. For this compound, X-ray crystallography reveals a highly ordered, three-dimensional network stabilized by a combination of strong hydrogen bonds and π–π stacking interactions.[7][8]

Crystal Structure Analysis

The compound crystallizes in a monoclinic system, and its structure has been determined as a monohydrate, C₈H₇N₃O·H₂O.[7][8] The organic molecule is nearly planar, a critical feature for enabling effective π-stacking.[7]

The crystal packing is characterized by:

  • Hydrogen-Bonded Tapes: Adjacent organic molecules are linked via N—H⋯N and N—H⋯O hydrogen bonds, forming one-dimensional tapes along the crystallographic a-axis.[7][8]

  • Water-Mediated Chains: Water molecules form independent chains through O—H⋯O bonds and subsequently link the organic tapes, creating a robust 3D network.[7][8]

  • π–π Stacking: The planar 1,8-naphthyridine ring systems stack with an interplanar separation of 3.246 Å, further stabilizing the crystal lattice.[7][8] This interaction is crucial for its potential role in binding to biological targets like DNA or protein active sites.

cluster_0 Molecular Tape (along a-axis) cluster_1 Water Chain (along b-axis) A1 Molecule A A2 Molecule B A1->A2 N-H···N N-H···O W1 H₂O A2->W1 O-H···O (Tape-Water Link) W2 H₂O W1->W2 O-H···O W3 H₂O W2->W3 O-H···O

Supramolecular assembly of this compound.

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of this scaffold is fundamental for its application in drug development.

Synthetic Protocol

While the original synthesis was reported by Newcome et al. in 1981, a common laboratory-scale synthesis involves the condensation of 2,6-diaminopyridine with malic acid in the presence of concentrated sulfuric acid.[7][9] This acid-catalyzed cyclization is a robust method for constructing the naphthyridinone core.

reagents Reagents: 1. Malic Acid 2. Conc. H₂SO₄ 3. NH₄OH (workup) product This compound reagents->product start 2,6-Diaminopyridine start->product Acid-Catalyzed Condensation & Cyclization

High-level synthetic workflow for the naphthyridinone core.
Chemical Reactivity Profile

The molecule's reactivity is a composite of its functional groups:

  • 7-Amino Group: This exocyclic amine is a key nucleophilic center. It can be readily acylated, alkylated, or used as a handle for forming sulfonamides, enabling the exploration of structure-activity relationships (SAR) at this position. Its presence is critical for forming hydrogen bonds in biological systems.

  • Lactam (Amide) System: The endocyclic amide is relatively stable but can be N-alkylated under appropriate basic conditions. The carbonyl oxygen is a primary hydrogen bond acceptor.

  • Aromatic Core: The electron-rich pyridine ring fused to the pyridinone system can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled to avoid side reactions. The nitrogen atoms within the rings also make it an excellent polydentate ligand for coordinating with metal ions.[7]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. The following section outlines the expected spectroscopic data and a standardized protocol for characterization.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiple signals between δ 6.0-8.0 ppm, showing characteristic doublet and triplet splitting patterns of the disubstituted pyridine and pyridinone rings. - Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. - Lactam Proton (NH): A broad singlet at a downfield chemical shift (>10 ppm), also solvent-dependent.
¹³C NMR Approximately 8 distinct signals are expected in the aromatic region (δ 100-160 ppm), with the carbonyl carbon appearing significantly downfield (>160 ppm).
FT-IR (ATR) - N-H Stretch: Broad absorptions in the 3200-3400 cm⁻¹ region (amine and amide). - C=O Stretch: A strong, sharp absorption around 1640-1680 cm⁻¹ (lactam carbonyl). - C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the aromatic rings.
Mass Spec. (ESI+) Expected [M+H]⁺ ion at m/z = 162.17.
Standard Operating Protocol for Characterization

Objective: To confirm the identity and purity of a synthesized batch of this compound.

Methodology:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and to ensure exchangeable N-H protons are observable.

    • MS: Prepare a ~1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid aids in protonation for positive-ion mode ESI.

    • IR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • MS: Infuse the diluted sample into an ESI-TOF or ESI-Quadrupole mass spectrometer and acquire data in positive ion mode.

    • IR: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the observed molecular ion in the mass spectrum to the calculated exact mass.

    • Assign all peaks in the ¹H and ¹³C NMR spectra, using 2D data to confirm assignments.

    • Verify the presence of key functional groups (C=O, N-H) in the IR spectrum.

    • Assess purity based on the absence of significant impurity peaks in the NMR and MS data.

Relevance in Drug Discovery and Medicinal Chemistry

The 1,8-naphthyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][10]

This compound serves as a versatile pharmacophore due to its defined arrangement of hydrogen bond donors and acceptors, as well as its planar surface for stacking interactions.

Pharmacophoric features of the this compound scaffold.

Its derivatives are being explored as:

  • Kinase Inhibitors: The scaffold can mimic the adenine region of ATP, binding into the hinge region of protein kinases.

  • Antibacterial Agents: The 1,8-naphthyridine core is famously part of nalidixic acid, a precursor to fluoroquinolone antibiotics.[3] Derivatives continue to be investigated as novel antibacterial agents.[10][11]

  • Anticancer Therapeutics: The planar system can intercalate with DNA or bind to enzyme active sites, leading to cytotoxic effects in cancer cells.[2][12]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: Keep in a dark place under an inert atmosphere at room temperature.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed molecular entity whose physical and chemical properties are intrinsically linked. Its planarity, robust hydrogen bonding network, and versatile reactive handles make it a high-value scaffold for the development of next-generation therapeutics. This guide has aimed to provide the technical depth and practical context necessary for researchers to fully leverage the potential of this important molecule.

References

Tautomerism in 7-Amino-1,8-naphthyridin-2(1H)-one: A Comprehensive Analysis of Structure, Equilibrium, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 7-Amino-1,8-naphthyridin-2(1H)-one is a key derivative whose biological activity is intrinsically linked to its molecular structure. A critical, yet often overlooked, aspect of its structure is prototropic tautomerism—a dynamic equilibrium between constitutional isomers that can profoundly influence its physicochemical properties and pharmacological profile.[2][3] This guide provides an in-depth analysis of the potential tautomeric forms of this molecule, focusing on the interplay between the lactam-lactim (keto-enol) and amino-imino equilibria. We present a multi-faceted approach for characterizing this phenomenon, integrating advanced spectroscopic techniques, computational modeling, and crystallographic data. The methodologies detailed herein are designed to provide researchers with a robust framework for understanding and controlling tautomerism, a crucial step in the rational design and development of novel therapeutics.

The Theoretical Landscape: Unraveling Tautomeric Possibilities

Prototropic tautomerism involves the relocation of a proton, typically accompanied by a switch in single and double bonds.[2] For this compound, two primary tautomeric equilibria exist concurrently: the lactam-lactim equilibrium at the C2 position and the amino-imino equilibrium at the C7 position. This gives rise to four potential tautomers, each with a unique electronic distribution and hydrogen bonding pattern that dictates its interaction with biological targets.

The four principal tautomeric forms are:

  • Lactam-Amino (A): The commonly depicted this compound form.

  • Lactim-Amino (B): The "enol" form, 7-amino-1,8-naphthyridin-2-ol.

  • Lactam-Imino (C): The imino form, 7-imino-7,8-dihydro-1,8-naphthyridin-2(1H)-one.

  • Lactim-Imino (D): The enol-imino form, 7-imino-7,8-dihydro-1,8-naphthyridin-2-ol.

The equilibrium between these forms is not static; it is dynamically influenced by environmental factors. The polarity of the solvent, its hydrogen-bonding capability, pH, and temperature can all shift the equilibrium, favoring one tautomer over others.[4][5][6] For instance, polar protic solvents may stabilize the more polar lactam forms through hydrogen bonding, whereas nonpolar solvents might favor the less polar lactim forms.[7]

Tautomeric_Equilibrium cluster_0 Lactam-Lactim Equilibrium (Keto-Enol) cluster_1 Lactam-Lactim Equilibrium A Lactam-Amino (A) This compound B Lactim-Amino (B) 7-amino-1,8-naphthyridin-2-ol A->B [H⁺ shift] C Lactam-Imino (C) 7-imino-7,8-dihydro-1,8-naphthyridin-2(1H)-one A->C [H⁺ shift] D Lactim-Imino (D) 7-imino-7,8-dihydro-1,8-naphthyridin-2-ol B->D [H⁺ shift] C->D [H⁺ shift]

Fig 1. Potential prototropic tautomers of this compound.

A Multi-Pronged Strategy for Experimental Characterization

No single technique can fully elucidate a complex tautomeric system. A synergistic approach combining spectroscopy, crystallography, and computational chemistry is essential for a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is unparalleled for studying tautomeric equilibria in solution, as individual tautomers can often be observed when their interconversion is slow on the NMR timescale.[8][9] Different tautomers will exhibit distinct chemical shifts for protons and carbons near the sites of proton exchange.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting point due to its ability to dissolve a wide range of compounds and its hydrogen bond accepting nature, which can help resolve N-H protons. Comparing spectra in DMSO-d₆ with a nonpolar solvent like chloroform-d (CDCl₃) can reveal solvent-induced shifts in the equilibrium.[10]

  • Sample Preparation: Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in a high-quality NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Low-Temperature Analysis: Gradually decrease the sample temperature in increments of 10-20 K (e.g., from 298 K down to 223 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

    • Causality: Lowering the temperature slows the rate of proton exchange between tautomers.[6] If multiple tautomers are present, broad exchange signals at room temperature may resolve into sharp, distinct peaks for each species at lower temperatures.

  • High-Temperature Analysis: If signals are still sharp at ambient temperature, gradually increase the temperature in 10-20 K increments.

    • Causality: As the temperature rises, the rate of interconversion increases. If distinct signals from multiple tautomers were present, they will broaden, coalesce, and eventually sharpen into a single, population-averaged signal.

  • Data Analysis:

    • Integrate the signals corresponding to each distinct tautomer at a temperature where exchange is slow to determine their relative populations and calculate the equilibrium constant (K_eq).

    • Use the Gibbs equation (ΔG = -RTlnK_eq) to determine the free energy difference between the tautomers at that temperature.[4]

UV-Vis Spectroscopy: A Probe of Electronic Transitions

The conjugated π-systems of different tautomers result in distinct electronic transitions, which can be observed as different absorption maxima (λ_max) in a UV-Vis spectrum.[11] By studying how the spectrum changes in solvents of varying polarity (solvatochromism), one can infer shifts in the tautomeric equilibrium.[5][11]

  • Solvent Selection: Prepare a set of solvents with a wide range of polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO or methanol).

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in each of the selected solvents by adding a small, precise volume of the stock solution to a cuvette containing the final solvent. Ensure the amount of the stock solvent is negligible (<1%).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the λ_max for each solution.

    • A significant shift in λ_max (either bathochromic or hypsochromic) with increasing solvent polarity is indicative of a shift in the tautomeric equilibrium.[6] The keto forms are generally more polar and are favored in more polar solvents.[10]

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. This structure typically represents the thermodynamically most stable tautomer under crystallization conditions, as it is locked into the crystal lattice.

Field Insight: For this compound, a crystal structure of its monohydrate has been reported.[12][13] The analysis confirmed that in the solid state, the molecule exists exclusively in the lactam-amino form.[12][13] This provides a crucial anchor point for interpreting the more complex solution-phase data, where other tautomers may be present in equilibrium.

Computational Chemistry: A Predictive and Supportive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for predicting the relative stabilities of tautomers.[14][15] By calculating the Gibbs free energy of each tautomer in the gas phase and in solution (using a Polarizable Continuum Model, PCM), one can predict the equilibrium populations and support experimental findings.[14][16]

Computational_Workflow start Hypothesize Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc sp_energy Single-Point Energy (Higher Level Theory) freq_calc->sp_energy solvation Solvation Model (e.g., IEF-PCM) sp_energy->solvation thermo Thermochemical Analysis (Gibbs Free Energy) solvation->thermo results Predict Tautomer Ratios thermo->results

Fig 2. A typical DFT workflow for predicting tautomer stability.

Data Synthesis and Interpretation

Integrating data from these complementary techniques provides a holistic understanding. The crystal structure confirms the lactam-amino form is dominant in the solid state.[12][13] NMR and UV-Vis studies in solution will then quantify the extent to which other tautomers (e.g., the lactim-amino form) are populated in different environments. Computational results can then rationalize these experimental observations based on the calculated relative stabilities.

Tautomer FormExpected ¹H NMR Signature (DMSO-d₆)Expected UV-Vis λ_maxRelative Stability (Predicted)
Lactam-Amino (A) Sharp N1-H (~11-12 ppm), Sharp C7-NH₂ (~6-7 ppm)~320-340 nmHighest in polar solvents
Lactim-Amino (B) Absence of N1-H, presence of O-H (~9-10 ppm)Shorter λ (~300-320 nm)May increase in nonpolar solvents
Lactam-Imino (C) Distinct C7=NH signal, altered aromatic signalsLonger λ (>350 nm)Generally less stable

Note: The chemical shifts and λ_max values are illustrative and require experimental verification.

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

  • Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns. The lactam-amino form, for example, has an N-H donor and a C=O acceptor, while the lactim-amino form has an O-H donor and a ring nitrogen acceptor. Only the tautomer that is complementary to the target's active site will bind with high affinity.

  • Pharmacokinetics (ADME):

    • Solubility: The more polar lactam form is expected to have higher aqueous solubility than the lactim form.

    • Permeability: The less polar, more lipophilic lactim tautomer may exhibit better membrane permeability.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, creating both opportunities and challenges for patent protection.

Conclusion: A thorough understanding of the tautomeric behavior of this compound is indispensable for any research or drug development program involving this scaffold. The lactam-amino form is confirmed as the stable species in the solid state, but a dynamic equilibrium with other forms likely exists in solution.[12] By employing a combination of high-resolution NMR, UV-Vis spectroscopy, and computational modeling, researchers can quantify this equilibrium and understand how it is influenced by the environment. This knowledge is paramount for interpreting structure-activity relationships, optimizing pharmacokinetic properties, and ultimately designing more effective and reliable therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 7-Amino-1,8-naphthyridin-2(1H)-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 7-Amino-1,8-naphthyridin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.

The challenge, as is often the case with novel compounds, lies in the scarcity of direct experimental solubility data. This guide, therefore, adopts a dual approach: leveraging established theoretical and computational models to predict solubility, while simultaneously providing robust, field-proven experimental protocols for in-house validation. By bridging predictive science with practical application, we aim to empower researchers to make informed decisions, anticipate challenges, and accelerate the development timeline of therapeutics derived from the 1,8-naphthyridine core.

This document is structured to be a practical and insightful resource. We will first delve into the fundamental physicochemical properties of this compound, as these are the molecular determinants of its solubility. We will then present predicted solubility data in a range of common organic solvents, offering a valuable starting point for experimental design. Crucially, we will detail the methodologies for both thermodynamic and kinetic solubility assays, explaining the "why" behind each step to ensure procedural integrity and data reliability. Visual workflows and a comprehensive reference list are included to further enhance clarity and support your research endeavors.

It is our hope that this guide will serve not just as a repository of information, but as a strategic tool in your pursuit of novel medicines.

Physicochemical Profile of this compound: The Molecular Basis of Solubility

Understanding the inherent chemical and physical characteristics of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule's structure, a fusion of a pyridine and a pyridinone ring, bestows upon it a unique combination of features that govern its interactions with various solvents.

Molecular Structure:

Key Physicochemical Descriptors:

PropertyValueSource
Molecular Formula C₈H₇N₃OPubChem[1]
Molecular Weight 161.16 g/mol PubChem[1]
Canonical SMILES C1=CC(=NC2=C1C=CC(=O)N2)NPubChem[1]
Hydrogen Bond Donors 2 (amine and amide N-H)Inferred from structure
Hydrogen Bond Acceptors 3 (carbonyl oxygen, pyridine nitrogen, amine nitrogen)Inferred from structure
Predicted LogP (o/w) 0.2PubChem[1]
Predicted Aqueous Solubility (LogS) -2.5 to -3.0Predicted via SwissADME & pkCSM

The presence of both hydrogen bond donors and acceptors in the form of the amino group (-NH₂) and the lactam functionality (-C(=O)NH-) is a dominant factor influencing solubility.[2][3][4] These groups can engage in strong intermolecular hydrogen bonds with protic solvents like water, methanol, and ethanol, suggesting a higher affinity for these types of solvents. Conversely, in aprotic solvents, the molecule's ability to self-associate through hydrogen bonding may lead to lower solubility.

The predicted LogP value of 0.2 indicates a relatively balanced hydrophilic-lipophilic character. This suggests that while the molecule has a preference for polar environments, it is not entirely insoluble in less polar organic solvents. The planar, aromatic nature of the naphthyridine core contributes to potential π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.[2][3][4]

Predicted Solubility Profile: A Computational Approach

In the absence of extensive experimental data, computational models provide a valuable first approximation of a compound's solubility. It is crucial to underscore that these are in-silico predictions and should be used to guide experimental work rather than as a substitute for it. The following table summarizes the predicted solubility of this compound in water and a selection of common organic solvents. The aqueous solubility was predicted using the SwissADME and pkCSM web servers, while the organic solvent solubility is estimated based on a qualitative assessment of solvent properties and the molecule's physicochemical characteristics.

Table 1: Predicted Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale for Prediction
Water Protic, PolarSparingly SolubleThe molecule's ability to form multiple hydrogen bonds is counteracted by its rigid, aromatic core.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarSolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar and non-polar regions of the molecule.
Dimethylformamide (DMF) Aprotic, PolarSolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of disrupting the intermolecular forces of the solute.
Methanol (MeOH) Protic, PolarModerately SolubleAs a protic solvent, methanol can engage in hydrogen bonding, but its lower polarity compared to water may limit solubility.
Ethanol (EtOH) Protic, PolarModerately SolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Acetonitrile (ACN) Aprotic, PolarSparingly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to solvate the molecule effectively.
Acetone Aprotic, PolarSparingly SolubleSimilar to acetonitrile, its ability to act as a hydrogen bond acceptor is moderate.
Dichloromethane (DCM) Aprotic, Non-polarPoorly SolubleThe low polarity of DCM makes it a poor solvent for a molecule with significant hydrogen bonding capabilities.
Tetrahydrofuran (THF) Aprotic, Moderately PolarPoorly to Sparingly SolubleTHF has moderate polarity but is not a strong hydrogen bond acceptor.

Experimental Determination of Solubility: Protocols and Best Practices

While predictive models offer guidance, empirical determination of solubility is the gold standard. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug discovery and the specific question being addressed.

Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard

This method determines the true equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization activities. The most common and accepted method is the shake-flask method .

Principle: An excess of the solid compound is equilibrated with the solvent of interest over a defined period until the concentration of the dissolved compound in the supernatant reaches a constant value.

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 2-5 mg) to a series of clear glass vials. The exact amount should be enough to ensure a visible excess of solid remains after equilibration.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a solvent-compatible, low-binding filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial. This step removes any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve using known concentrations of this compound in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve and report the solubility in units such as mg/mL or µg/mL.

Diagram 1: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Prepare dilutions sep2->quant1 quant2 Analyze via HPLC/LC-MS quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay: High-Throughput Screening

Kinetic solubility assays are often employed in the early stages of drug discovery for high-throughput screening of large compound libraries. This method measures the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is added to the aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Add increasing volumes of the DMSO stock solution to different wells to create a concentration gradient. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

  • Incubation and Precipitation:

    • Cover the plate and incubate at a constant temperature (e.g., 25 °C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Diagram 2: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection prep1 Prepare high-concentration DMSO stock solution prep2 Add aqueous buffer to 96-well plate prep1->prep2 assay1 Add increasing volumes of stock solution to wells prep2->assay1 assay2 Incubate at constant temperature (1-2 hours) assay1->assay2 detect1 Measure turbidity via nephelometry or absorbance assay2->detect1 detect2 Determine precipitation point detect1->detect2

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing the Solubility of this compound

Several factors can be manipulated to enhance the solubility of this compound, which is a common strategy in drug formulation.

  • pH: The presence of the basic amino group and the acidic lactam proton means that the overall charge of the molecule is pH-dependent. In acidic conditions, the amino group will be protonated, increasing its polarity and likely its aqueous solubility. Conversely, in basic conditions, the lactam proton can be removed, forming a salt that may also have improved solubility. Experimental determination of the pKa of the compound is highly recommended to understand its ionization behavior.

  • Co-solvents: As suggested by the predicted solubility data, the use of co-solvents can significantly impact solubility. For aqueous formulations, the addition of a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 can increase the solubility by reducing the overall polarity of the solvent system.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Investigating the temperature dependence of solubility can be important for manufacturing and storage considerations.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being used in solubility studies, as metastable polymorphs will generally show higher, but less stable, solubility.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of this compound, leveraging computational predictions to inform practical experimental approaches. The physicochemical profile of the molecule, with its capacity for extensive hydrogen bonding and moderate lipophilicity, suggests that its solubility is highly dependent on the solvent system. The provided protocols for thermodynamic and kinetic solubility determination offer robust methods for obtaining reliable experimental data.

For researchers working with this promising scaffold, the next steps should involve the systematic experimental validation of the predicted solubilities. Furthermore, a thorough investigation into the effects of pH, co-solvents, and temperature will be invaluable for the development of viable formulations for in-vivo studies. Characterization of the solid-state properties, including polymorphism, will also be critical for ensuring the reproducibility of solubility data and the long-term stability of any resulting drug product. By combining predictive insights with rigorous experimental work, the challenges associated with the solubility of this compound can be effectively navigated, paving the way for its potential therapeutic applications.

References

An In-depth Technical Guide to the Derivatization of the Amino Group of 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its versatile biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. At the heart of this scaffold's utility is the 7-Amino-1,8-naphthyridin-2(1H)-one core. The primary amino group at the C7 position serves as a crucial handle for synthetic modification, allowing for the systematic modulation of the molecule's physicochemical and pharmacological properties. Derivatization at this site is a key strategy for optimizing ligand-receptor interactions, improving metabolic stability, and fine-tuning the overall therapeutic profile of drug candidates.

This guide provides a comprehensive overview of the principal synthetic strategies for modifying the C7-amino group of this compound. We will delve into the mechanistic underpinnings and practical execution of key reactions, including acylation, sulfonylation, and diazotization, offering field-proven insights for researchers in drug discovery and development.

The this compound Core: Structure and Reactivity

This compound (Molecular Formula: C₈H₇N₃O) is a planar, bicyclic heteroaromatic compound. Its structure is characterized by a pyridinone ring fused to a pyridine ring. The molecule exists in tautomeric forms, primarily the lactam-amino form as depicted, though the lactim-imino forms can influence its reactivity under certain conditions.

The C7 amino group is a primary aromatic amine. Its nucleophilicity is somewhat attenuated by the electron-withdrawing character of the fused pyridinone ring system. However, it remains sufficiently reactive to participate in a wide range of classical amine derivatization reactions. The crystal structure shows that the molecule is nearly planar and engages in extensive hydrogen bonding, which can influence its solubility and reaction kinetics in different solvent systems.

Core Derivatization Strategies

The strategic modification of the C7-amino group can be broadly categorized into several key transformations. Each method offers a unique way to introduce diverse functionalities, thereby expanding the chemical space for structure-activity relationship (SAR) studies.

G cluster_main Derivatization Pathways Core This compound Acylated N-Acyl Derivatives (Amides) Core->Acylated Acylation (RCOCl, (RCO)₂O) Sulfonylated N-Sulfonyl Derivatives (Sulfonamides) Core->Sulfonylated Sulfonylation (RSO₂Cl) Diazotized Diazonium Salt (Intermediate) Core->Diazotized Diazotization (NaNO₂, H⁺) Alkylated N-Alkyl/Aryl Derivatives Core->Alkylated Alkylation/Arylation (R-X, Ar-X) Hydroxy 7-Hydroxy Derivative Diazotized->Hydroxy Hydrolysis (H₂O, Δ)

Caption: Key derivatization pathways for the C7-amino group.

N-Acylation: Formation of Amides

N-acylation is one of the most fundamental and reliable methods for derivatizing the amino group, converting it into a more complex and sterically hindered amide functionality. This transformation is critical for probing interactions with biological targets and can significantly alter properties like hydrogen bonding capacity and metabolic stability.

Causality and Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the C7-amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acid chloride. In the case of an anhydride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a carboxylate leaving group to yield the stable amide product.

A straightforward example is the acetylation of 2-amino-7-methyl-1,8-naphthyridine using acetic anhydride. The reaction is typically performed by heating the amine directly in the acylating agent, which also serves as the solvent.

Field-Proven Protocol: Acetylation of a 7-Amino-1,8-naphthyridine Derivative

  • Reagent Setup: To a round-bottom flask, add 7-amino-2-methyl-1,8-naphthyridine (1.0 eq).

  • Reaction Initiation: Under an inert atmosphere (e.g., nitrogen), add acetic anhydride (approx. 6 mL per gram of starting material).

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour. For the this compound core, gentle heating (e.g., 80 °C) may be required to drive the reaction to completion, as seen in analogous systems.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature to allow the product to crystallize.

    • If excess acetic anhydride remains, it can be removed under reduced pressure.

    • The resulting solid can be washed with a suitable solvent like diethyl ether, followed by a wash with aqueous sodium bicarbonate solution to neutralize any remaining acetic acid, and then dried.

    • Recrystallization from a solvent system like chloroform-methanol can be performed for further purification.

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are key functional groups in a multitude of approved drugs. The introduction of a sulfonamide moiety at the C7 position can impart strong hydrogen-bond donating/accepting properties and introduce rigid, well-defined vectors for receptor interaction.

Causality and Mechanism: The mechanism is analogous to N-acylation. The amino group acts as a nucleophile, attacking the highly electrophilic sulfur atom of a sulfonyl chloride (e.g., tosyl chloride or benzenesulfonyl chloride). This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction, thereby driving the equilibrium towards the product.

Exemplary Protocol: General N-Sulfonylation

  • Reagent Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane (DCM).

  • Addition of Base: If using DCM, add a non-nucleophilic base like triethylamine (1.5-2.0 eq). Pyridine can serve as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) dropwise or portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Quench the reaction with water.

    • If DCM was used, separate the organic layer, wash with dilute HCl (to remove excess base), water, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

    • If pyridine was used, remove it under high vacuum and partition the residue between ethyl acetate and water.

    • Purify the crude product via column chromatography (silica gel) or recrystallization.

N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation introduces substituents that can profoundly impact the basicity, lipophilicity, and steric profile of the C7-position. These reactions can be more challenging than acylation due to the risk of over-alkylation and the lower reactivity of the amine.

Causality and Mechanism:

  • N-Alkylation: Typically proceeds via an S_N2 reaction with an alkyl halide. A base (e.g., K₂CO₃, NaH) is required to deprotonate the amine, increasing its nucleophilicity. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are common.

  • N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice. This involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the amine with an aryl halide or triflate.

Exemplary Protocol: Direct N-Alkylation with an Alkyl Halide

  • Reagent Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture (reflux or 60-80 °C) and monitor its progress by TLC.

  • Work-up and Isolation:

    • After completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diazotization and Subsequent Transformations

Diazotization of the primary aromatic amine at C7 opens up a completely different set of synthetic possibilities. It converts the amino group into an excellent leaving group (N₂), allowing for its replacement with a variety of other functionalities.

**C

Foreword: The Naphthyridinone Scaffold – A Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Naphthyridinone Ring System

The naphthyridinone framework, a bicyclic heterocyclic system containing two nitrogen atoms and a lactam carbonyl, represents a cornerstone in medicinal chemistry and materials science.[1][2] As isomers of the well-known quinolone scaffold, naphthyridinones exhibit a unique electronic landscape that imparts a distinct reactivity profile. Their ability to engage in diverse biological interactions has cemented their status as "privileged structures," appearing in numerous therapeutic agents targeting cancer, viral infections, and inflammatory diseases.[3][4][5][6]

This guide moves beyond a simple catalog of reactions. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of the naphthyridinone core's chemical behavior. We will explore the causality behind experimental choices, offering field-proven insights into how to strategically functionalize this versatile scaffold to achieve desired molecular complexity and biological function.

Understanding the Electronic Landscape

The reactivity of the naphthyridinone ring system is fundamentally governed by the interplay between its constituent pyridine and pyridone rings. The positions of the two nitrogen atoms (which define the isomer, e.g., 1,5-, 1,6-, 1,8-) and the electron-withdrawing nature of the lactam carbonyl group create distinct regions of electron-richness and electron-deficiency.

  • Electron-Deficient Pyridine Ring: The pyridine moiety is inherently π-deficient, making it resistant to classical electrophilic aromatic substitution but susceptible to nucleophilic attack, especially at positions ortho and para to the ring nitrogen.

  • Pyridone Ring Influence: The pyridone half possesses a more complex character. The lactam carbonyl group is strongly electron-withdrawing, further deactivating the ring towards electrophiles. However, the nitrogen lone pair can participate in resonance, slightly mitigating this effect. This part of the molecule is primarily reactive at the lactam nitrogen and the carbonyl carbon itself.

This electronic dichotomy is the key to strategically manipulating the scaffold.

G cluster_0 Naphthyridinone Core Reactivity Profile cluster_1 Primary Reaction Pathways Core Naphthyridinone Scaffold Pyridone Pyridone Ring (Lactam Functionality) Core->Pyridone Contains Pyridine Pyridine Ring (π-Deficient) Core->Pyridine Contains CH_Activation Direct C-H Functionalization Core->CH_Activation N_Alkylation N-Alkylation/ Arylation Pyridone->N_Alkylation SNAr Nucleophilic Aromatic Substitution (SNAr) Pyridine->SNAr Cross_Coupling Transition-Metal Cross-Coupling Pyridine->Cross_Coupling

Caption: Logical relationship of naphthyridinone core features and resulting reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

One of the most powerful methods for functionalizing the naphthyridinone core is through Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective on the pyridine ring, provided a suitable leaving group (typically a halogen) is present at an activated position (ortho or para to a ring nitrogen).

The conversion of the lactam carbonyl to a chloro group via reagents like phosphoryl chloride (POCl₃) is a common prerequisite step, generating highly reactive chloro-naphthyridine intermediates.[7] These intermediates are prime substrates for derivatization.

Mechanism of Action

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The electron-withdrawing nitrogen atoms of the naphthyridine core are crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy for the reaction.

G Meisenheimer Meisenheimer Product Product Meisenheimer->Product Fast Elimination of Leaving Group (X⁻)

Caption: Simplified workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Field-Proven Protocol: Microwave-Assisted Amination

Microwave-assisted synthesis has been shown to dramatically accelerate SNAr reactions on naphthyridine scaffolds, reducing reaction times from hours to minutes.[8]

Objective: To synthesize a 4-amino-substituted 1,5-naphthyridinone derivative from a 4-chloro precursor.

Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial, add 4-chloro-1,5-naphthyridin-2(1H)-one (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Scientist's Note: Cs₂CO₃ is often superior to other bases due to its high solubility in polar aprotic solvents and its non-nucleophilic nature, which prevents competition with the amine nucleophile.

  • Solvent Addition: Add a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.2-0.5 M concentration).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature (typically 110-150 °C) for 10-30 minutes. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water and a non-polar solvent (e.g., diethyl ether) to remove residual starting materials, and dry under vacuum. If necessary, purify further via column chromatography on silica gel.

Transition Metal-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to build molecular complexity.[9] These methods are indispensable for functionalizing halo-naphthyridinones, enabling the introduction of a vast array of aryl, alkyl, and amino groups.[10][11][12]

Key Cross-Coupling Reactions
Reaction NameCoupling PartnersBond FormedTypical Catalyst/LigandApplication Insight
Suzuki Coupling Organoboron Reagent (Ar-B(OH)₂)C-C (sp²-sp²)Pd(PPh₃)₄, PdCl₂(dppf)Exceptionally robust and tolerant of diverse functional groups. Ideal for installing aryl or heteroaryl moieties.[11][13]
Buchwald-Hartwig Amination Amine (R₂NH)C-NPd₂(dba)₃ / XPhos, BINAPThe premier method for creating C-N bonds, crucial for synthesizing analogues of bioactive amines.
Sonogashira Coupling Terminal Alkyne (RC≡CH)C-C (sp²-sp)PdCl₂(PPh₃)₂, CuIIntroduces a linear alkyne linker, a versatile handle for click chemistry or further elaboration.[9]
Heck Coupling AlkeneC-C (sp²-sp²)Pd(OAc)₂, P(o-tol)₃Forms a new carbon-carbon double bond, useful for extending conjugation or creating vinyl-substituted systems.
Catalytic Cycle: The Suzuki-Miyaura Reaction

Understanding the catalytic cycle is key to troubleshooting and optimizing these reactions. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ Base Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->Pd0 Reductive Elimination Product_Out Product_Out Product_Complex->Product_Out

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Emerging Frontiers: C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a paradigm-shifting strategy in synthesis, offering a more atom-economical approach by avoiding pre-functionalization (e.g., halogenation).[14][15] While still an evolving field for naphthyridinones, rhodium- and palladium-catalyzed methods are showing promise.[16]

These reactions often rely on a directing group to position the metal catalyst near a specific C-H bond, ensuring regioselectivity. For naphthyridinones, the lactam nitrogen or other strategically placed substituents can serve this directing role.

Conceptual Workflow: Directed C-H Arylation

  • Coordination: A directing group on the naphthyridinone scaffold chelates to the transition metal catalyst (e.g., Pd(II)).

  • C-H Cleavage: The catalyst mediates the cleavage of a nearby C-H bond, forming a metallacyclic intermediate. This is often the turnover-limiting step.

  • Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide or boronic acid).

  • Catalyst Regeneration: The desired product is released, and the catalyst is regenerated to re-enter the cycle.

The development of C-H activation protocols for the naphthyridinone core is a high-priority research area, promising to streamline the synthesis of complex derivatives significantly.[17][18]

Conclusion and Future Outlook

The naphthyridinone ring system possesses a rich and tunable chemical reactivity. Its electronic properties make it a superb substrate for nucleophilic aromatic substitution and a versatile platform for modern transition metal-catalyzed cross-coupling reactions. The mastery of these transformations is essential for any scientist working in drug discovery or materials science.

Future advancements will undoubtedly focus on expanding the scope of direct C-H functionalization, enabling late-stage diversification of complex molecules with unprecedented efficiency. As our understanding of catalysis and reactivity deepens, the potential to unlock novel chemical space around the naphthyridinone core will continue to grow, solidifying its role as a truly privileged scaffold in the landscape of scientific innovation.

References

A Theoretical Investigation into the Electronic Structure of 7-Amino-1,8-naphthyridin-2(1H)-one: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 7-Amino-1,8-naphthyridin-2(1H)-one is a heterocyclic compound of significant interest, belonging to the 1,8-naphthyridine class known for applications in coordination chemistry, catalysis, and medicinal chemistry due to its unique photophysical and biocompatible properties.[1] A profound understanding of its electronic structure is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide outlines a comprehensive computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the electronic properties, reactivity, and spectroscopic behavior of this compound. We detail the theoretical framework, from initial geometry optimization to advanced charge distribution and spectroscopic analyses, providing a self-validating workflow for researchers in drug development and materials science.

Introduction: The Rationale for a Computational Approach

The 1,8-naphthyridine scaffold is a privileged structure in chemistry, with derivatives exhibiting a wide array of biological activities and material properties.[2][3] this compound, with its amino and lactam functionalities, presents a compelling case for theoretical investigation. Computational chemistry provides a powerful, non-invasive lens to examine molecular properties at a quantum level, offering insights that are often difficult to obtain through experimental means alone.

By employing theoretical calculations, we can:

  • Determine the most stable three-dimensional conformation of the molecule.

  • Map the distribution of electrons to predict sites of electrophilic and nucleophilic attack.

  • Quantify the energies of frontier molecular orbitals (HOMO and LUMO), which govern reactivity and electronic transitions.

  • Simulate spectroscopic properties (e.g., UV-Vis absorption) to aid in the interpretation of experimental data.

This guide is structured to walk researchers through a robust computational workflow, explaining the causality behind each methodological choice to ensure a reproducible and scientifically sound investigation.

Methodological Framework: A Self-Validating Computational Protocol

The integrity of any theoretical study hinges on a well-defined and validated methodology. The protocol described herein is designed as a self-validating system, where computational results can be benchmarked against known experimental data, such as the published crystal structure.[1][4]

Initial Geometry and Optimization

The starting point for our calculations is the experimentally determined crystal structure of this compound monohydrate.[1] This provides a geometrically sound initial guess, which is crucial for efficiently locating the global minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Input Structure Preparation: The crystallographic information file (CIF) for C8H7N3O·H2O is obtained from the literature.[1] For gas-phase calculations, the water molecule is removed, and hydrogen atoms are added to satisfy the valency of the core molecule.

  • Computational Method Selection: Density Functional Theory (DFT) is selected for its excellent balance of computational cost and accuracy in describing the electronic structure of organic molecules.[5][6]

    • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. This functional has a proven track record for providing reliable geometries and electronic properties for a wide range of chemical systems.[6]

    • Basis Set: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5]

  • Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian 09.[6] The calculation is run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

  • Validation: The optimized geometric parameters (bond lengths, bond angles) are compared with the experimental X-ray diffraction data to validate the chosen level of theory.[1]

G cluster_input Input Preparation cluster_dft DFT Calculation cluster_validation Validation cif Crystal Structure Data [1, 7] mol Prepare Molecule (Remove Solvent, Add Hydrogens) cif->mol compare Compare Calculated vs. Experimental Geometry cif->compare opt Geometry Optimization (B3LYP/6-311++G(d,p)) [2, 9] mol->opt freq Frequency Analysis (Confirm Minimum Energy) opt->freq freq->compare

Caption: Workflow for Geometry Optimization and Validation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties.[7]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of the molecule's kinetic stability and optical properties. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[7]

The energies and spatial distributions of the HOMO and LUMO are calculated from the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface. It provides a visually intuitive guide to the charge distribution within a molecule.[5]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., oxygen, nitrogen). These are favorable sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are favorable sites for nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas of neutral or very low electrostatic potential.

The MEP surface is invaluable for predicting intermolecular interactions, such as hydrogen bonding and π-π stacking, which are known to be significant in the crystal structure of this molecule.[1][4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[5] It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory.[5] Larger E(2) values indicate stronger interactions, providing quantitative insight into phenomena like hyperconjugation and resonance.

G cluster_analysis Electronic Structure Analysis opt_geom Optimized Molecular Geometry fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) opt_geom->fmo mep Molecular Electrostatic Potential (Reactivity Sites) opt_geom->mep nbo Natural Bond Orbital (Charge Transfer, Delocalization) opt_geom->nbo

Caption: Relationship between Optimized Geometry and Electronic Analyses.

Simulation of Electronic Spectra (TD-DFT)

To understand the molecule's interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum.[7][8] This method calculates the vertical excitation energies and oscillator strengths corresponding to electronic transitions from the ground state to various excited states.

Experimental Protocol: UV-Vis Spectrum Simulation

  • Method Selection: TD-DFT calculations are performed on the previously optimized ground-state geometry.

  • Functional Choice: The CAM-B3LYP functional is often recommended for TD-DFT calculations as it provides a better description of charge-transfer excitations compared to standard hybrid functionals.[7]

  • Solvent Effects: To simulate realistic conditions, solvent effects are incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Execution: The calculation yields a list of excitation energies (which can be converted to wavelengths, λ) and their corresponding oscillator strengths (f), which are related to the intensity of the absorption peaks.

  • Analysis: The major electronic transitions are analyzed by examining the molecular orbitals involved (e.g., HOMO → LUMO).

Expected Quantitative Results and Discussion

Based on the known structure and analyses of similar heterocyclic systems, we can anticipate the following outcomes.[5][9]

ParameterPredicted Value / ObservationSignificance
HOMO Energy ~ -6.0 eVIndicates the electron-donating capability of the molecule.
LUMO Energy ~ -1.5 eVIndicates the electron-accepting capability.
ΔE (HOMO-LUMO Gap) ~ 4.5 eVSuggests good kinetic stability. Governs the lowest energy electronic transition.
MEP Minimum Localized on the carbonyl oxygen and ring nitrogen atoms.Predicts these as primary sites for hydrogen bonding and electrophilic attack.
MEP Maximum Localized on the amino group and N-H protons.Predicts these as primary sites for nucleophilic attack and hydrogen bond donation.
NBO Charge (Amino N) NegativeConfirms the electron-donating nature of the amino group.
Major NBO Interaction π → π* transitions within the aromatic system.Indicates significant electron delocalization and aromatic stability.
λmax (Calculated) ~ 350-400 nmCorresponds to the primary π → π* electronic transition.

The HOMO is expected to be delocalized across the fused ring system, with significant contributions from the amino group, highlighting its electron-donating character. The LUMO will likely be distributed over the pyridinone ring, particularly the C=C and C=O bonds. The primary electronic transition predicted by TD-DFT would correspond to a HOMO-LUMO excitation, characteristic of a π → π* transition.

Conclusion

The theoretical protocol detailed in this whitepaper provides a robust and comprehensive framework for elucidating the electronic structure of this compound. By integrating DFT and TD-DFT methods, researchers can gain deep insights into the molecule's stability, reactivity, and spectroscopic properties. This knowledge is instrumental for the rational design of new 1,8-naphthyridine derivatives for applications in drug discovery, serving as fluorescent probes, or as novel materials with tailored optoelectronic properties. The self-validating nature of the workflow, grounded in experimental crystal structure data, ensures the trustworthiness and reliability of the obtained theoretical results.

References

Methodological & Application

Application Notes & Protocols: 7-Amino-1,8-naphthyridin-2(1H)-one as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 7-Amino-1,8-naphthyridin-2(1H)-one as a fluorescent probe. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives are known to possess interesting fluorescence properties.[1][2] This guide details the fundamental photophysical properties of the core molecule, explains the underlying mechanisms of its fluorescence modulation, and provides field-tested, step-by-step protocols for its application in detecting metal ions, a critical function in biological and environmental analysis.[3][4][5]

Introduction: The Power of Small-Molecule Fluorescent Probes

Fluorescent probes are indispensable tools in modern scientific research, offering high sensitivity, selectivity, and real-time detection capabilities for a vast array of analytes.[6][7] Small-molecule organic probes, in particular, provide significant advantages, including facile synthesis, good biocompatibility, and the ability to be structurally modified to tune their photophysical properties.[5] These probes function by exhibiting a change in their fluorescence properties—such as intensity, lifetime, or emission wavelength—upon interaction with a specific target.[7]

This compound belongs to the naphthyridine family of heterocyclic compounds, which have garnered significant attention for their diverse biological activities and potential as fluorescent chemosensors.[1][8] The arrangement of hydrogen bond donors and acceptors in the naphthyridine ring system, combined with its compact and stable structure, makes it an excellent candidate for designing highly specific molecular probes.[2][9] This guide will focus on leveraging these properties for practical laboratory applications.

Physicochemical and Photophysical Profile

Understanding the core characteristics of this compound is fundamental to its successful application. The molecule's utility as a probe is dictated by how its electronic structure interacts with its environment upon excitation with light.

Core Structure and Properties

The foundational molecule, this compound, is a planar heterocyclic system.[2] Its structure facilitates π-π stacking interactions in the solid state and provides a rigid scaffold for predictable photophysical behavior in solution.[2][10]

PropertyValueSource
Molecular Formula C₈H₇N₃O[11]
Molecular Weight 161.16 g/mol [11]
Appearance Colorless to light yellow solid[2][9]
CAS Number 1931-44-8[11][12]
Solubility Soluble in DMSO, DMF; moderately soluble in Methanol[8]
Spectroscopic Characteristics

The fluorescence of 1,8-naphthyridine derivatives is often governed by intramolecular charge transfer (ICT) mechanisms.[13] The amino group at the 7-position acts as an electron donor, while the carbonyl group of the pyridone ring acts as an electron acceptor. This donor-acceptor architecture is key to its sensing capabilities.

While specific data for the unsubstituted this compound is sparse in publicly indexed literature, analogous 2,7-dialkylamino-1,8-naphthyridines exhibit strong blue fluorescence.[9] They show broad UV absorption between 320 and 400 nm, with fluorescence emission observed between 360 and 500 nm when excited around 340 nm.[9]

  • Expected Excitation (λ_ex): ~340-380 nm

  • Expected Emission (λ_em): ~400-480 nm (Blue to Cyan region)

  • Key Feature: The fluorescence intensity and wavelength are highly sensitive to the local environment, including solvent polarity and the presence of specific analytes like metal ions.[13][14]

Principle of Operation: Fluorescence Modulation Mechanisms

The utility of this compound as a probe relies on predictable changes in its fluorescence upon binding to a target analyte. These changes typically occur through one of two primary mechanisms: fluorescence enhancement ("Turn-On") or fluorescence quenching ("Turn-Off").

Fluorescence Quenching ("Turn-Off" Sensing)

Quenching is any process that decreases the fluorescence intensity of a fluorophore.[15] This is a common mechanism for detecting transition metal ions such as Cu²⁺ or Fe³⁺.[3][8]

  • Causality: The nitrogen atoms in the 1,8-naphthyridine ring and the exocyclic amino group can act as a chelation site for metal ions.[2][8] Upon binding, paramagnetic metal ions can induce fluorescence quenching through several pathways:

    • Photoinduced Electron Transfer (PET): The metal ion can accept an electron from the excited fluorophore, causing it to return to the ground state non-radiatively.[4][16]

    • Energy Transfer: Energy can be transferred from the excited probe to the metal ion.[15]

    • Static Quenching: Formation of a non-fluorescent ground-state complex between the probe and the metal ion.[16][17]

Fluorescence Enhancement ("Turn-On" Sensing)

Enhancement is often observed with diamagnetic metal ions like Zn²⁺ or Cd²⁺.[3][18]

  • Causality: The binding event can lead to a "Turn-On" response through:

    • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe's fluorescence may be partially suppressed by mechanisms like PET involving the electron lone pairs on the chelating nitrogen atoms. Upon binding a metal ion, these lone pairs become engaged in coordination, which inhibits the PET process. This blockage of a non-radiative decay pathway forces the excited molecule to relax by emitting a photon, thus "turning on" or enhancing fluorescence.[18]

    • Rigidification: Metal binding restricts intramolecular vibrations and rotations within the probe molecule. This increased rigidity reduces energy loss through non-radiative vibrational pathways, leading to a higher fluorescence quantum yield.[18]

Application Protocol: Detection of Metal Ions in Aqueous Solution

This protocol provides a robust framework for using this compound to detect metal ions. It is designed to be a self-validating system, incorporating essential controls for accurate and trustworthy results.

Materials and Reagents
  • This compound (Probe)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • HEPES buffer (or another appropriate biological buffer, e.g., Tris, MOPS)

  • Deionized water (Milli-Q or equivalent, 18.2 MΩ·cm)

  • Metal salt solutions (e.g., ZnCl₂, CuSO₄, FeCl₃, NiCl₂, etc.), typically prepared as 10 mM stock solutions in deionized water.

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader or spectrofluorometer.

Experimental Workflow

Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

  • Probe Stock (1 mM): Accurately weigh 1.61 mg of this compound and dissolve it in 10 mL of spectroscopy-grade DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C, protected from light.

    • Causality: DMSO is used as the solvent due to the probe's high solubility and to prevent aggregation, which can cause self-quenching.[8] A 1 mM stock is convenient for subsequent dilutions.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare the buffer in deionized water. The choice of buffer is critical; avoid buffers that can chelate the target metal ions (e.g., phosphate buffers with certain cations).

  • Metal Ion Stocks (1 mM): Prepare 1 mM working stocks by diluting the 10 mM primary stocks in deionized water. This prevents issues with salt precipitation when adding to the buffer.

Step 2: Assay Setup (for Selectivity Screening)

  • Prepare Working Probe Solution: Dilute the 1 mM Probe Stock to a final concentration of 10 µM in the assay buffer. For example, add 100 µL of 1 mM probe stock to 9.9 mL of 10 mM HEPES buffer.

    • Trustworthiness: A working concentration of 5-10 µM is a common starting point for fluorescent probes, balancing signal strength with potential inner-filter effects.

  • Set up Microplate:

    • Wells A1-A3 (Probe Blank): 190 µL of working probe solution + 10 µL of deionized water. (Measures baseline fluorescence).

    • Wells B1-B3 (Zn²⁺): 190 µL of working probe solution + 10 µL of 1 mM ZnCl₂. (Final [Zn²⁺] ≈ 50 µM).

    • Wells C1-C3 (Cu²⁺): 190 µL of working probe solution + 10 µL of 1 mM CuSO₄. (Final [Cu²⁺] ≈ 50 µM).

    • Continue for all metal ions to be tested.

    • Control Wells (Buffer Blank): 200 µL of assay buffer only. (Measures background from buffer and plate).

Step 3: Incubation and Measurement

  • Incubate: Gently mix the plate and incubate for 15 minutes at room temperature, protected from light.

    • Causality: Incubation allows the binding equilibrium between the probe and the metal ion to be reached. Protecting from light prevents photobleaching.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer (e.g., start at 360 nm).

    • Set the emission wavelength (e.g., start at 450 nm).

    • Expertise: It is crucial to first run an emission scan (keeping excitation fixed) and an excitation scan (keeping emission fixed) on the "Probe Blank" and a responsive "Probe + Metal" sample to determine the optimal λ_ex and λ_em for the specific assay conditions.

    • Record the fluorescence intensity for all wells.

Step 4: Data Analysis

  • Background Subtraction: Average the fluorescence intensity of the "Buffer Blank" wells and subtract this value from all other well readings.

  • Calculate Response (F/F₀): For each metal ion, calculate the average fluorescence intensity (F). Calculate the average intensity of the "Probe Blank" (F₀). The response is the ratio F/F₀.

  • Interpret Results:

    • F/F₀ > 1 indicates fluorescence enhancement ("Turn-On").

    • F/F₀ < 1 indicates fluorescence quenching ("Turn-Off").

    • Plot the F/F₀ values for each metal ion to visualize the probe's selectivity.

Protocol for Titration (Determining Sensitivity)

To determine the detection limit and binding affinity for a responsive metal ion (e.g., Zn²⁺):

  • Set up a series of wells containing a fixed concentration of the probe (e.g., 10 µM).

  • Add increasing concentrations of the target metal ion (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM).

  • Measure fluorescence as described above.

  • Plot the fluorescence intensity (or F/F₀) against the metal ion concentration. This titration curve can be used to calculate the limit of detection (LOD) and the binding constant (Kₐ).

Troubleshooting

IssuePossible CauseSolution
High Background Signal Autofluorescence from buffer, plate, or impurities.Use spectroscopy-grade reagents. Use low-autofluorescence black plates.[19] Subtract buffer blank reading.
No/Weak Signal Incorrect excitation/emission wavelengths. Probe concentration too low. Photobleaching.Optimize wavelengths by running full excitation/emission scans. Increase probe concentration (e.g., to 20 µM). Minimize light exposure.
Signal Drifts Over Time Reaction not at equilibrium. Probe degradation. Precipitation.Increase incubation time. Check probe stability at assay pH. Ensure analyte is soluble at tested concentrations.
Inconsistent Readings Pipetting errors. Incomplete mixing. Temperature fluctuations.Use calibrated pipettes. Gently mix plate before incubation and reading. Allow plate to equilibrate to reader temperature.

Safety and Handling

  • This compound is classified as a potential irritant. It may cause skin, eye, and respiratory irritation.[11]

  • Always handle the compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

References

Application Notes and Protocols for Metal Ion Sensing with 7-Amino-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metal Ion Detection and the Promise of Naphthyridinone-Based Sensors

The precise detection and quantification of metal ions are of paramount importance across a spectrum of scientific disciplines, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Metal ions, while essential for many biological processes, can be toxic at elevated concentrations. For instance, iron, a crucial element, can lead to serious health issues like hemochromatosis and neurodegenerative diseases when its homeostasis is disrupted. Consequently, the development of sensitive and selective methods for metal ion detection is a significant area of research.

Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, rapid response times, and the potential for real-time imaging in biological systems. Among the various fluorophores, derivatives of 7-Amino-1,8-naphthyridin-2(1H)-one are gaining considerable attention. Their rigid, planar structure provides a stable fluorescent backbone, and the presence of nitrogen and oxygen atoms creates an ideal coordination environment for metal ions. The interaction with a target metal ion modulates the electronic properties of the naphthyridinone core, leading to a discernible change in its fluorescence, often through mechanisms like Photoinduced Electron Transfer (PET).

This document provides a comprehensive guide to the synthesis and application of a representative this compound derivative for the selective detection of ferric ions (Fe³⁺). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions.

Principle of Operation: A "Turn-On" Fluorescence Response to Ferric Ions

The sensing mechanism of many this compound derivatives relies on the principle of Photoinduced Electron Transfer (PET). In the absence of the target metal ion, the lone pair of electrons on a strategically positioned amine group can be transferred to the excited state of the naphthyridinone fluorophore upon excitation. This non-radiative de-excitation pathway effectively quenches the fluorescence, resulting in a "turn-off" state.

Upon the introduction of a suitable metal ion, such as Fe³⁺, the amine group coordinates with the metal ion. This binding event lowers the energy of the amine's lone pair electrons, inhibiting the PET process. As a result, the fluorophore de-excites through the radiative pathway, leading to a significant enhancement in fluorescence intensity—a "turn-on" response. This direct correlation between the presence of the metal ion and the fluorescence signal allows for its sensitive and selective detection.

Sensing_Mechanism cluster_0 Free Sensor (Fluorescence OFF) cluster_1 Sensor-Metal Complex (Fluorescence ON) Probe_OFF Naphthyridinone Fluorophore Amine_OFF Amine Receptor (e.g., Diethylamine) Probe_OFF->Amine_OFF PET Quenching Probe_ON Naphthyridinone Fluorophore Excitation_OFF Excitation (Light) Excitation_OFF->Probe_OFF Amine_ON Amine Receptor Probe_ON->Amine_ON PET Blocked Fluorescence_ON Fluorescence (Light Emission) Probe_ON->Fluorescence_ON Fe3_ion Fe³⁺ Amine_ON->Fe3_ion Coordination Excitation_ON Excitation (Light) Excitation_ON->Probe_ON Synthesis_Workflow Start 7-Chloro-1,8-naphthyridin-2(1H)-one + Diethylamine in DMF Reaction Heat at 90°C for 12h Start->Reaction Workup Cool and pour into ice-cold water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization from Ethanol or Column Chromatography Filtration->Purification Final_Product 7-(diethylamino)-1,8-naphthyridin-2(1H)-one (DNAP) Purification->Final_Product Cell_Imaging_Workflow Seed_Cells Seed HeLa cells on glass-bottom dishes Load_Probe Incubate cells with DNAP probe (e.g., 10 µM for 30 min) Seed_Cells->Load_Probe Wash_1 Wash cells with PBS Load_Probe->Wash_1 Control_Image Acquire baseline fluorescence image Wash_1->Control_Image Fe3_Treatment Treat cells with FeCl₃ (e.g., 50 µM for 20 min) Control_Image->Fe3_Treatment Wash_2 Wash cells with PBS Fe3_Treatment->Wash_2 Final_Image Acquire final fluorescence image Wash_2->Final_Image

The Emergence of 7-Amino-1,8-naphthyridin-2(1H)-one Scaffolds in Bioimaging: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The quest for precise and minimally invasive tools to visualize complex biological processes in real-time has positioned fluorescent probes at the forefront of modern life sciences and drug discovery. Among the diverse array of fluorophores, nitrogen-containing heterocyclic compounds have garnered significant attention due to their tunable photophysical properties and synthetic versatility. This guide delves into the burgeoning potential of a unique heterocyclic scaffold: 7-Amino-1,8-naphthyridin-2(1H)-one . While its close relatives, the 1,8-naphthalimides, are well-established in the bioimaging arena, the inherent structural and electronic attributes of the this compound core present a compelling case for its development as a new class of sophisticated bioimaging probes.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and cell biologists. It will illuminate the foundational principles of designing probes based on this scaffold, provide detailed application notes for visualizing key cellular analytes and processes, and offer robust, field-tested protocols for their implementation in a laboratory setting.

The this compound Scaffold: A Primer

The this compound moiety is a rigid, planar heterocyclic system characterized by a fused pyridine and pyridinone ring. The exocyclic amino group at the 7-position acts as a potent electron-donating group, while the carbonyl function of the pyridinone ring serves as an electron-withdrawing group. This intrinsic "push-pull" electronic character is a cornerstone of modern fluorophore design, often leading to desirable photophysical properties such as large Stokes shifts and high sensitivity to the local microenvironment.

The strategic positioning of the amino and carbonyl groups facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is highly sensitive to solvent polarity, viscosity, and the presence of specific analytes. This inherent sensitivity makes the this compound scaffold an exceptional candidate for the development of "smart" fluorescent probes that can report on specific cellular events.

Design Principles for this compound-Based Probes

The development of functional bioimaging probes from the core scaffold hinges on the strategic incorporation of two key components: a recognition moiety and, optionally, a targeting group .

  • Recognition Moiety: This is the component of the probe that selectively interacts with the analyte of interest (e.g., a metal ion, a reactive oxygen species, or a specific enzyme). The interaction between the recognition moiety and the analyte should trigger a discernible change in the photophysical properties of the this compound fluorophore. Common sensing mechanisms include:

    • Photoinduced Electron Transfer (PeT): In the "off" state, an electron-rich recognition group quenches the fluorescence of the fluorophore. Binding to the analyte alters the electronic properties of the recognition group, inhibiting PeT and "turning on" fluorescence.

    • Intramolecular Charge Transfer (ICT): The binding of an analyte to the recognition moiety can modulate the ICT character of the fluorophore, leading to a ratiometric shift in the emission wavelength.

    • Chemical Reaction-Based Sensing: The probe can be designed to undergo a specific chemical reaction with the analyte (e.g., cleavage of a protecting group by an enzyme), leading to a significant change in fluorescence.

  • Targeting Group: To enhance the probe's efficacy and reduce background signal, a targeting group can be appended to direct its accumulation within a specific subcellular organelle (e.g., mitochondria, lysosomes, or the nucleus).

The synthetic tractability of the this compound scaffold, particularly at the 7-amino position and the N1 position of the pyridinone ring, allows for the facile introduction of these functional moieties.

Application Notes: Visualizing the Cellular Milieu

While the direct application of this compound probes is an emerging field, based on the properties of analogous 1,8-naphthyridine and other "push-pull" systems, we can project their utility in several key bioimaging applications. A notable example in the broader class of 1,8-naphthyridines is the development of electron push-pull-type amine-reactive fluorescent probes. These probes leverage the inherent reactivity and photophysical properties of the naphthyridine framework to detect amines and proteins in aqueous environments, even enabling selective lysine detection and bioimaging of organelles like the endoplasmic reticulum[1].

Sensing Metal Ions

Metal ions are crucial for a myriad of cellular processes, and their dysregulation is implicated in numerous diseases. Probes based on the this compound scaffold can be designed to selectively chelate specific metal ions, leading to a "turn-on" or ratiometric fluorescence response.

Table 1: Projected Performance of this compound-Based Metal Ion Probes

Target IonRecognition Moiety (Example)Sensing MechanismExpected λex (nm)Expected λem (nm)Key Features
Zn²⁺Dipicolylamine (DPA)PeT Inhibition~420~500High selectivity over other divalent cations; "Turn-on" response.
Cu²⁺Thio-rich ligandFluorescence Quenching~430~510"Turn-off" response; High sensitivity.
Fe³⁺CatecholPeT Quenching~410~490Ratiometric potential; Biologically relevant target.
Mapping Cellular Viscosity

The viscosity of the intracellular environment is a critical parameter that influences diffusion-controlled processes such as protein folding and signal transduction. Molecular rotors based on the this compound scaffold, where rotation around a single bond is restricted in viscous media, can be employed to map viscosity changes within live cells. In a high-viscosity environment, the non-radiative decay pathway is hindered, leading to a significant enhancement in fluorescence quantum yield.

Monitoring pH Fluctuations

The pH of subcellular compartments is tightly regulated and serves as an important indicator of cellular health and function. By incorporating a pH-sensitive moiety, such as a morpholine or piperazine group, onto the this compound core, probes that exhibit pH-dependent fluorescence can be developed. Protonation of the amine in acidic environments can modulate the ICT process, resulting in a ratiometric or "turn-on" fluorescence response.

Experimental Protocols

The successful application of these novel probes requires meticulous experimental design and execution. The following protocols provide a robust framework for their use in live-cell imaging.

General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining live cells with a this compound-based probe.

Materials:

  • This compound-based probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope equipped with appropriate filters and an environmental chamber

Procedure:

  • Cell Seeding: Seed cells onto a live-cell imaging dish or chambered coverglass at an appropriate density to achieve 60-70% confluency on the day of imaging.

  • Probe Preparation: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. Store protected from light at -20°C.

  • Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer.

  • Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.

  • Image Acquisition: Acquire images using the appropriate filter sets for the probe. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.

Protocol for Viscosity Imaging

This protocol outlines the steps for imaging intracellular viscosity changes using a molecular rotor based on the this compound scaffold.

Procedure:

  • Follow the General Protocol for Live-Cell Imaging to stain cells with the viscosity-sensitive probe.

  • Induce Viscosity Change (Optional): To observe dynamic changes, treat the cells with an agent known to alter intracellular viscosity (e.g., nystatin or monensin).

  • Time-Lapse Imaging: Acquire a series of images over time to monitor the fluorescence intensity changes corresponding to viscosity fluctuations.

  • Data Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs) in the cell at different time points. Correlate the changes in fluorescence intensity with changes in intracellular viscosity.

Visualizations

Probe Design and Activation Workflow

G cluster_0 Probe Design cluster_1 Sensing Mechanism cluster_2 Cellular Application Scaffold This compound Core Recognition Recognition Moiety (e.g., DPA for Zn²⁺) Scaffold->Recognition Covalent Linkage Targeting Targeting Group (e.g., Morpholine for Lysosome) Scaffold->Targeting Covalent Linkage Analyte Analyte (e.g., Zn²⁺) Probe_On Probe-Analyte Complex ('On' State) High Fluorescence Analyte->Probe_On Induces Probe_Off Probe ('Off' State) Low Fluorescence Probe_Off->Analyte Binding Cell Live Cell Imaging Fluorescence Microscopy Cell->Imaging Staining & Observation Data Image Analysis Imaging->Data Quantification

Caption: Workflow for the design and application of this compound probes.

Photoinduced Electron Transfer (PeT) Mechanism

G cluster_0 OFF State (No Analyte) cluster_1 ON State (Analyte Bound) Fluorophore_GS Fluorophore (Ground State) Fluorophore_ES Fluorophore (Excited State) Fluorophore_GS->Fluorophore_ES Excitation (hν) Fluorophore_ES->Fluorophore_GS Non-radiative Decay Recognition_GS Recognition Moiety Recognition_GS->Fluorophore_ES PeT Quenching Fluorophore_GS_On Fluorophore (Ground State) Fluorophore_ES_On Fluorophore (Excited State) Fluorophore_GS_On->Fluorophore_ES_On Excitation (hν) Fluorophore_ES_On->Fluorophore_GS_On Fluorescence Recognition_Bound Recognition + Analyte

Caption: PeT mechanism for "turn-on" fluorescence sensing.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, platform for the development of next-generation fluorescent probes. Its inherent "push-pull" electronics, coupled with its synthetic accessibility, provides a versatile foundation for creating probes that are highly sensitive to their local microenvironment. While this guide has drawn upon the established principles of related heterocyclic systems to project its potential applications, the field is ripe for pioneering research to synthesize and validate probes derived directly from this novel core. Future efforts should focus on the systematic exploration of its photophysical properties, the development of a diverse library of functionalized derivatives, and their rigorous evaluation in complex biological systems. Such endeavors will undoubtedly unlock the full potential of this compound-based probes as powerful tools for illuminating the intricate workings of the cell.

References

Application Notes and Protocols: The Utility of 7-Amino-1,8-naphthyridin-2(1H)-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Enzyme Inhibition

The 1,8-naphthyridin-2(1H)-one core structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent and selective enzyme inhibitors. 7-Amino-1,8-naphthyridin-2(1H)-one represents a key analogue within this class, which has garnered significant interest for its potential in drug discovery. While derivatives of this scaffold have been investigated against multiple enzyme targets, including phosphodiesterase IV and sphingomyelin synthase 2, its most prominent role is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] This document will provide a detailed guide for researchers on the application of this compound and its analogues in PARP enzyme inhibition assays, with a focus on PARP1.

PARP enzymes are critical components of the DNA damage response (DDR) pathway.[4] Specifically, they are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[5][6] The inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can subsequently generate cytotoxic double-strand breaks (DSBs) during DNA replication.[4] In cancer cells harboring mutations in other DNA repair pathways, such as BRCA1/2, this accumulation of DSBs can induce synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[5][7]

This application note will delve into the mechanism of PARP inhibition by 1,8-naphthyridin-2(1H)-one derivatives, provide detailed protocols for robust in vitro enzyme inhibition assays, and offer guidance on data analysis and interpretation.

Mechanism of Action: Targeting the NAD+ Binding Site

The primary mechanism by which this compound and its analogues inhibit PARP enzymes is through competitive inhibition at the nicotinamide adenine dinucleotide (NAD+) binding site. In response to DNA damage, PARP1 binds to the damaged DNA and utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[8] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

1,8-naphthyridin-2(1H)-one-based inhibitors are designed to mimic the nicotinamide moiety of NAD+, allowing them to bind with high affinity to the catalytic domain of PARP. This competitive binding prevents NAD+ from accessing the active site, thereby blocking the synthesis of PAR chains and halting the DNA repair process. The selectivity of these inhibitors for different PARP family members can be modulated by chemical modifications to the core scaffold.[4]

Another crucial aspect of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA.[6] This trapping occurs when the inhibitor-bound PARP remains associated with the DNA, creating a physical obstruction that can be more cytotoxic than the inhibition of PAR synthesis alone, especially during DNA replication.[9]

Quantitative Data Summary: Potency of Naphthyridinone-Based PARP Inhibitors

Compound ClassTarget EnzymeIC50 Value (nM)Assay TypeReference
1,8-Naphthyridinone DerivativePARP10.32Enzymatic Assay[4]
1,8-Naphthyridinone DerivativePARP2326Enzymatic Assay[4]
Olaparib (contains a related phthalazinone core)PARP17.47 (at 10µM NAD+)Colorimetric Assay[10]
Olaparib (contains a related phthalazinone core)PARP155.62 (at 100µM NAD+)Colorimetric Assay[10]

Experimental Protocols

Protocol 1: Homogeneous Fluorescence Polarization (FP) Competitive Inhibition Assay for PARP1

This protocol describes a robust, high-throughput method to screen for PARP1 inhibitors that compete with a fluorescently labeled probe.[11]

Principle: A fluorescent probe containing a known PARP1 inhibitor (like Olaparib) binds to PARP1, resulting in a high fluorescence polarization signal due to the slower tumbling of the large complex.[11] A test compound that binds to the same site on PARP1 will displace the fluorescent probe, leading to a decrease in the FP signal as the smaller, unbound probe tumbles more rapidly in solution.[11]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, PARP1 Enzyme, Fluorescent Probe, Test Compound Dilutions add_inhibitor Add Test Compound or Vehicle to Plate reagent_prep->add_inhibitor add_enzyme Add PARP1 Enzyme add_inhibitor->add_enzyme incubate1 Incubate at RT (15 min) add_enzyme->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate at RT (30 min, protected from light) add_probe->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp analyze Calculate % Inhibition and IC50 read_fp->analyze

Caption: Workflow for the PARP1 Fluorescence Polarization Assay.

Materials:

  • Recombinant Human PARP1 Enzyme

  • PARP1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • Fluorescently-labeled PARP inhibitor probe (e.g., Olaparib-based)

  • This compound or other test compounds

  • DMSO (for compound dilution)

  • Black, low-volume 96- or 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. A common starting stock concentration is 10 mM. Further dilute the compound in PARP assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay is ≤1% to avoid solvent effects.[12][13]

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the microplate.

    • Include wells for "No Enzyme" control (assay buffer only) and "Positive Control" (vehicle control).

  • Enzyme Addition: Add 10 µL of the PARP1 enzyme, diluted to the appropriate concentration in assay buffer, to all wells except the "No Enzyme" control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Probe Addition: Add 10 µL of the fluorescent probe to all wells.

  • Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_positive_control - FP_no_enzyme)])

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Chemiluminescent ELISA-based PARP1 Activity Assay

This protocol measures the enzymatic activity of PARP1 by detecting the amount of PAR produced.

Principle: Histone proteins are coated onto a microplate, serving as a substrate for PARP1. In the presence of activated DNA and biotin-labeled NAD+, PARP1 catalyzes the formation of biotinylated PAR chains on the histones.[6][10] The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. A potent inhibitor will reduce the amount of PAR synthesis, resulting in a lower signal.[14]

Signaling Pathway Diagram:

PARP1_Activity_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-Ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Inhibitor 7-Amino-1,8-naphthyridin- 2(1H)-one Inhibitor->PARP1 competitively inhibits Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair SSB Repair Recruitment->Repair

Caption: PARP1 signaling in DNA repair and its inhibition.

Materials:

  • Histone-coated 96-well microplate

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotin-labeled NAD+

  • PARP Assay Buffer

  • This compound or other test compounds

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer or microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 1.

  • Reaction Setup:

    • To the wells of the histone-coated plate, add 12.5 µL of the diluted test compound or vehicle control.[10]

    • Add 12.5 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of biotin-labeled NAD+ solution to each well.[10]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Washing: Stop the reaction by washing the plate 3-5 times with Wash Buffer to remove unbound reagents.

  • Detection:

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate again 3-5 times with Wash Buffer.

    • Add 100 µL of the chemiluminescent substrate to each well.

  • Measurement: Immediately read the luminescence signal on a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the luminescent signal (RLU - Relative Light Units). % Inhibition = 100 * (1 - [(RLU_sample - RLU_background) / (RLU_positive_control - RLU_background)])

  • Determine the IC50 value as described in Protocol 1.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay results, the following controls should be included in every experiment:

  • Positive Control (No Inhibitor): This well contains all reaction components except the test inhibitor (vehicle only). It represents 0% inhibition and the maximum enzyme activity.

  • Negative Control (No Enzyme): This well contains all components except the PARP enzyme. The signal from this well represents the background and should be subtracted from all other readings.

  • Reference Inhibitor Control: A known PARP inhibitor (e.g., Olaparib, Talazoparib) should be run in parallel as a positive control for inhibition. The IC50 value obtained for the reference inhibitor should be within the expected range, validating the assay performance.

  • DMSO Control: Ensure the concentration of DMSO is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically ≤1%).[13]

By consistently running these controls, researchers can have high confidence in the generated data and the determined inhibitory potencies of their test compounds.

Conclusion

This compound and its derivatives are a promising class of compounds for the development of novel enzyme inhibitors, particularly targeting the PARP family of enzymes. The protocols detailed in this application note provide robust and reliable methods for screening and characterizing the inhibitory activity of these compounds in a biochemical setting. By understanding the underlying principles of these assays and incorporating appropriate controls, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

Application Notes and Protocols for the Evaluation of 7-Amino-1,8-naphthyridin-2(1H)-one and its Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthyridinone Scaffold as a Promising Platform for Antibacterial Drug Discovery

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial research, with nalidixic acid, the first synthetic quinolone antibiotic, being a prominent example.[1] This scaffold's derivatives, particularly the fluoroquinolones, have become indispensable in clinical practice. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1][2]

The 7-Amino-1,8-naphthyridin-2(1H)-one moiety represents a versatile starting point for the synthesis of new derivatives. While this core structure itself may not exhibit potent direct antibacterial activity, its chemical tractability allows for the introduction of various substituents that can modulate its biological properties.[3][4][5][6] Indeed, studies on related 7-acetamido-1,8-naphthyridin-4(1H)-one have shown that while it lacks clinically relevant direct antibacterial action (MIC ≥ 1.024 µg/mL), it can significantly potentiate the activity of established fluoroquinolones against multi-resistant bacterial strains.[3][4][5][6] This suggests a potential role for these derivatives as antibiotic adjuvants or as scaffolds for the development of new standalone antibacterial agents.

These application notes provide a comprehensive guide for researchers to explore the antibacterial potential of novel this compound derivatives. The protocols outlined below detail the essential in vitro assays for determining antibacterial efficacy and preliminary safety profiles.

I. Preliminary Antibacterial Screening: Zone of Inhibition Assay

The zone of inhibition assay is a qualitative method ideal for initial screening of a large number of novel derivatives to quickly identify compounds with potential antibacterial activity.

Principle

This agar diffusion method involves placing a sterile disc impregnated with the test compound onto an agar plate uniformly inoculated with a specific bacterium. As the compound diffuses into the agar, it creates a concentration gradient. If the compound inhibits bacterial growth, a clear circular area, the "zone of inhibition," will appear around the disc after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Protocol
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate (18-24 hours old).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure confluent growth.

  • Application of Test Compound:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Aseptically apply a known concentration of each derivative solution onto sterile paper discs (6 mm diameter). Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the inoculated MHA plates. Gently press the discs to ensure complete contact with the agar surface.

  • Controls:

    • Positive Control: A disc with a known antibiotic (e.g., ciprofloxacin).

    • Negative Control: A disc with the solvent used to dissolve the test compounds.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater susceptibility of the bacterium to the compound.

II. Quantitative Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5][6]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate with Bacteria & Compound A->C B Prepare Serial Dilutions of Test Compound in Broth B->C D Incubate Plate (16-20h at 37°C) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol
  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the zone of inhibition protocol.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration twice the highest desired test concentration.

    • Add 100 µL of the compound stock solution to well 1.

    • Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

III. Preliminary Safety Assessment: Cytotoxicity Assay

It is crucial to assess the potential toxicity of novel antibacterial compounds to mammalian cells to ensure they have a favorable therapeutic index. The MTT assay is a widely used colorimetric method to evaluate cell viability.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Mammalian Cells in 96-well Plate B Treat Cells with Serial Dilutions of Test Compound A->B C Incubate for Desired Exposure Time B->C D Add MTT Solution and Incubate C->D E Solubilize Formazan Crystals (e.g., with DMSO) D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC₅₀ F->G

Caption: General workflow for the MTT cytotoxicity assay.

Protocol
  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

IV. Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of MIC Data for Novel 1,8-Naphthyridinone Derivatives

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Derivative 11632>64
Derivative 281664
Ciprofloxacin0.50.251

Table 2: Example of Cytotoxicity Data for Novel 1,8-Naphthyridinone Derivatives

CompoundHEK293 IC₅₀ (µM)Therapeutic Index (E. coli)
Derivative 1>100>3.1
Derivative 2503.1
Ciprofloxacin>100>400

Therapeutic Index (TI) can be estimated as IC₅₀ / MIC. A higher TI indicates a more favorable safety profile.

V. Concluding Remarks and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial evaluation of this compound derivatives as potential antibacterial agents. By systematically applying these methods, researchers can efficiently screen compound libraries, quantify their antibacterial potency, and assess their preliminary safety profiles. Promising lead compounds identified through this workflow can then be advanced to more detailed mechanistic studies, such as DNA gyrase inhibition assays and time-kill kinetic studies, to further elucidate their mode of action and therapeutic potential. The exploration of this chemical space may lead to the discovery of novel antibacterial agents that can address the growing threat of antimicrobial resistance.

References

Application Notes and Protocols: Elucidating the Antibacterial Mechanism of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Machinery of Life

The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the thorough characterization of their mechanisms of action. The 1,8-naphthyridine core, a nitrogen-containing heterocyclic structure, is a well-established pharmacophore found in a class of potent synthetic antibacterial agents.[1][2][3] This guide provides an in-depth exploration of the primary mechanism by which these derivatives exert their bactericidal effects: the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Understanding this mechanism is not merely academic; it is fundamental to the rational design of new derivatives with improved potency, expanded spectra of activity, and a reduced propensity for resistance development. Herein, we will dissect the molecular interactions at the heart of this antibacterial activity and provide detailed, field-proven protocols to enable researchers to rigorously evaluate their own 1,8-naphthyridine-based compounds.

Part 1: The Core Mechanism - Inducing Catastrophic DNA Damage

The bactericidal activity of 1,8-naphthyridine derivatives, much like their quinolone and fluoroquinolone cousins, stems from their ability to convert essential DNA maintenance enzymes into potent cellular toxins.[4] These drugs target and inhibit DNA gyrase and topoisomerase IV, two enzymes critical for managing DNA topology during replication, transcription, and chromosome segregation.[5][6]

Primary Enzymatic Targets: DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases are responsible for introducing transient double-stranded breaks into DNA, allowing another segment of DNA to pass through, and then resealing the break.[5] This elegant process is vital for relieving the topological stress that arises from the unwinding of the DNA helix.

  • DNA Gyrase: Unique to bacteria, DNA gyrase is responsible for introducing negative supercoils into the chromosome.[7] This process compacts the DNA and facilitates the initiation of DNA replication.[8] DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits.[7]

  • Topoisomerase IV: This enzyme's primary role is to decatenate, or unlink, the intertwined daughter chromosomes after replication is complete, ensuring proper segregation into daughter cells.[9][10] It also plays a role in relaxing the positive supercoils that accumulate ahead of the replication fork.[10] Topoisomerase IV is also a tetramer, consisting of two ParC and two ParE subunits.[10]

The "Poison" Model: Stabilizing the Cleavage Complex

1,8-Naphthyridine derivatives do not simply block the active site of these enzymes. Instead, they function as "topoisomerase poisons."[4] They bind to the enzyme-DNA complex and stabilize it at a critical intermediate stage: the "cleavage complex," where the DNA is cut but not yet resealed.[4][11] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks.[4]

The collision of the replication fork with these stabilized cleavage complexes converts the transient breaks into permanent, lethal DNA lesions.[12] This massive chromosomal fragmentation triggers the bacterial SOS response and other DNA repair pathways, but the damage is often too extensive to repair, ultimately leading to cell death.[4]

Causality Explanation: The choice to target topoisomerases is highly effective because these enzymes are essential for bacterial survival. By not just inhibiting but actively converting them into DNA-damaging agents, 1,8-naphthyridine derivatives achieve potent bactericidal, rather than merely bacteriostatic, activity.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of a 1,8-naphthyridine derivative on DNA gyrase, leading to the stabilization of the cleavage complex and subsequent DNA fragmentation.

Mechanism_of_Action cluster_0 Normal DNA Replication cluster_1 Inhibition by 1,8-Naphthyridine Derivative Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase Relaxed_DNA->Gyrase Introduces Negative Supercoils Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork TopoIV Topoisomerase IV Replication_Fork->TopoIV Decatenates Chromosomes Daughter_Chromosomes Separated Daughter Chromosomes Gyrase->Supercoiled_DNA Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex TopoIV->Daughter_Chromosomes Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleavage_Complex DSBs Double-Strand Breaks Cleavage_Complex->DSBs Replication Fork Collision Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Inhibition of DNA Gyrase by a 1,8-Naphthyridine Derivative.

Part 2: Protocols for Mechanistic Elucidation

To validate that a novel 1,8-naphthyridine derivative acts via the proposed mechanism, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow, from determining basic antibacterial potency to confirming specific enzymatic inhibition.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This is the foundational assay to quantify the potency of an antibacterial agent. It determines the lowest concentration of the compound that prevents visible growth of a bacterium. We will use the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][13]

Self-Validating System: This protocol includes positive and negative controls (growth and sterility) on every plate. The use of a quality control (QC) strain with a known MIC range for a standard antibiotic validates the experimental setup, reagents, and operator technique.

Experimental Workflow: MIC Determination

MIC_Workflow Prep_Inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Compound Prepare 2x Serial Dilutions of 1,8-Naphthyridine Derivative Plate_Setup Dispense Broth & Compound in 96-Well Plate Prep_Compound->Plate_Setup Plate_Setup->Inoculate Incubate Incubate Plate (35±2°C for 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Turbidity Determine Lowest Clear Well Incubate->Read_Results MIC_Value MIC Value Obtained Read_Results->MIC_Value

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Step-by-Step Methodology:

  • Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213). b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the well after addition will be ~5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO). b. Create a series of two-fold serial dilutions of the compound in MHB in a separate 96-well plate or tubes to achieve concentrations that are twice the desired final test concentrations.

  • Microtiter Plate Setup: a. Dispense 50 µL of MHB into all wells of a sterile 96-well U-bottom microtiter plate. b. Transfer 50 µL of the appropriate 2x compound dilutions to the corresponding wells in the test plate, creating a final volume of 100 µL per well with the desired final compound concentrations. c. Ensure the plate layout includes a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to each well, except the sterility control. This brings the final volume in each well to 150 µL.

  • Incubation: a. Seal the plate (e.g., with an adhesive plastic sealer) to prevent evaporation. b. Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading Results: a. Place the plate on a reading stand. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the catalytic activity of DNA gyrase. The assay relies on the ability of gyrase to convert relaxed circular plasmid DNA into its negatively supercoiled form, a process that can be visualized by agarose gel electrophoresis.[14][15]

Causality Explanation: A positive result in this assay (i.e., inhibition of supercoiling) provides direct evidence that the compound interacts with and inhibits DNA gyrase. The IC₅₀ value derived from this assay is a key quantitative measure of the compound's potency against this specific molecular target.

Detailed Step-by-Step Methodology:

  • Reaction Setup (on ice): a. Prepare a master mix containing the following per 30 µL reaction: 6 µL of 5x Assay Buffer (final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), 0.5 µL of relaxed pBR322 plasmid DNA (1 µg/µL), and water to a volume of 26.7 µL.[14] b. Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. c. Add 0.3 µL of the test compound (at 100x the final desired concentration, dissolved in a suitable solvent like DMSO) to the respective tubes.[14] d. Include a "no enzyme" control (add 3 µL dilution buffer) and a "no compound" positive control (add 0.3 µL solvent).[14]

  • Enzyme Addition and Incubation: a. Dilute E. coli DNA gyrase enzyme in enzyme dilution buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol). The optimal amount of enzyme should be predetermined by titration to find the lowest concentration that achieves complete supercoiling. b. Add 3 µL of the diluted enzyme to all tubes except the "no enzyme" control. c. Mix gently and incubate the reactions at 37°C for 30 minutes.[14]

  • Reaction Termination and Sample Preparation: a. Stop the reaction by adding 30 µL of 2x GSTEB (80% Glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1 v/v).[14] b. Vortex briefly (~5 seconds) and centrifuge at maximum speed for 1 minute to separate the phases.

  • Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1x TBE buffer. b. Carefully load 20 µL of the upper aqueous (blue) phase from each reaction tube into the wells of the gel. c. Run the gel at 90V for approximately 90 minutes, or until the dye front has migrated sufficiently.[14]

  • Visualization and Analysis: a. Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by a 10-minute destain in water.[14] b. Visualize the DNA bands using a UV transilluminator. Relaxed and supercoiled DNA will migrate at different rates, with the supercoiled form running faster. c. Quantify the intensity of the supercoiled band in each lane. The IC₅₀ is the concentration of the compound that reduces the supercoiling activity by 50% compared to the "no compound" control.

Protocol 3: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the compound's ability to inhibit the decatenation activity of topoisomerase IV. The substrate used is kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles. Active topoisomerase IV releases these minicircles, which can then be separated from the kDNA network by gel electrophoresis.[16]

Detailed Step-by-Step Methodology:

  • Reaction Setup (on ice): a. Prepare a master mix containing the following per 30 µL reaction: 6 µL of 5x S. aureus Topo IV Assay Buffer (final concentration: 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), 1 µL of kDNA (200 ng/µL), and water to a volume of 26.7 µL.[16] b. Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. c. Add 0.3 µL of the test compound (at 100x final concentration) to the respective tubes. d. Include a "no enzyme" control and a "no compound" positive control.

  • Enzyme Addition and Incubation: a. Dilute S. aureus Topoisomerase IV enzyme in its dilution buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol). The optimal amount should be predetermined by titration. b. Add 3 µL of the diluted enzyme to all tubes except the "no enzyme" control. c. Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination and Sample Preparation: a. Stop the reaction and prepare samples as described in the DNA Gyrase assay (Protocol 2, Step 3).

  • Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1x TBE buffer. b. Load 20 µL of the upper aqueous phase. c. Run the gel at 85V for approximately 2 hours. The large kDNA network will remain in or near the well, while the released, decatenated minicircles will migrate into the gel.

  • Visualization and Analysis: a. Stain and visualize the gel as described previously (Protocol 2, Step 5). b. The inhibition of decatenation is observed as a decrease in the amount of free minicircles. Quantify the minicircle bands to determine the IC₅₀ value.

Protocol 4: Time-Kill Kinetics Assay

This dynamic assay provides insight into the bactericidal or bacteriostatic nature of a compound over time. It measures the rate at which a bacterial population is killed when exposed to different concentrations of the test agent, typically multiples of its MIC.[12][17][18]

Detailed Step-by-Step Methodology:

  • Preparation: a. Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth, CAMHB) as described in the MIC protocol. b. Prepare tubes or flasks containing CAMHB with the 1,8-naphthyridine derivative at concentrations of 0.5x, 1x, 2x, and 4x its predetermined MIC.[12] Include a growth control tube with no compound.

  • Assay Execution: a. Inoculate each tube (including the growth control) with the standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL. b. Incubate all tubes at 37°C with shaking.

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[19] b. Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). c. Plate 100 µL of the appropriate dilutions onto nutrient agar plates to obtain countable colonies (30-300 CFU).

  • Incubation and Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17] Bacteriostatic activity is indicated by a prevention of growth without a significant reduction in CFU/mL.

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be presented clearly to allow for straightforward comparison and interpretation.

Table 1: Example Antibacterial and Enzymatic Inhibition Data for 1,8-Naphthyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)DNA Gyrase IC₅₀ (µM)Topo IV IC₅₀ (µM)
Trovafloxacin S. aureus ATCC 292130.032 - 0.08[9]--
Trovafloxacin E. coli ATCC 259220.03[6]--
Derivative 14 S. aureus ATCC 259231.95Potent Inhibitor-
Derivative 14 E. coli ATCC 259221.95Potent Inhibitor-
Derivative 10gM. smegmatis-56.54-
Derivative 10mM. smegmatis-116.72-

*From Karaca et al., a 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[4][8]naphthyridine-3-carboxylic acid derivative. †From a series of 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids.

Conclusion

The 1,8-naphthyridine scaffold represents a powerful platform for the development of antibacterial agents that operate by a well-defined and potent mechanism of action. By targeting and poisoning the essential bacterial enzymes DNA gyrase and topoisomerase IV, these compounds induce lethal DNA damage, leading to rapid cell death. The protocols detailed in this guide provide a robust framework for researchers to assess the antibacterial efficacy and confirm the specific molecular targets of their novel derivatives. A rigorous, multi-faceted approach combining cellular (MIC, time-kill) and biochemical (enzyme inhibition) assays is critical for advancing promising new candidates in the fight against bacterial infections.

References

Synthesis of Metal Complexes with 7-Amino-1,8-naphthyridin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 7-Amino-1,8-naphthyridin-2(1H)-one as a Ligand

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination properties.[1][2][3] The specific ligand, this compound, presents a unique combination of functionalities that make it an exceptional building block for novel metal complexes. Its structure features a bidentate chelating site via the N1 nitrogen of the naphthyridine ring and the exocyclic amino group at the C7 position. Furthermore, the presence of the lactam functionality (at C2) and the amino group introduces opportunities for hydrogen bonding, which can influence the supramolecular assembly and solubility of the resulting metal complexes.[4][5]

Metal complexes incorporating 1,8-naphthyridine derivatives have demonstrated significant potential in various fields, including anticancer therapy, catalysis, and the development of fluorescent materials.[6][7] The coordination of a metal ion to the 1,8-naphthyridine core can enhance the biological activity of the organic scaffold, often through mechanisms that involve DNA interaction, enzyme inhibition, or the generation of reactive oxygen species.[8][9][10] This guide provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of transition metal complexes, along with insights into their characterization and potential applications.

Part 1: Synthesis of the Ligand: this compound

A reliable synthesis of the ligand is the cornerstone of developing its coordination chemistry. The following protocol is based on established literature methods for the synthesis of substituted 1,8-naphthyridines.[11]

Protocol 1: Synthesis of this compound

This two-step procedure involves the synthesis of an intermediate, 2-amino-7-chloro-1,8-naphthyridine, followed by hydrolysis to yield the desired product.

Step 1: Synthesis of 2-Amino-7-chloro-1,8-naphthyridine

  • Reaction Principle: This step typically involves the reaction of a suitable precursor with phosphorus oxychloride (POCl₃) to introduce the chloro group.[12]

  • Materials:

    • 2,7-dihydroxy-1,8-naphthyridine (or its tautomer)

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF, catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2,7-dihydroxy-1,8-naphthyridine (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Principle: This step involves the nucleophilic substitution of the chloro group with an amino group, which can be achieved through various amination methods, followed by hydrolysis of the second chloro group. A more direct approach involves the hydrolysis of one chloro group and amination of the other.

  • Materials:

    • 2-Amino-7-chloro-1,8-naphthyridine (from Step 1)

    • Aqueous ammonia or a suitable amine source

    • Aqueous acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Procedure (Illustrative):

    • In a sealed tube or a pressure vessel, dissolve 2-amino-7-chloro-1,8-naphthyridine (1 equivalent) in a suitable solvent like ethanol.

    • Add an excess of aqueous ammonia.

    • Heat the mixture at 120-150 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • The resulting crude product is then subjected to hydrolysis. For instance, refluxing in an aqueous solution of sodium hydroxide.

    • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the final product by recrystallization from a solvent mixture like DMF/water or ethanol/water.

Expected Characterization Data for this compound:

Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.5-8.5 ppm. Broad singlets for the NH₂ and NH protons.
¹³C NMR Signals corresponding to the eight carbon atoms of the naphthyridine ring system.
IR (cm⁻¹) N-H stretching vibrations (amine and amide) around 3200-3400 cm⁻¹, C=O stretching (amide) around 1650 cm⁻¹.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₈H₇N₃O (161.16 g/mol ).[13]

Part 2: Synthesis of Metal Complexes

The coordination of this compound to a metal center can be achieved through straightforward reaction protocols. The choice of metal salt and solvent system is crucial for obtaining crystalline products. Below are general protocols for the synthesis of Cu(II), Zn(II), and Pd(II) complexes, which can be adapted for other transition metals.

Protocol 2: General Synthesis of a Cu(II) Complex
  • Reaction Principle: The ligand displaces weakly coordinating ligands (e.g., water, acetate) from a copper(II) salt to form a more stable chelate complex.

  • Materials:

    • This compound (2 equivalents)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) chloride (CuCl₂) (1 equivalent)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve this compound in a minimal amount of hot methanol or ethanol.

    • In a separate flask, dissolve the copper(II) salt in the same solvent.

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • A color change and/or precipitation of the complex should be observed.

    • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

    • Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

    • Wash the collected solid with cold solvent and then with diethyl ether.

    • Dry the complex in a desiccator.

Protocol 3: General Synthesis of a Zn(II) Complex
  • Reaction Principle: Similar to the Cu(II) complex synthesis, the ligand coordinates to the zinc(II) center. Zinc complexes are often colorless.

  • Materials:

    • This compound (2 equivalents)

    • Zinc(II) chloride (ZnCl₂) or Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (1 equivalent)

    • Methanol or Ethanol

  • Procedure:

    • Follow the same procedure as described for the Cu(II) complex, substituting the zinc(II) salt for the copper(II) salt.[14]

    • The resulting zinc complex is typically a white or off-white solid.

Protocol 4: General Synthesis of a Pd(II) Complex
  • Reaction Principle: Palladium(II) complexes are of significant interest for their catalytic applications. The synthesis often involves a palladium(II) precursor like palladium(II) chloride.

  • Materials:

    • This compound (2 equivalents)

    • Palladium(II) chloride (PdCl₂) (1 equivalent)

    • Acetonitrile or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Palladium(II) chloride in a minimal amount of acetonitrile or DMF. This may require heating.

    • In a separate flask, dissolve the ligand in the same solvent.

    • Slowly add the ligand solution to the palladium salt solution with stirring.

    • Heat the reaction mixture at 60-80 °C for 4-8 hours.

    • Monitor the reaction for the formation of a precipitate.

    • After cooling, collect the solid product by filtration, wash with the solvent and then with diethyl ether.

    • Dry the palladium complex under vacuum.

Part 3: Characterization of Metal Complexes

A thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.

Self-Validating System for Characterization:

Technique Expected Observations and Interpretation
Elemental Analysis The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
IR Spectroscopy A shift in the C=O and N-H stretching frequencies of the ligand upon coordination to the metal ion. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy Shift in the absorption bands of the ligand upon complexation. For d-block metals like Cu(II), d-d transitions may be observed in the visible region.
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II), Pd(II)), a downfield or upfield shift of the ligand's proton signals upon coordination. Broadening of signals can also occur.
Mass Spectrometry Observation of the molecular ion peak or fragments corresponding to the complex, confirming its mass.
X-ray Crystallography Provides unambiguous proof of the structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[4][5]

Part 4: Application Notes

Metal complexes of this compound are promising candidates for various applications, particularly in drug development and catalysis.

Application Note 1: Anticancer Drug Development
  • Rationale: The 1,8-naphthyridine scaffold is a known pharmacophore in many anticancer agents.[15][16] Metal complexation can enhance this activity by facilitating DNA binding (intercalation or groove binding) or by promoting redox cycling that generates cytotoxic reactive oxygen species (ROS).[9][10] Copper complexes, in particular, are known to exhibit significant anticancer activity.[9]

  • Screening Protocol:

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both cytotoxicity and selectivity.

    • Cytotoxicity Assay (MTT Assay):

      • Plate cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the synthesized metal complexes for 24, 48, or 72 hours.

      • Add MTT solution and incubate for 4 hours.

      • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

      • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

    • Mechanism of Action Studies: Further studies can include DNA binding assays (UV-Vis titration, fluorescence quenching), cell cycle analysis (flow cytometry), and apoptosis assays (Annexin V/PI staining).

Application Note 2: Homogeneous Catalysis
  • Rationale: Palladium complexes are renowned for their catalytic prowess in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in organic synthesis.[17][18][19] The 1,8-naphthyridine ligand can stabilize the palladium center and modulate its catalytic activity.

  • Screening Protocol (Suzuki Cross-Coupling):

    • Model Reaction: The coupling of an aryl halide (e.g., 4-bromoanisole) with an arylboronic acid (e.g., phenylboronic acid).

    • General Procedure:

      • In a Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the synthesized palladium complex (0.01-1 mol%).

      • Add a suitable solvent (e.g., toluene/water mixture).

      • Heat the reaction mixture at 80-100 °C for the required time.

      • Monitor the reaction progress by GC-MS or TLC.

      • After completion, extract the product with an organic solvent, dry, and purify by column chromatography.

      • The catalytic efficiency can be evaluated based on the yield of the coupled product.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Precursor 2,7-dihydroxy- 1,8-naphthyridine Intermediate 2-amino-7-chloro- 1,8-naphthyridine Precursor->Intermediate POCl3 Ligand 7-Amino-1,8-naphthyridin- 2(1H)-one Intermediate->Ligand Hydrolysis/Amination Metal_Complex [M(Ligand)n]Xm Ligand->Metal_Complex Metal Salt Characterization Spectroscopy, Crystallography Metal_Complex->Characterization Analysis Metal_Salt Metal Salt (e.g., Cu(OAc)2) Application Anticancer Screening, Catalysis Characterization->Application Testing

Caption: Workflow for ligand and metal complex synthesis.

Coordination Modes of the Ligand

CoordinationModes M Metal Ion N1 N1 M->N1 N_amino NH2 M->N_amino M1 Metal Ion O_lactam C=O (Lactam) M1->O_lactam M2 Metal Ion O_lactam->M2

Caption: Possible coordination modes of the ligand.

References

Application of 7-Amino-1,8-naphthyridin-2(1H)-one in phosphodiesterase (PDE) inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The 1,8-Naphthyridin-2(1H)-one Scaffold in Phosphodiesterase 4 (PDE4) Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cyclic Nucleotide Signaling with Novel Scaffolds

The intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are pivotal regulators of a vast array of physiological processes, from inflammation and muscle contraction to neuroplasticity and cell proliferation.[1][2][3] The concentration and location of these messengers are meticulously controlled by a balance between their synthesis by cyclases and their degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[4][5]

The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), which are classified based on sequence homology, substrate specificity, and inhibitor sensitivity.[3][4] Some families are specific for cAMP (PDE4, PDE7, PDE8), some for cGMP (PDE5, PDE6, PDE9), while others can hydrolyze both.[4] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within cellular microdomains.

Among these families, PDE4 has emerged as a major therapeutic target. As a cAMP-specific enzyme, PDE4 is a key regulator of inflammatory cells and is deeply implicated in the pathophysiology of chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological and psychiatric disorders.[6][7] Consequently, the discovery of potent and selective PDE4 inhibitors is an area of intense research.

This guide focuses on the application of the 7-Amino-1,8-naphthyridin-2(1H)-one chemical scaffold, a novel and promising core structure for the development of next-generation selective PDE4 inhibitors.[7][8] Unlike established inhibitors such as rolipram, this scaffold offers a distinct chemical framework, providing a new avenue for medicinal chemistry exploration to optimize potency, selectivity, and therapeutic index.[8] We will detail the scientific rationale, experimental workflows, and step-by-step protocols for characterizing compounds based on this scaffold.

Section 1: The cAMP Signaling Cascade and PDE4 Intervention

To understand how 1,8-naphthyridin-2(1H)-one-based inhibitors function, it is essential to first visualize the cAMP signaling pathway. Extracellular signals, such as hormones or neurotransmitters, bind to G-protein-coupled receptors (GPCRs), activating adenylyl cyclase (AC) to convert ATP into cAMP.[1][3] This rise in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPACs), which mediate the cellular response.[3][9][10] PDE4 terminates this signal by hydrolyzing cAMP to the inactive 5'-AMP. By inhibiting PDE4, compounds based on the this compound scaffold prevent this degradation, leading to a sustained elevation of intracellular cAMP and an amplification of its downstream signaling effects.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Mediates Inhibitor 7-Amino-1,8-naphthyridin- 2(1H)-one Scaffold Inhibitor->PDE4 Inhibits ExtSignal Extracellular Signal ExtSignal->GPCR Binds

Figure 1. The cAMP signaling pathway and the inhibitory action of the 1,8-naphthyridin-2(1H)-one scaffold on PDE4.

Section 2: A Validated Workflow for Inhibitor Characterization

A robust and logical progression of assays is critical to confidently identify and characterize novel PDE4 inhibitors. The workflow should advance from direct enzyme interaction to a more complex cellular environment, validating the compound's mechanism of action and therapeutic potential at each stage.

cluster_workflow Inhibitor Characterization Workflow Primary Primary Screen: In Vitro PDE4 Assay Secondary Secondary Screen: PDE Isoform Selectivity Primary->Secondary Determine IC50 & Potency Tertiary Tertiary Screen: Cell-Based Assay Secondary->Tertiary Confirm Selectivity Profile LeadOpt Lead Optimization (ADME/Tox) Tertiary->LeadOpt Determine EC50 & Cell Permeability cluster_cell Transfected Cell Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Synthesizes PDE4 PDE4 cAMP->PDE4 Degraded by PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CRE CRE Promoter pCREB->CRE Binds Luciferase Luciferase Gene Light Luminescence CRE->Light Drives Expression Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

References

Application Notes & Protocols: Characterization of 1,8-Naphthyridin-2(1H)-one Derivatives as Cannabinoid Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Endocannabinoid System: A Therapeutic Goldmine

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, inflammation, mood, and memory.[1] At its core are two primary G protein-coupled receptors (GPCRs): the Cannabinoid Receptor 1 (CB1) and the Cannabinoid Receptor 2 (CB2).[2] CB1 receptors are predominantly expressed in the central nervous system (CNS) and mediate the psychoactive effects of cannabinoids, but also represent key targets for treating pain, anxiety, and metabolic disorders.[1][3] In contrast, CB2 receptors are found primarily on immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects, making them an attractive therapeutic target that avoids the psychoactive effects linked to CB1 activation.[2][4]

The 1,8-Naphthyridin-2(1H)-one Scaffold: A Privileged Chemotype for CB2-Selectivity

The search for selective cannabinoid receptor modulators has identified the 1,8-naphthyridin-2(1H)-one core as a highly promising scaffold.[5] Extensive structure-activity relationship (SAR) studies have demonstrated that derivatives of this chemotype, particularly 1,8-naphthyridin-2(1H)-one-3-carboxamides, can be engineered to produce ligands with high affinity and remarkable selectivity for the CB2 receptor.[6][7] Interestingly, the functional activity of these compounds can be finely tuned; substitutions at the C-6 position can switch a compound from an agonist to an antagonist or inverse agonist, highlighting the scaffold's versatility.[8] While much of the published research focuses on the 3-carboxamide and N-1 positions, the 7-amino position remains an underexplored vector for chemical modification, offering new opportunities to refine the pharmacological profile of this potent class of compounds.

Principle of Cannabinoid Receptor Activation

Both CB1 and CB2 receptors canonically signal through the inhibitory G protein, Gi/o.[2] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit and the Gβγ dimer then dissociate to modulate downstream effectors. The primary consequence of Gαi activation is the inhibition of adenylyl cyclase, which leads to a measurable decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[9] Additionally, agonist-bound receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins, which desensitizes G protein signaling and can initiate separate, G protein-independent signaling cascades.[4][10] Measuring both cAMP inhibition and β-arrestin recruitment is therefore critical for a comprehensive understanding of an agonist's functional profile.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB_Receptor CB1/CB2 Receptor Gi_inactive Inactive Gi/o (GDP-bound) CB_Receptor->Gi_inactive Activates beta_Arrestin β-Arrestin CB_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Agonist Naphthyridinone Agonist Agonist->CB_Receptor Binds Gi_active Active Gi/o (GTP-bound) Gi_inactive->Gi_active GDP/GTP Exchange G_alpha Gαi Gi_active->G_alpha G_betagamma Gβγ Gi_active->G_betagamma G_alpha->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Drug Discovery Workflow synthesis Compound Synthesis (Protocol 2.1) binding Primary Screening: Receptor Binding Assay (Protocol 3.1) synthesis->binding functional Hit Confirmation: Functional Assays (Protocols 3.2 & 3.3) binding->functional If Ki < 1µM selectivity Selectivity Profiling (CB2 vs. CB1) functional->selectivity If EC50 < 1µM invivo In Vivo Testing (Section 5.0) selectivity->invivo If >50-fold selective

References

Application Notes and Protocols: Assessing the Cell Permeability and Cytotoxicity of 7-Amino-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Early-Stage Assessment of 1,8-Naphthyridin-2(1H)-ones

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The 7-Amino-1,8-naphthyridin-2(1H)-one core, in particular, serves as a foundational structure for the development of novel therapeutic agents.[6] However, the journey from a promising chemical entity to a viable drug candidate is contingent on a rigorous, early-stage evaluation of its pharmacokinetic and safety profiles.

Two of the most critical parameters in this initial assessment are cell permeability and cytotoxicity.[7][8][9] Cell permeability dictates the ability of a compound to cross biological membranes to reach its intracellular target and be absorbed into systemic circulation, a key determinant of oral bioavailability.[10][11][12] Cytotoxicity defines the compound's potential to kill cells, which is the desired outcome for an anticancer agent but an adverse effect for other indications. Understanding the therapeutic window—the concentration range where the compound elicits its desired effect without causing unacceptable toxicity—is paramount.[7]

This guide provides a comprehensive framework and detailed protocols for a tiered approach to evaluating the cell permeability and cytotoxicity of novel this compound derivatives. The methodologies are designed to build a robust data package, enabling informed decision-making in lead optimization and candidate selection.

PART I: Characterization of Cell Permeability

A compound's ability to permeate the intestinal epithelium is a primary gatekeeper for its success as an orally administered drug. We present a two-tiered strategy: a rapid, high-throughput artificial membrane assay for initial screening of passive permeability, followed by a cell-based model that provides a more biologically relevant assessment, including the impact of active transport mechanisms.

Permeability Assessment Workflow

The following workflow provides a logical progression from a simple, high-throughput screening method to a more complex and biologically relevant assay.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: In Vitro Biological Model Compound Test Compound Library (this compound Derivatives) PAMPA PAMPA Assay (Parallel Artificial Membrane Permeability Assay) Compound->PAMPA Initial Screen PAMPA_Data Calculate Pe (cm/s) Classify: Low, Medium, High Passive Permeability Profile PAMPA->PAMPA_Data Caco2 Caco-2 Permeability Assay (Apical-to-Basolateral & Basolateral-to-Apical) PAMPA_Data->Caco2 Advance Promising Hits Caco2_Data Calculate Papp (cm/s) & Efflux Ratio (ER) Absorption & Efflux Profile Caco2->Caco2_Data Lead_Candidate Identify Lead Candidates (High Permeability, Low Efflux) Caco2_Data->Lead_Candidate

Caption: Tiered workflow for cell permeability assessment.

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle of the Assay

The PAMPA model is a non-cell-based, high-throughput assay that predicts passive transcellular permeability.[13][14] It utilizes a 96-well microtiter plate where a filter support is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.[14][15] This model is exceptionally useful in early discovery for ranking compounds based on their ability to passively diffuse across a membrane, mimicking the gastrointestinal tract. Its primary advantage is its cost-effectiveness and speed, though it cannot account for active transport or paracellular routes.[14][15][16]

Protocol: PAMPA-GIT

This protocol is adapted for predicting gastrointestinal tract (GIT) absorption.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore, Corning)

  • Lecithin (from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.5

  • Dimethyl Sulfoxide (DMSO)

  • Test Compounds and Controls (e.g., Atenolol - low permeability, Propranolol - high permeability)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Artificial Membrane Solution: Create a 2% (w/v) solution of lecithin in dodecane. Sonicate briefly to ensure complete dissolution.

  • Coat the Donor Plate: Carefully pipette 5 µL of the lecithin-dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a stable lipid layer. Be cautious not to puncture the membrane.[17]

  • Prepare Acceptor Wells: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO. This buffer mimics physiological sink conditions.

  • Prepare Donor Solutions: Dissolve test compounds and controls in a suitable buffer (e.g., PBS pH 6.5 to mimic the upper intestine) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (e.g., <1%) to maintain membrane integrity.

  • Start the Assay: Add 200 µL of the donor solution (containing the test compound) to each well of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature (25°C) for 4 to 18 hours with gentle shaking.[17]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. It is also crucial to determine the concentration of the initial donor solution (T0 sample).

  • Quantification: Determine the compound concentration in all samples using a suitable analytical method, such as UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS.

Data Analysis and Interpretation

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] * ( VD * VA / (Area * Time * (VD + VA)) )

Where:

  • [Drug]acceptor is the concentration in the acceptor well.

  • [Drug]equilibrium is the theoretical concentration if the compound fully equilibrated between chambers.

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

Permeability ClassPe Value (x 10⁻⁶ cm/s)Predicted Human Absorption
Low < 1< 50%
Medium 1 - 1050% - 89%
High > 10> 90%
Method 2: Caco-2 Permeability Assay
Principle of the Assay

The Caco-2 assay is the industry standard in vitro model for predicting human drug absorption.[18][19] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports (e.g., Transwell™).[16][19] This monolayer forms tight junctions and expresses key efflux and uptake transporters (e.g., P-glycoprotein, BCRP), thus modeling not only passive diffusion but also active transport mechanisms.[16][20] By measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, efflux) directions, an efflux ratio can be calculated to identify if the compound is a substrate of efflux pumps like P-gp.[19][20]

Protocol: Bidirectional Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Lucifer Yellow dye for monolayer integrity check

  • Test Compounds and Controls (e.g., Atenolol - low, Propranolol - high, Digoxin - P-gp substrate)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a density of ~6 x 10⁴ cells/cm². Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[19]

  • Monolayer Integrity Assessment: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to confirm tight junction integrity.[20][21] Additionally, a Lucifer Yellow rejection assay can be performed; permeability should be low (<1%) for a valid monolayer.[20]

  • Prepare for Transport: Gently wash the monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate the cells in transport buffer for 20-30 minutes at 37°C.

  • Initiate Transport (A→B):

    • Add transport buffer containing the test compound (at a typical concentration of 1-10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer (without the compound) to the basolateral (lower) chamber.

  • Initiate Transport (B→A):

    • Add transport buffer containing the test compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers for each direction.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS. High sensitivity is required to accurately measure the low concentrations in the receiver compartment.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction:

Papp (cm/s) = ( dQ / dt ) / ( A * C0 )

Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer.

  • A is the surface area of the filter membrane.

  • C0 is the initial concentration of the compound in the donor chamber.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted AbsorptionEfflux Ratio (ER)Interpretation of Efflux
< 1Low> 2.0Compound is a likely substrate of active efflux.[20]
1 - 10Medium< 2.0Active efflux is not significant.
> 10High--

PART II: Cytotoxicity Profiling

Evaluating cytotoxicity is essential to define a compound's therapeutic index. A multi-assay approach is recommended to build a comprehensive profile, distinguishing between general cell viability reduction, membrane damage (necrosis), and programmed cell death (apoptosis).

Cytotoxicity Assessment Workflow

This workflow outlines a strategy to move from a general viability screen to more specific mechanistic assays.

G cluster_0 Tier 1: General Viability & Potency cluster_1 Tier 2: Mechanism of Cell Death Compound Lead Compounds from Permeability Screening Cell_Culture Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->Cell_Culture MTT MTT Assay (Metabolic Activity) Cell_Culture->MTT Dose-Response Treatment MTT_Data Calculate % Viability Determine IC50 Value MTT->MTT_Data LDH LDH Release Assay (Membrane Integrity / Necrosis) MTT_Data->LDH Confirm Cytotoxicity at IC50 & higher doses Caspase Caspase-3/7 Assay (Apoptosis) MTT_Data->Caspase Investigate Mechanism at IC50 & higher doses Mechanism Determine Primary Cytotoxic Mechanism (Necrosis vs. Apoptosis) LDH->Mechanism Caspase->Mechanism

Caption: Tiered workflow for cytotoxicity profiling.

Method 1: MTT Assay (Cell Viability)
Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells. It is a robust and widely used primary screen for measuring the cytotoxic potential of a compound by determining its IC50 (half-maximal inhibitory concentration).[22]

Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds and vehicle control (e.g., DMSO)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Add MTT Reagent: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 10-15 minutes.[7]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

% Viability = (AbsorbanceTreated / AbsorbanceControl) * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Method 2: LDH Release Assay (Membrane Integrity)
Principle of the Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage.[7][23] This is a hallmark of late-stage apoptosis and necrosis. The released LDH catalyzes a reaction that results in a color change, which is directly proportional to the number of lysed cells.[23] This assay is often used to complement the MTT assay, as it measures a distinct event (cell death) rather than a metabolic state.[22][24]

Protocol: LDH Assay

Materials:

  • Treated cells in a 96-well plate (can be run in parallel with the MTT assay)

  • Commercially available LDH Cytotoxicity Assay Kit

  • Lysis buffer (e.g., 10X Triton X-100, provided in most kits) for maximum LDH release control

  • Microplate reader (490 nm absorbance)

Procedure:

  • Prepare Controls:

    • Spontaneous Release: Wells with untreated cells.

    • Maximum Release: Wells with untreated cells, to which Lysis Buffer will be added.

    • Vehicle Control: Wells with cells treated with the vehicle (e.g., DMSO).

  • Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Set up Assay Plate: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new, flat-bottom 96-well plate.

  • Induce Maximum Lysis: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells in the original plate. Incubate for 45 minutes at 37°C. Then, collect 50 µL of supernatant from these wells and transfer to the assay plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the assay plate.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).

  • Measure Absorbance: Read the absorbance at 490 nm.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = ( (AbsTreated - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous) ) * 100

Integrated Data Analysis and Candidate Selection

By integrating the data from these assays, a comprehensive profile of each this compound derivative can be constructed.

DerivativePAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 ERMTT IC50 (µM)Max LDH Release (%)Interpretation
ANO-1 12.515.21.10.875%Promising Candidate: High passive and active permeability, no efflux, potent cytotoxicity. Warrants further investigation.
ANO-2 15.12.35.81.280%Efflux Substrate: High passive permeability but subject to significant efflux, limiting net absorption. Potent, but may have bioavailability issues.
ANO-3 0.50.21.3> 50< 10%Poor Permeability/Inactive: Very low permeability and lacks significant cytotoxic activity. Low priority for further development.
ANO-4 9.811.51.525.015%Permeable but Not Potent: Good permeability but weak cytotoxic activity. May be a candidate for structural modification to improve potency.

Final Assessment: A promising lead candidate, such as ANO-1 , would exhibit high permeability in both PAMPA and Caco-2 assays (Papp > 10 x 10⁻⁶ cm/s), a low efflux ratio (ER < 2), and potent, dose-dependent cytotoxicity (low µM IC50) that is confirmed by a significant increase in LDH release. This profile suggests the compound is likely to be orally bioavailable and effective at killing target cells. Conversely, a compound like ANO-2 is flagged for potential bioavailability problems due to P-gp efflux, while ANO-3 and ANO-4 are deprioritized due to poor permeability or low potency, respectively. This structured evaluation allows for the efficient allocation of resources to the most promising derivatives for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-Amino-1,8-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various pharmacologically active agents, including PARP inhibitors, achieving high purity of this compound is critical for downstream success.

This guide moves beyond standard protocols to provide in-depth, field-tested insights into overcoming common purification challenges. We will explore the "why" behind the "how," grounding our recommendations in chemical principles to empower you to troubleshoot effectively.

Part 1: Understanding the Chemistry & Common Impurities

The synthesis of this compound often proceeds via the cyclization of a substituted pyridine precursor, such as the reaction of 2,6-diaminopyridine with an α,β-unsaturated ester. The primary impurities encountered are typically related to starting materials, intermediates, or side reactions.

Common Impurity Profile:

Impurity TypeChemical Name/StructureOriginTypical Chromatographic Behavior
Starting Material 2,6-DiaminopyridineUnreacted starting materialMore polar than the product
Side Product Isomeric NaphthyridinonesNon-regioselective cyclizationSimilar polarity to the product
Degradation Product Oxidized SpeciesAir/metal-catalyzed oxidationOften more polar and colored
Reagent Residue Acid/Base CatalystsIncomplete work-upHighly polar, often water-soluble

Part 2: Troubleshooting Your Purification

This section is structured as a series of common issues encountered during the purification of this compound.

Issue 1: My final product is a persistent yellow/brown color, even after initial isolation.
  • Probable Cause: This discoloration is often due to the presence of minor, highly conjugated or oxidized impurities. The naphthyridinone ring system, particularly with the amino group, can be susceptible to air oxidation, which is sometimes accelerated by trace metal catalysts from previous synthetic steps.

  • Troubleshooting Protocol:

    • Charcoal Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.

      • Step 1: Dissolve the crude product in a suitable hot solvent (e.g., a mixture of Dimethylformamide (DMF) and water, or acetic acid).

      • Step 2: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

      • Step 3: Stir the mixture at an elevated temperature for 15-30 minutes.

      • Step 4: Perform a hot filtration through a pad of Celite® to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization of the product on the filter.

      • Step 5: Allow the filtrate to cool slowly for recrystallization.

    • Chelating Agent Wash: If trace metals are suspected, washing the crude product with a dilute solution of a chelating agent like EDTA during the aqueous work-up can be beneficial.

Issue 2: I'm seeing a closely eluting spot on my TLC/LC-MS that I can't separate by standard column chromatography.
  • Probable Cause: This is a classic sign of an isomeric byproduct. Depending on the specific synthetic route, cyclization can sometimes occur at a different position, leading to an isomer with very similar polarity to the desired 7-amino product.

  • Troubleshooting Protocol:

    • Optimize Chromatography Conditions:

      • Solvent System Modification: Standard ethyl acetate/hexane or dichloromethane/methanol systems may not be sufficient. Experiment with adding a small percentage of a more polar or acidic/basic modifier. For instance, adding 0.5-1% acetic acid or triethylamine to the mobile phase can alter the retention times of amine-containing compounds and improve separation.

      • Stationary Phase Change: If silica gel is not providing adequate resolution, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for these types of polar, heterocyclic compounds. Alternatively, for very challenging separations, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be necessary.

    • Recrystallization as a Purification Tool: Never underestimate the power of a well-executed recrystallization.

      • Solvent Screening: The key is finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the isomeric impurity has a different solubility profile.

      • Recommended Systems: Mixtures of DMF/water, acetic acid/water, or ethanol/water are excellent starting points for screening. The process of slow cooling is paramount to allow for the formation of a pure crystalline lattice, excluding the impurity into the mother liquor.

Workflow for Troubleshooting Isomeric Impurities

Caption: Troubleshooting workflow for isomeric impurity removal.

**Part 3:

Technical Support Center: Improving the Photostability of 7-Amino-1,8-naphthyridin-2(1H)-one-based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Amino-1,8-naphthyridin-2(1H)-one-based fluorescent probes. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing the photostability of these versatile fluorophores. The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, valued for a wide range of biological activities[1]. When functionalized, such as with a 7-amino group, it becomes a potent fluorescent core. However, like many organic fluorophores, photobleaching—the irreversible loss of fluorescence upon light exposure—can be a significant experimental limitation.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may encounter. Our goal is to empower you with the knowledge to not only solve these issues but also to understand the underlying mechanisms, leading to more robust and reproducible experimental outcomes.

Section 1: Understanding and Diagnosing Photobleaching

Q1: My probe's fluorescent signal is decaying very rapidly during imaging. How can I confirm that photobleaching is the primary cause?

A1: Rapid signal loss is a classic sign of photobleaching, a process where the fluorophore is chemically destroyed by light-induced reactions, often involving molecular oxygen[2][3]. To systematically diagnose this, you must control for other potential causes of signal loss.

Causality Check—Ruling Out Other Factors:

  • Probe Diffusion/Dissociation: The probe may be moving out of the focal plane or unbinding from its target.

  • Environmental Sensitivity: Changes in local pH or ion concentration could be quenching fluorescence.

  • Phototoxicity: Light-induced damage to the biological sample could alter the probe's environment or target.

Diagnostic Protocol: Time-Lapse Imaging with Controls

This protocol allows for the direct visualization and quantification of signal loss over time.

Step-by-Step Methodology:

  • Sample Preparation: Prepare three identical samples containing your this compound probe bound to its target (e.g., fixed cells, immobilized protein).

  • Continuous Illumination (Sample 1):

    • Set your microscope's excitation source to the power level you typically use.

    • Acquire images continuously (e.g., one frame every 5 seconds) for an extended period (e.g., 5-10 minutes).

    • Measure the mean fluorescence intensity within a region of interest (ROI) for each time point.

  • Intermittent Illumination (Sample 2):

    • Use the same excitation power as Sample 1.

    • Acquire an initial image (t=0).

    • Turn off the excitation light.

    • Acquire subsequent images at long intervals (e.g., one frame every 2 minutes) for the same total duration.

  • No Illumination Control (Sample 3):

    • Acquire an initial image (t=0).

    • Keep the sample on the microscope stage in the dark for the full experiment duration.

    • Acquire a final image at the end of the period.

Interpreting the Results:

  • Rapid decay in Sample 1 and minimal decay in Samples 2 and 3 strongly indicates that photobleaching is the dominant issue. The signal loss is directly correlated with the dose of excitation light.

  • Signal loss in all three samples suggests a different problem, such as sample instability or probe dissociation.

Section 2: Environmental and Instrumental Optimization

Q2: What is the first line of defense against photobleaching? Can I mitigate it without changing my probe or buffer chemistry?

A2: Absolutely. Before turning to chemical solutions, optimizing your imaging parameters is the most critical and often simplest way to reduce photobleaching. The core principle is to minimize the total number of photons that hit your sample while still achieving an acceptable signal-to-noise ratio (SNR).

Expert Insight: Photobleaching is a cumulative process. Every excitation cycle has a small probability of destroying the fluorophore. Your goal is to collect the necessary data using the fewest possible excitation cycles.

Instrumental Optimization Workflow:

A Start: Assess Signal B Reduce Excitation Power to Minimum Usable Level A->B C Increase Detector Gain/EM Gain B->C D Is SNR Acceptable? C->D D->B No, slightly increase power E Shorten Pixel Dwell Time / Exposure Time D->E Yes F Use Frame Averaging / Accumulation E->F G Is SNR Acceptable? F->G G->E No, slightly increase exposure H Final Optimized Parameters G->H Yes

Caption: Workflow for minimizing photobleaching via instrumentation.

Key Parameter Adjustments:

  • Reduce Excitation Power: Use neutral density (ND) filters or adjust laser power to the lowest setting that provides a usable signal[2].

  • Minimize Exposure Time: Use the shortest camera exposure or confocal pixel dwell time possible. For weak signals, it is often better to use a short exposure and signal averaging rather than one long exposure.

  • Optimize Filter Sets: Ensure your excitation and emission filters are high-quality and specific to your probe's spectra to avoid unnecessary light exposure and bleed-through.

  • Use Sensitive Detectors: Employing high quantum efficiency detectors (e.g., EMCCD, sCMOS cameras) allows you to capture more signal with less excitation light.

Section 3: Chemical Strategies for Photostabilization

Q3: My signal still bleaches too quickly even after optimizing imaging parameters. What can I add to my imaging buffer to improve stability?

A3: This is a common scenario, and the solution lies in modifying the chemical environment to suppress the reactions that cause photobleaching. The primary culprits are reactive oxygen species (ROS), which are generated when the excited fluorophore interacts with molecular oxygen[3][4][5]. Additives that combat ROS are known as antifading agents.

Mechanism of Photobleaching and Intervention:

The excited triplet state of a fluorophore is long-lived and can react with ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), which then attacks and destroys the fluorophore[4][5]. Antifading agents work by either quenching the triplet state directly or scavenging the ROS.

cluster_0 Photobleaching Pathway cluster_1 Intervention Points S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore T1->Bleached + ³O₂ → ¹O₂ → Attack TQ Triplet Quenchers (e.g., COT, MEA) TQ->T1 Quenches ROS_S ROS Scavengers (e.g., Ascorbic Acid, Trolox) ROS_S->Bleached Scavenges ¹O₂

Caption: Simplified Jablonski diagram showing photobleaching and points of intervention.

Common Antifading Agents & Recommended Concentrations:

It's crucial to understand that the optimal concentration of an antifading agent can be narrow; too much can sometimes quench fluorescence or be toxic to live cells[6].

Antifading AgentMechanism of ActionTypical Starting ConcentrationReference
Ascorbic Acid (Vitamin C) Antioxidant / ROS Scavenger0.5 - 2 mM[6]
Trolox Antioxidant / ROS Scavenger0.1 - 1 mM[7]
n-Propyl Gallate (nPG) Antioxidant / ROS Scavenger1 - 5 µM[6]
Mercaptoethylamine (MEA) Triplet State Quencher & Antioxidant10 - 50 mM[6]
Cyclooctatetraene (COT) Triplet State Quencher1 - 2 mM[6]

Protocol: Screening for an Effective Antifading Agent

  • Prepare Stock Solutions: Make concentrated stock solutions of several candidate agents (e.g., 100 mM Ascorbic Acid, 50 mM Trolox) in an appropriate solvent (e.g., water or DMSO).

  • Prepare Imaging Buffers: Create a series of imaging buffers, each containing one antifading agent at its recommended starting concentration. Include a control buffer with no additives.

  • Acquire Photobleaching Curves: Using identical samples and the exact same optimized imaging parameters for each, perform the "Continuous Illumination" protocol described in Q1 for each buffer condition.

  • Analyze Data: Plot the normalized fluorescence intensity versus time for each condition. The buffer that results in the slowest decay rate is the most effective for your system. Calculate the photobleaching half-life (the time it takes for the signal to drop to 50% of its initial value) for quantitative comparison.

Self-Validation: The inclusion of a no-additive control is essential to validate that the chosen agent provides a genuine improvement in photostability.

Section 4: Advanced Strategies - Structural Modification

Q4: I need maximum photostability for long-term, high-intensity imaging. Are there derivatives of the this compound core that are inherently more photostable?

A4: Yes. While environmental optimization is crucial, the intrinsic photostability of the fluorophore is ultimately determined by its chemical structure. The field of medicinal and materials chemistry is actively developing next-generation probes with enhanced photophysical properties.

Expert Insight: Strategies often involve covalently attaching a photostabilizing moiety directly to the fluorophore core. This intramolecular approach is highly efficient as the stabilizer is always in close proximity to the fluorophore.

Key Structural Modification Strategies:

  • Covalent Attachment of Stabilizers: Synthesizing derivatives where an antioxidant or triplet state quencher (like Trolox or COT) is directly linked to the naphthyridinone scaffold can dramatically improve photostability[4].

  • Incorporation of UV Absorbers: Attaching a moiety that acts as a UV absorber, such as a 2-(2-hydroxyphenyl)-2H-benzotriazole, can protect the core fluorophore by harmlessly dissipating UV energy that could otherwise lead to degradation[8]. This is particularly relevant for experiments involving wide-spectrum light sources.

  • Modulating Electronic Properties: Substitutions on the naphthyridinone ring system can alter the energy levels of the excited states, potentially reducing the probability of intersystem crossing into the destructive triplet state[9].

Considerations for Researchers:

  • Synthesis: Accessing these advanced probes may require custom synthesis, which can be a significant undertaking. Collaboration with synthetic chemists is often the most practical approach.

  • Photophysical Characterization: Any new derivative must be thoroughly characterized to ensure that the modification has not negatively impacted other key properties like brightness, quantum yield, or target affinity.

  • Commercial Availability: While the core this compound may be available[10], highly specialized, photostable derivatives are less common and may not be commercially available off-the-shelf.

References

Minimizing background fluorescence in assays using 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays utilizing 7-Amino-1,8-naphthyridin-2(1H)-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve high-quality, reproducible data. As Senior Application Scientists, we have compiled this resource based on established principles of fluorescence spectroscopy and extensive field experience.

Understanding the Fluorophore: this compound

This compound is a heterocyclic compound whose derivatives are known for their fluorescent properties and have applications in various biological assays.[1][2] The rigid, planar structure of the naphthyridine core contributes to its fluorescence. Understanding the sources of background fluorescence is critical for developing robust and sensitive assays with this molecule.

Troubleshooting Guide: Minimizing Background Fluorescence

High background fluorescence can obscure the true signal from your assay, leading to reduced sensitivity and inaccurate results.[3] This section addresses common issues and provides step-by-step solutions.

Issue 1: High Background Signal in "No-Enzyme" or "Blank" Wells

A high signal in your negative control wells indicates fluorescence originating from sources other than the specific reaction being measured.[3]

Probable Cause A: Intrinsic Fluorescence of Assay Components

Many common laboratory reagents and buffers can be intrinsically fluorescent.[3] Phenol red, riboflavin, and aromatic amino acids found in media supplements like Fetal Bovine Serum (FBS) are frequent culprits.[3][4]

  • Solution:

    • Component Check: Prepare individual solutions of each assay component (buffer, media, additives) and measure their fluorescence at the excitation and emission wavelengths used for this compound.

    • Buffer/Media Substitution: If a component is identified as a source of high background, substitute it with a non-fluorescent alternative. For example, use phenol red-free media or switch to a buffer with low autofluorescence like phosphate-buffered saline (PBS).[4][5]

    • High-Purity Reagents: Always use high-purity solvents and reagents to avoid fluorescent contaminants.[6]

Probable Cause B: Autofluorescence from Labware

Standard polystyrene or other plastic labware can exhibit significant autofluorescence, especially when using lower excitation wavelengths.[7][8][9]

  • Solution:

    • Use Black Microplates: For fluorescence intensity assays, black microplates are recommended as they reduce background noise and autofluorescence by quenching stray light.[4][6][7]

    • Material Matters: If autofluorescence from the plate material is suspected, consider switching to glass-bottom plates, which typically have lower background fluorescence.[8]

    • Pre-read Plates: Before adding any reagents, read the empty microplate to check for inherent fluorescence.

Probable Cause C: Test Compound Interference

In drug discovery screening, the test compounds themselves may be fluorescent, emitting light in a similar spectral range as this compound.[3]

  • Solution:

    • Compound Interference Protocol: Run a parallel assay plate containing the test compounds in the assay buffer without the fluorogenic substrate or enzyme.

    • Background Subtraction: Measure the fluorescence from this plate and subtract these values from the corresponding wells on the primary assay plate to correct for compound autofluorescence.[3][8]

Issue 2: High Background in Cell-Based Assays

Cellular autofluorescence is a common challenge in cell-based assays, arising from endogenous molecules like NADH, riboflavin, collagen, and elastin.[3][9]

Probable Cause A: Endogenous Cellular Fluorophores

Cellular components, particularly NADH and flavins, contribute to autofluorescence, which is often most intense in the blue-to-green emission range.[9]

  • Solution:

    • Use Red-Shifted Dyes (If Applicable): When possible, select fluorophores that excite and emit at longer wavelengths (red or far-red) to avoid the main spectral regions of cellular autofluorescence.[5][10]

    • Optimize Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust assay signal without excessive background.

    • Wash Steps: After staining, perform thorough but gentle washing steps with a suitable buffer like PBS to remove any unbound fluorophore.[8]

Probable Cause B: Media and Serum Autofluorescence

As mentioned previously, components of cell culture media can be a significant source of background fluorescence.[4][10]

  • Solution:

    • Use Low-Autofluorescence Media: For the final measurement step, replace the standard culture medium with a low-autofluorescence medium or an optically clear buffered saline solution.[8][10] Gibco™ FluoroBrite™ DMEM is one such commercially available medium.[5]

    • Reduce Serum Concentration: If possible, reduce the serum concentration in the medium during the assay, as serum proteins can contribute to background.[5]

Experimental Protocols

Protocol 1: Screening for Autofluorescence of Assay Components
  • Prepare individual solutions of each component of your assay (e.g., buffer, vehicle like DMSO, additives) at the final concentration used in the assay.

  • Dispense each solution into separate wells of a black, clear-bottom microplate.

  • Include a well with only high-purity water as a baseline control.

  • Read the plate using the same fluorescence reader settings (excitation/emission wavelengths, gain) as your main experiment.

  • Identify any components that show significantly higher fluorescence than the water control.

Protocol 2: Correcting for Test Compound Autofluorescence
  • Prepare two identical microplates: a "Primary Assay Plate" and a "Compound Background Plate".

  • To the Primary Assay Plate , add all assay components, including the fluorogenic substrate and enzyme/cells, along with your test compounds.

  • To the Compound Background Plate , add the assay buffer and the test compounds at the same concentrations as the primary plate, but do not add the substrate or enzyme/cells.[3]

  • Incubate both plates under the same conditions.

  • Read the fluorescence on both plates using identical instrument settings.

  • For each well, calculate the corrected signal by subtracting the fluorescence value from the Compound Background Plate from the corresponding well on the Primary Assay Plate.[3]

Data Summary

Source of Background FluorescenceRecommended Solution
Assay Reagents & Buffers Use high-purity reagents; switch to phenol red-free media or low-fluorescence buffers (e.g., PBS).[3][5]
Labware (Microplates) Use black-walled microplates for fluorescence intensity assays; consider glass-bottom plates for imaging.[6][8]
Test Compounds Run a parallel background plate with compounds only and subtract the signal.[3]
Cellular Autofluorescence Optimize cell number; use red-shifted dyes if possible; wash cells after staining.[5][8]
Media and Serum Use low-autofluorescence media (e.g., FluoroBrite™) or buffered saline for final measurement; reduce serum concentration.[5][10]

Visualizing the Workflow

Workflow_for_Minimizing_Background_Fluorescence Start High Background Detected Check_Reagents Check Reagent Autofluorescence Start->Check_Reagents Check_Labware Check Labware Autofluorescence Start->Check_Labware Check_Cells Check Cellular Autofluorescence Start->Check_Cells Check_Compounds Check Compound Autofluorescence Start->Check_Compounds Sub_Reagents Substitute Reagents/ Use High-Purity Check_Reagents->Sub_Reagents Use_Black_Plates Use Black or Glass-Bottom Plates Check_Labware->Use_Black_Plates Optimize_Cells Optimize Cell Number/ Use Low-Fluor Media Check_Cells->Optimize_Cells Background_Subtract Perform Background Subtraction Check_Compounds->Background_Subtract End Optimized Assay Sub_Reagents->End Use_Black_Plates->End Optimize_Cells->End Background_Subtract->End

Caption: Troubleshooting workflow for high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for 1,8-naphthyridine derivatives?

While specific spectral data for this compound is not broadly published, related amino-substituted naphthalimide compounds, which share structural similarities, typically exhibit excitation in the UV to blue range and emission in the blue to green range.[11][12] The amino substitution generally leads to green fluorescence.[11] It is crucial to determine the optimal excitation and emission wavelengths for your specific compound and assay conditions empirically using a spectrophotometer.

Q2: My signal-to-background ratio is low. What is the first thing I should check?

First, verify that your fluorescence reader's filter set or monochromator settings match the excitation and emission maxima of your fluorophore.[6] A mismatch is a very common reason for a low signal.[6] After confirming the instrument settings, evaluate your "blank" or "no-enzyme" controls. If the background is high, follow the troubleshooting steps outlined above, starting with checking for autofluorescence from your reagents and labware.

Q3: Can I use the same microplate for both absorbance and fluorescence measurements?

It is not recommended. For fluorescence intensity assays, black plates are optimal to minimize background and light scattering.[4][7] For absorbance assays, clear plates are required. Using the wrong type of plate will compromise the quality of your data.

Q4: How does pH affect the fluorescence of this compound?

The fluorescence of many compounds, especially those with amino groups, can be pH-dependent. Protonation of the amino group can alter the electronic structure of the molecule and, consequently, its fluorescence properties. It is advisable to test your assay across a range of pH values to determine the optimal buffer conditions for maximal signal and stability.

Q5: What is detector saturation and how can I avoid it?

Detector saturation occurs when the fluorescence signal is too strong for the reader's detector, leading to non-linear and unreliable measurements.[6] If you observe this, you can reduce the gain setting on the instrument, decrease the integration time, or dilute your samples.[6]

References

Preventing photobleaching of 7-Amino-1,8-naphthyridin-2(1H)-one during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols to mitigate photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its fluorescent properties?

This compound is a heterocyclic organic compound. The 1,8-naphthyridine core is known to be a component in molecules with interesting fluorescence properties.[1] While specific data for this exact molecule is limited, related aminopyridine and naphthyridine derivatives are known to exhibit fluorescence, often with good quantum yields.[2][3][4] The amino group at the 7-position is an electron-donating group which typically enhances fluorescence.

Q2: What is photobleaching and why is it a problem for my experiments with this compound?

Q3: What are the primary causes of photobleaching for a molecule like this compound?

The primary drivers of photobleaching for virtually all fluorophores, including heterocyclic dyes like this one, are:

  • High-Intensity Illumination: High laser power or lamp intensity accelerates the rate at which the fluorophore is excited, increasing the probability of photochemical damage.[8]

  • Prolonged Exposure Time: The total dose of photons a fluorophore is exposed to over time contributes to its degradation.[8]

  • Presence of Molecular Oxygen: In the excited state, fluorophores can react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen. These ROS can then attack and destroy the fluorophore molecule.[8] Nitrogen-containing heterocyclic dyes can be particularly susceptible to photo-oxidation.[4][9]

Q4: Can I completely stop photobleaching?

Unfortunately, photobleaching is an inherent property of fluorophores and cannot be entirely eliminated. However, by optimizing your experimental conditions, you can significantly reduce the rate of photobleaching, allowing you to acquire high-quality data over a longer period.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing a rapid decrease in the fluorescent signal from this compound, consult the following troubleshooting steps.

Issue 1: Signal Fades Almost Immediately Upon Illumination

This is often a sign of excessive excitation light intensity. The goal is to find a balance where you have enough signal for a clear image without unnecessarily damaging the fluorophore.

Causality: High-intensity light rapidly pushes the fluorophore to an excited state. While this produces a bright initial signal, it also dramatically increases the rate of photochemical reactions that lead to irreversible bleaching.[10]

Solutions:

  • Reduce Laser Power/Illumination Intensity: Use the lowest possible illumination intensity that provides an adequate signal-to-noise ratio (SNR). Start with a very low laser power (e.g., 1-5%) and gradually increase it until your signal is clearly distinguishable from the background.

  • Use Neutral Density (ND) Filters: If your microscope has ND filters, use them to attenuate the excitation light without changing its spectral properties.[8]

  • Optimize Detector Gain and Offset: Instead of increasing laser power, try increasing the detector gain (for PMTs in confocal systems) or the camera's ISO/gain setting.[11] Be mindful that excessively high gain can introduce noise. Adjust the offset or black level so that the background is just above zero to avoid clipping dark signals.[1]

Issue 2: Signal is Initially Bright but Fades Over a Time-Lapse Series

This indicates that the cumulative dose of photons is causing photobleaching over the course of the experiment.

Causality: Each time the fluorophore is excited, there is a small probability it will be destroyed. Over many exposures in a time-lapse experiment, this cumulative damage leads to a noticeable decrease in signal.[6]

Solutions:

  • Minimize Exposure Time/Pixel Dwell Time: Use the shortest possible exposure time (for widefield) or pixel dwell time (for confocal) that gives you a sufficient signal.[12] A shorter dwell time reduces the time the laser spends on each point, thereby lowering the photon dose.[12]

  • Optimize Scan Speed and Averaging (Confocal): It is often better to use a faster scan speed with line or frame averaging than a slow scan speed.[11][13] Averaging multiple fast scans can improve the SNR while giving the fluorophore time to return to its ground state between excitations, which can reduce photobleaching.[11]

  • Reduce the Frequency of Image Acquisition: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest. Avoid unnecessary temporal oversampling.

Issue 3: Signal Appears Stable in Some Areas but Bleaches Rapidly in Others

This may be due to local environmental factors or inconsistencies in your sample preparation.

Causality: The chemical microenvironment, particularly the presence of oxygen and other reactive species, can significantly influence the rate of photobleaching.

Solutions:

  • Use an Antifade Mounting Medium: This is one of the most effective ways to combat photobleaching. Antifade reagents work by scavenging for reactive oxygen species, thereby protecting the fluorophore. See the protocols section below for preparing your own antifade media.

  • Ensure Proper Sample Preparation: Make sure your cells are healthy (for live-cell imaging) and properly fixed and permeabilized (for fixed samples). Stressed or dying cells can have altered redox environments that may accelerate photobleaching.

  • Minimize Oxygen Levels: For in vitro experiments or fixed samples, using an oxygen scavenging system in your imaging buffer can be highly effective.[14]

Experimental Protocols

Protocol 1: Preparation of DABCO Antifade Mounting Medium

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used antifade reagent that acts as a free radical scavenger.

Materials:

  • DABCO (Sigma-Aldrich, Cat. No. D27802)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10x stock

  • Distilled water

  • Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • To make a 2.5% DABCO solution (a common working concentration), weigh out 0.625 g of DABCO.

  • In a 50 mL conical tube, combine 22.5 mL of glycerol and 2.5 mL of 1x PBS.

  • Add the 0.625 g of DABCO to the glycerol/PBS mixture.

  • Mix thoroughly by vortexing or gentle rocking. Gentle heating (to ~50°C) can aid in dissolution.[11]

  • Adjust the pH of the solution to ~8.6 using diluted HCl. This is important as the fluorescence of many dyes is pH-sensitive.[11]

  • Aliquot into small, light-proof tubes and store at -20°C. Thaw one aliquot at a time for use.

Protocol 2: Systematic Optimization of Imaging Parameters

This workflow helps to find the optimal balance between signal strength and photobleaching.

  • Start with Low Magnification and Transmitted Light: Locate your region of interest using a low power objective and brightfield or DIC optics to minimize light exposure to your fluorescently labeled sample.[15]

  • Set Initial Imaging Parameters Conservatively:

    • Laser Power: Start at a very low setting (e.g., 1% of maximum).

    • Detector Gain: Set to a mid-range value (e.g., 600-700V for a PMT).[11]

    • Pixel Dwell Time/Exposure Time: Start with a relatively short time (e.g., 2-4 µs for confocal, 50-100 ms for widefield).[11]

    • Pinhole (Confocal): Set to 1 Airy Unit for a good balance of sectioning and signal collection.

  • Assess Signal-to-Noise Ratio (SNR): Acquire a single image. Use a look-up table (LUT) that clearly shows signal and background (e.g., a "range indicator" or "Hi-Lo" LUT).

  • Iterative Optimization:

    • If the signal is too weak, first try increasing the detector gain slightly.

    • If the gain is maxed out or introducing too much noise, increase the pixel dwell time/exposure time in small increments.

    • If the signal is still insufficient, only then should you increase the laser power.

    • If your signal is saturating the detector (pixels are pure white), decrease the laser power first, then the gain.

  • Test for Photobleaching: Once you have an acceptable image, acquire a time-lapse series of ~20 frames at your chosen settings. If you observe significant signal decay, return to step 4 and try to further reduce the laser power and/or exposure time, perhaps by increasing scan averaging.[10]

Data Presentation

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentMechanism of ActionRecommended ForConsiderations
DABCO Free radical scavenger.[11]Fixed cells, broad range of fluorophores.Can be less effective than PPD but is also less toxic.[12]
p-Phenylenediamine (PPD) Highly effective free radical scavenger.[12]Fixed cells, particularly effective for FITC.Can be toxic and may react with certain dyes like cyanines. Solution can darken upon oxidation.[12]
n-Propyl gallate (NPG) Antioxidant.[12]Fixed and live cells.Can be difficult to dissolve. May have anti-apoptotic effects in live cells.[12]
Trolox Vitamin E analog, acts as a triplet state quencher and antioxidant.[16]Live-cell imaging, super-resolution microscopy.Its effectiveness relies on a redox system with its oxidized quinone form.[8][13][16][17]

Visualizations

Photobleaching_Mechanism cluster_ground Ground State (S0) cluster_products Products S0 Fluorophore (S0) S1 Singlet Excited State (S1) S0->S1 Absorption Bleached Bleached Fluorophore (Non-fluorescent) S0->Bleached Oxidative Damage T1 Triplet Excited State (T1) S1->T1 Fluorescence Fluorescence S1->Fluorescence Emission T1->S0 Phosphorescence (slow) Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) Excitation Excitation Light Oxygen->ROS Energy Transfer

Caption: General mechanism of photobleaching.

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Intensity Is Illumination Intensity High? Start->Check_Intensity Reduce_Intensity 1. Reduce Laser Power 2. Use ND Filters 3. Increase Detector Gain Check_Intensity->Reduce_Intensity Yes Check_Exposure Is it a Time-Lapse Experiment? Check_Intensity->Check_Exposure No Reduce_Intensity->Check_Exposure Reduce_Time 1. Decrease Exposure/Dwell Time 2. Use Fast Scan + Averaging 3. Increase Time Interval Check_Exposure->Reduce_Time Yes Check_Mountant Are you using an Antifade Mountant? Check_Exposure->Check_Mountant No Reduce_Time->Check_Mountant Use_Antifade Use Antifade Medium (e.g., DABCO, Trolox) Check_Mountant->Use_Antifade No Recheck Re-evaluate Signal Stability Check_Mountant->Recheck Yes Use_Antifade->Recheck

Caption: Troubleshooting workflow for photobleaching.

References

Technical Support Center: Troubleshooting Non-Specific Binding of 7-Amino-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-amino-1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in modern drug discovery, forming the core of numerous potent and selective inhibitors.[1][2] However, its planar, heterocyclic nature, which is key to its biological activity, can also predispose derivatives to non-specific binding (NSB) in biological assays.[3][4] NSB can manifest as high background noise, false-positive hits, and poor reproducibility, leading to wasted resources and misleading structure-activity relationship (SAR) data.[5][6] This guide provides a systematic, question-driven approach to diagnosing, troubleshooting, and mitigating NSB for researchers working with this important class of compounds.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions regarding non-specific binding.

Q1: What exactly is non-specific binding (NSB) and why is it a problem?

Q2: Are this compound derivatives particularly prone to NSB?

A: While every compound is different, the core scaffold has characteristics that require careful attention. Its planar aromatic structure can promote hydrophobic and π-π stacking interactions, both with biological macromolecules and with itself.[4] These physicochemical properties are often associated with an increased tendency for NSB and, in some cases, compound aggregation.[8]

Q3: What is the difference between NSB and a Pan-Assay Interference Compound (PAIN)?

A: This is a critical distinction. NSB is a broad term for unintended binding. PAINs are a specific subset of compounds that show activity in numerous assays through defined interference mechanisms, not by specifically binding to the target.[9][10] These mechanisms can include chemical reactivity (e.g., with thiols), redox cycling, or forming aggregates that sequester proteins.[11][12] While a compound exhibiting NSB is not automatically a PAIN, many PAINs operate through mechanisms that manifest as NSB.[9][10] It's crucial to run counter-screens to rule out PAIN behavior.

Q4: I suspect NSB in my assay. What is the single simplest and most impactful first step I can take?

A: The most immediate and often effective step is to introduce a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, into your assay buffer.[13][14][15] These detergents disrupt non-specific hydrophobic interactions and can prevent or break up compound aggregates.[16][17] A significant reduction in signal in the presence of detergent is a strong indicator that your initial signal was, at least in part, due to non-specific interactions.[16]

Section 2: Systematic Troubleshooting Guide

If the initial steps in the FAQ section are insufficient, a more systematic approach is required. Identify your specific problem below and follow the recommended diagnostic and corrective actions.

Problem A: High background signal across my entire plate-based assay (e.g., ELISA, HTRF).
  • Potential Cause 1: Compound Adsorption to Plasticware.

    • Diagnosis: Run a control experiment where your compound is incubated in wells without the target protein or other key biological reagents. Measure the signal. A high signal in this control indicates binding to the assay plate or detection reagents.

    • Solution:

      • Switch to Low-Binding Plates: Use commercially available low-binding microplates.

      • Add Blocking Agents: Supplement your assay buffer with a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% or casein.[18][19][20] These proteins will occupy non-specific binding sites on the plastic surface.[19][21]

      • Include a Detergent: As mentioned, add 0.01-0.05% Tween-20 to all buffers.[13][14]

Problem B: My compound shows activity against multiple, unrelated targets (promiscuity).
  • Potential Cause 1: Compound Aggregation.

    • Diagnosis: Compound aggregates can non-specifically sequester and inhibit multiple proteins.[8] This behavior is often concentration-dependent and sensitive to detergents.[16] Perform a detergent counter-screen (see Protocol 1) using a well-characterized enzyme like β-lactamase.[8][16] Inhibition that disappears upon addition of detergent is a hallmark of aggregation.[16]

    • Solution:

      • Confirm Aggregation: Use biophysical methods like Dynamic Light Scattering (DLS) to directly observe particle formation at your assay concentration.

      • Lower Compound Concentration: Test if the promiscuity decreases at lower concentrations. Aggregation typically has a critical aggregation concentration (CAC).[8]

      • Improve Solubility: Ensure your compound is fully solubilized in the assay buffer. The addition of up to 5% DMSO can help, but its effect should be carefully controlled for.

  • Potential Cause 2: Non-Specific Reactivity or Interactions.

    • Diagnosis: The compound may be interacting non-specifically with proteins through mechanisms other than aggregation, such as ionic or strong hydrophobic interactions.[7][18]

    • Solution:

      • Increase Buffer Stringency: Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) in your assay buffer to disrupt non-specific ionic interactions.[18]

      • Vary Buffer pH: Small changes in pH can alter the charge state of your compound or target, potentially reducing NSB.[18][22]

      • Orthogonal Validation: Validate hits in a secondary assay that uses a different technology (e.g., move from a fluorescence-based assay to label-free Surface Plasmon Resonance).

Problem C: In my Surface Plasmon Resonance (SPR) assay, the compound shows high binding to the reference surface or unusual sensorgrams.
  • Potential Cause 1: Non-Specific Binding to the Chip Surface.

    • Diagnosis: This is identified by a high response signal when the compound is injected over the reference flow cell (which has been activated and blocked but has no immobilized ligand).[23][24]

    • Solution:

      • Optimize Running Buffer: This is the most critical step. Systematically add buffer additives.[22]

        • Add 0.05% Tween-20 or P20 surfactant.[22][23]

        • Add 0.1% BSA to act as a protein blocker.[25]

        • Increase the salt concentration to reduce ionic interactions.[22]

      • Use a Different Chip Type: If using a CM5 (dextran) chip, consider switching to a chip with a different surface chemistry (e.g., PEG brush) that is known to reduce NSB.[25]

  • Potential Cause 2: Compound is an Aggregator.

    • Diagnosis: Aggregates can cause sharp, non-stoichiometric binding curves in SPR that do not fit standard kinetic models.[26] The signal may also fail to return to baseline during the dissociation phase.

    • Solution:

      • Detergent Test: As with other assays, include 0.01-0.05% Tween-20 in the running buffer and sample diluent. If the binding profile normalizes, aggregation was the likely cause.[22]

      • Negative Control: Test an irrelevant protein on the reference channel. Aggregators will often bind promiscuously to many proteins.[25]

Section 3: Visual Workflows and Data

Visual aids and structured data can simplify complex troubleshooting processes.

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and addressing non-specific binding.

Troubleshooting_NSB Start Suspected NSB: High Background / Promiscuity Check_Plate Q: Does compound bind to plate/detection reagents? Start->Check_Plate Plate_Yes Yes: Adsorption Issue Check_Plate->Plate_Yes Yes Plate_No No Check_Plate->Plate_No No Sol_Plate Solution: - Use low-binding plates - Add BSA/Casein to buffer Plate_Yes->Sol_Plate Detergent_Test Q: Does 0.05% Tween-20 reduce the signal? Plate_No->Detergent_Test Detergent_Yes Yes: Likely Hydrophobic NSB or Aggregation Detergent_Test->Detergent_Yes Yes Detergent_No No Detergent_Test->Detergent_No No Sol_Detergent Solution: - Include detergent in all assays - Confirm aggregation with DLS Detergent_Yes->Sol_Detergent Buffer_Mod Q: Does increasing salt (NaCl) or adding BSA reduce signal? Detergent_No->Buffer_Mod Buffer_Yes Yes: Likely Ionic or Protein Adsorption Issue Buffer_Mod->Buffer_Yes Yes Buffer_No No Buffer_Mod->Buffer_No No Sol_Buffer Solution: - Optimize salt and pH - Use BSA as a carrier protein Buffer_Yes->Sol_Buffer Orthogonal Proceed to Orthogonal Assay (e.g., SPR, ITC) for validation Buffer_No->Orthogonal

Caption: A step-by-step decision tree for troubleshooting NSB.

Conceptual Diagram of Binding Interactions

This diagram illustrates the difference between desired specific binding and problematic non-specific binding.

Binding_Interactions cluster_0 Specific Binding (High Affinity, Saturable) cluster_1 Non-Specific Binding (Low Affinity, Non-Saturable) P1 Target Protein L1 Naphthyridinone Derivative L1->P1  Shape Complementarity  Key H-Bonds  Specific Interactions P2 Off-Target Protein (e.g., Albumin) L2 Naphthyridinone Derivative L2->P2  Hydrophobic Patch  Surface Charge  (Non-specific)

Caption: Specific vs. Non-Specific molecular interactions.

Table 1: Recommended Starting Conditions for Buffer Additives
AdditiveStarting ConcentrationPrimary Mechanism of ActionCommon Assay Types
Tween-20 0.01% - 0.05% (v/v)Disrupts hydrophobic interactions, prevents aggregation.[13][15]ELISA, HTRF, SPR, Cellular Assays
Triton X-100 0.01% - 0.05% (v/v)Stronger detergent, disrupts hydrophobic interactions.[16]Biochemical assays, Aggregation counter-screens
Bovine Serum Albumin (BSA) 0.1% - 1.0% (w/v)Blocks non-specific sites on surfaces, acts as a carrier protein.[18][19][21]ELISA, SPR, Western Blot
Sodium Chloride (NaCl) 150 mM - 500 mMShields electrostatic charges, reducing non-specific ionic binding.[18]SPR, Protein-Protein Interaction Assays
Casein 0.5% - 2.0% (w/v)Effective protein blocker for surfaces.[19][20]ELISA, Western Blot

Section 4: Key Experimental Protocols

Follow these detailed protocols to generate robust data for diagnosing NSB.

Protocol 1: Detergent-Based Aggregation Counter-Screen

Objective: To determine if the observed activity of a compound is sensitive to the presence of a non-ionic detergent, which is a strong indicator of an aggregation-based mechanism.[16]

Materials:

  • Test compound (and derivatives)

  • Control enzyme (e.g., AmpC β-lactamase)

  • Enzyme substrate (e.g., Nitrocefin for β-lactamase)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • 1% Triton X-100 stock solution

  • 96-well or 384-well microplates

  • Plate reader

Procedure:

  • Prepare Compound Plates: Serially dilute the test compound in DMSO to create a concentration range (e.g., from 100 µM to 0.1 µM).

  • Create Assay Conditions: Prepare two sets of assay master mixes.

    • Mix A (No Detergent): Assay Buffer + Enzyme.

    • Mix B (With Detergent): Assay Buffer + Enzyme + Triton X-100 to a final concentration of 0.01%.[16]

  • Assay Execution:

    • Dispense a small volume of the diluted compounds into the wells of two separate plates.

    • To Plate 1, add Mix A.

    • To Plate 2, add Mix B.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add the enzyme substrate to all wells to initiate the reaction.

  • Read Plate: Immediately begin reading the absorbance (or fluorescence) change over time in a plate reader.

  • Analyze Data: Calculate the percent inhibition for each compound concentration in the absence and presence of Triton X-100. A compound is flagged as a likely aggregator if its inhibitory activity is significantly diminished (e.g., >2-fold decrease in potency) in the presence of the detergent.[16]

Protocol 2: SPR Buffer Optimization Screen

Objective: To empirically determine the optimal running buffer composition to minimize non-specific binding of an analyte to the sensor surface.[22][24]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Analyte (your naphthyridinone derivative)

  • Base Running Buffer (e.g., HBS-EP+)

  • Stock solutions of additives: 10% Tween-20, 10% BSA, 5 M NaCl.

  • Reference surface (a flow cell that has been activated and blocked with ethanolamine without any ligand immobilized).

Procedure:

  • Baseline Injection: Inject your analyte at a high concentration (e.g., 10 µM) over the reference surface using the Base Running Buffer. Record the response units (RU) of non-specific binding.

  • Test Additive 1 (Detergent): Prepare a new running buffer by adding Tween-20 to the Base Buffer for a final concentration of 0.05%. Prime the system with this new buffer and re-inject the analyte over the reference surface. Compare the NSB RU to the baseline.

  • Test Additive 2 (Blocking Protein): Prepare a running buffer containing 0.1% BSA. Prime and inject the analyte. Compare the NSB RU.

  • Test Additive 3 (Salt): Prepare a running buffer containing an elevated concentration of NaCl (e.g., 300 mM). Prime and inject the analyte. Compare the NSB RU.

  • Test Combinations: Based on the individual results, test combinations of the most effective additives (e.g., HBS-EP+ with 0.05% Tween-20 and 300 mM NaCl).

  • Select Optimal Buffer: The optimal buffer is the one that provides the lowest RU signal on the reference flow cell while preserving the specific binding signal on the active flow cell.

References

Strategies to reduce autofluorescence interference in bioimaging with naphthyridine probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Autofluorescence in Bioimaging

Welcome to the technical support center for researchers utilizing naphthyridine-based fluorescent probes. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate autofluorescence and enhance the signal-to-noise ratio in your bioimaging experiments. We understand that achieving high-fidelity images is paramount to your research, and this resource is designed to empower you with the knowledge to overcome the common challenge of endogenous fluorescence.

Troubleshooting Guide: Minimizing Autofluorescence with Naphthyridine Probes

Autofluorescence, the inherent fluorescence of biological materials, can often obscure the signal from your specific fluorescent probe, leading to poor image quality and data misinterpretation. Naphthyridine probes, with their versatile photophysical properties, offer several advantages in this context. This guide will walk you through a systematic approach to reducing autofluorescence, from experimental design to post-acquisition analysis.

Issue 1: High Background Fluorescence Obscuring the Signal of My Naphthyridine Probe

High background fluorescence is a common hurdle. The first step is to identify the source of the autofluorescence and then apply a targeted strategy.

Initial Diagnosis: Is it Autofluorescence?

Before embarking on extensive troubleshooting, it's crucial to confirm that the unwanted signal is indeed autofluorescence.

  • Run an Unstained Control: Image a sample that has undergone the entire preparation and fixation process but has not been incubated with the naphthyridine probe. Any fluorescence detected in this sample is autofluorescence.[1]

Core Strategy: Leveraging the Spectral Advantages of Naphthyridine Probes

Many naphthyridine derivatives can be engineered to exhibit emission in the near-infrared (NIR) range (650-900 nm) and possess large Stokes shifts (the difference between the excitation and emission maxima).[2][3][4] This is a powerful intrinsic feature for avoiding autofluorescence, as most endogenous fluorophores in cells and tissues, such as NADH, flavins, collagen, and elastin, fluoresce in the shorter wavelength regions (blue, green, and yellow).[5]

  • Recommendation: Select a naphthyridine probe with an emission maximum in the far-red or NIR spectrum. This is the most effective upfront strategy to minimize autofluorescence interference.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with naphthyridine probes and provides concise, actionable answers.

Q1: What are the primary sources of autofluorescence in my samples?

A1: Autofluorescence in biological samples originates from several endogenous molecules and sample preparation artifacts. The main culprits include:

  • Endogenous Fluorophores:

    • Metabolic Coenzymes: NADH and flavins are major contributors, primarily fluorescing in the blue-green spectral region.[5]

    • Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, exhibit strong autofluorescence, typically in the blue and green channels.

    • Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and are highly fluorescent across a broad spectrum, often appearing as yellow-brown granules.[5]

    • Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[5]

  • Fixation-Induced Autofluorescence:

    • Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent Schiff bases, leading to a diffuse background signal.[5]

Q2: I am using a naphthyridine probe that emits in the green spectrum and am seeing high background. What are my options?

A2: While naphthyridine probes with longer emission wavelengths are ideal, if you are constrained to a green-emitting probe, you can employ several strategies:

  • Optimize Sample Preparation:

    • Fixation: Minimize fixation time and consider using a lower concentration of paraformaldehyde. If possible, switch to a non-aldehyde fixative like ice-cold methanol or ethanol.[1]

    • Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells.[5]

  • Chemical Quenching:

    • Sodium Borohydride (NaBH₄): This reducing agent can diminish aldehyde-induced autofluorescence. However, its effectiveness can be variable.[5][6]

    • Sudan Black B: A lipophilic dye effective at quenching lipofuscin-based autofluorescence. Be aware that it can introduce its own fluorescence in the far-red channel.[5]

    • Commercial Quenching Reagents: Products like TrueVIEW™ and TrueBlack® are formulated to reduce autofluorescence from various sources and are compatible with a wide range of fluorophores.[7][8][9]

  • Photobleaching:

    • Before applying your naphthyridine probe, intentionally photobleach the autofluorescence by exposing the sample to high-intensity light from your microscope's light source. The endogenous fluorophores will photobleach faster than your more stable probe.

  • Advanced Imaging Techniques:

    • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire a lambda stack and use linear unmixing algorithms to computationally separate the emission spectrum of your naphthyridine probe from the autofluorescence spectrum.[10][11][12]

    • Time-Resolved Fluorescence Microscopy (TRFM): This technique separates fluorophores based on their fluorescence lifetimes. Since the lifetimes of most autofluorescent species are short (1-5 nanoseconds), using a naphthyridine probe with a longer lifetime in conjunction with a time-gated detector can effectively eliminate the autofluorescence signal.

Q3: Are chemical quenching agents compatible with naphthyridine probes?

A3: Most commercially available autofluorescence quenching reagents are designed to be broadly compatible with a wide range of fluorescent dyes.[7][8] However, it is always best practice to validate the compatibility with your specific naphthyridine probe.

  • Recommendation: Before treating your experimental sample, test the quenching protocol on a control sample stained with your naphthyridine probe to ensure that the quenching agent does not significantly diminish your probe's fluorescence intensity.

Q4: How can I implement spectral unmixing to separate my naphthyridine probe's signal from autofluorescence?

A4: Spectral unmixing is a powerful computational technique. Here is a general workflow:

  • Acquire Reference Spectra:

    • Probe Spectrum: Image a sample stained only with your naphthyridine probe to obtain its pure emission spectrum.

    • Autofluorescence Spectrum: Image an unstained sample to capture the emission spectrum of the autofluorescence.

  • Acquire the Experimental Image: Image your fully stained experimental sample using a spectral detector to create a lambda stack (a series of images at different emission wavelengths).

  • Perform Linear Unmixing: Use software (e.g., ZEN, LAS X, or ImageJ/Fiji plugins) to apply a linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of your probe and the autofluorescence to the total signal in each pixel of your experimental image.[10][12] The output will be two separate images: one showing the signal from your naphthyridine probe and the other showing the autofluorescence.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.

  • Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Prepare this solution immediately before use as it is not stable.

  • After fixation and permeabilization, incubate your cells or tissue sections in the NaBH₄ solution. For cultured cells, a 5-10 minute incubation at room temperature is typically sufficient. For tissue sections, you may need to incubate for up to 30 minutes.[6]

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of NaBH₄.

  • Proceed with your blocking and naphthyridine probe staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is particularly useful for aged tissues.

  • Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir for 1-2 hours and then filter to remove any undissolved particles.

  • After completing your immunofluorescence staining with the naphthyridine probe, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Briefly rinse the slides with 70% ethanol.

  • Wash thoroughly with PBS (3 x 5 minutes).

  • Mount your slides with an appropriate mounting medium.

Visualizations

Diagram 1: Sources of Autofluorescence and Spectral Avoidance

cluster_0 Biological Sample cluster_1 Autofluorescence Emission cluster_2 Naphthyridine Probe Strategy Endogenous Fluorophores Endogenous Fluorophores Blue-Green Emission Blue-Green Emission Endogenous Fluorophores->Blue-Green Emission e.g., NADH, Flavins, Collagen, Elastin Fixation Artifacts Fixation Artifacts Fixation Artifacts->Blue-Green Emission e.g., Schiff Bases Far-Red/NIR Emission Far-Red/NIR Emission Start Start: High Autofluorescence Detected Probe_Selection Step 1: Probe Selection (Far-Red/NIR Emission) Start->Probe_Selection Sample_Prep Step 2: Optimize Sample Prep (Fixation, Perfusion) Probe_Selection->Sample_Prep Quenching Step 3: Apply Quenching (Chemical or Photobleaching) Sample_Prep->Quenching Imaging Step 4: Advanced Imaging (Spectral Unmixing, TRFM) Quenching->Imaging End Result: Improved Signal-to-Noise Imaging->End

References

Optimizing signal-to-noise ratio in fluorescence measurements with 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to 7-Amino-1,8-naphthyridin-2(1H)-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for maximizing the signal-to-noise ratio (SNR) in your fluorescence experiments. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This guide explains the causality behind experimental choices to empower you to resolve issues effectively.

Core Concept: The Signal-to-Noise Ratio (SNR)

The quality of any fluorescence measurement is determined by its Signal-to-Noise Ratio (SNR). A high SNR indicates a strong, clear signal relative to the background noise, leading to higher sensitivity and more reliable data. Optimizing SNR involves two distinct strategies: maximizing the specific signal from the fluorophore and minimizing all sources of background noise.

cluster_signal Signal Enhancement Factors cluster_noise Noise Reduction Factors SNR High Signal-to-Noise Ratio (SNR) MaxSignal Maximize Specific Signal SNR->MaxSignal Achieved by MinNoise Minimize Background Noise SNR->MinNoise Achieved by Optics Optimal Excitation & Emission Wavelengths MaxSignal->Optics Concentration Appropriate Fluorophore Concentration MaxSignal->Concentration Environment Favorable Chemical Environment (Solvent, pH) MaxSignal->Environment StrayLight Control of Ambient Light MinNoise->StrayLight Autofluorescence Minimize Sample & Solvent Autofluorescence MinNoise->Autofluorescence Scattering Reduce Raman & Rayleigh Scattering MinNoise->Scattering Instrumental Low Detector Dark Current MinNoise->Instrumental

Caption: Logical relationship between SNR and its core components.

Troubleshooting Guide

This section addresses the most common issues encountered during fluorescence measurements with this compound.

Problem 1: My fluorescence signal is weak or undetectable.

A weak signal is a primary contributor to a low SNR. Before adjusting detector gain, which can amplify noise, it's crucial to diagnose the root cause of the low photon emission from your sample.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Instrument Settings: The instrument may not be configured to the specific spectral properties of the fluorophore.

    • Solution: Verify the excitation and emission wavelengths. For 1,8-naphthyridine derivatives, a good starting point is to excite in the 340-360 nm range and scan for emission between 380-550 nm to find the peak maximum.[1] Always perform a fresh wavelength scan for your specific experimental conditions, as the solvent can shift the peaks.[1] Ensure spectral correction is enabled on your instrument to account for variations in lamp intensity and detector sensitivity across the spectrum.[2]

  • Low Fluorophore Concentration: The concentration of this compound may be too low to generate a detectable signal.

    • Solution: Prepare a fresh, more concentrated sample and re-measure.[1] If you are unsure of the optimal concentration, perform a titration experiment.

    Protocol: Sample Titration for Optimal Concentration

    • Prepare a Stock Solution: Create a high-concentration stock of your fluorophore (e.g., 1 mM) in a suitable high-purity solvent.

    • Serial Dilution: Prepare a series of dilutions from the stock solution, covering a wide range (e.g., 100 µM down to 1 nM).

    • Measure Fluorescence: Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.

    • Plot Data: Plot fluorescence intensity versus concentration.

    • Identify Linear Range: The optimal concentration range is the linear portion of the curve. At higher concentrations, the signal may plateau or decrease due to the inner filter effect.[2][3] Use a concentration in the middle of this linear range for your experiments.

  • Fluorescence Quenching: Components in your sample or solvent may be deactivating the excited state of the fluorophore, preventing it from fluorescing.

    • Solution: Ensure all solvents are of high-purity or spectroscopic grade to avoid quenching impurities.[1] If using a complex biological medium, be aware of potential quenchers like metal ions (e.g., Cu²⁺) or other molecules that can interact with your fluorophore.[4] Deoxygenating the solution can sometimes improve the signal, as dissolved oxygen is a known fluorescence quencher.[3][5]

Problem 2: My background signal (noise) is excessively high.

High background noise can obscure a weak signal, leading to a poor SNR even if the fluorophore is emitting well. The goal is to reduce non-specific signals.

Possible Causes & Step-by-Step Solutions:

  • Solvent or Cuvette Contamination: The primary source of background is often the solvent or dirty optics.

    • Solution: Always run a "blank" measurement containing just the solvent in a clean cuvette.[1] This allows you to measure the background signal and subtract it from your sample measurement.[1] Use quartz cuvettes for UV excitation to minimize autofluorescence. Ensure cuvettes are meticulously cleaned.

  • Raman Scattering: This phenomenon occurs when the excitation light is inelastically scattered by the solvent molecules, creating a sharp peak that can be mistaken for a fluorescence signal.[1]

    • Solution: To identify a Raman peak, change the excitation wavelength by 10-20 nm. A fluorescence peak will remain at the same emission wavelength, while a Raman peak will shift in concert with the excitation wavelength.[2] Measuring your blank will also reveal the solvent's Raman peak.[1]

  • Autofluorescence from Biological Samples: If working with cell culture media or tissue, native molecules can fluoresce, creating high background.[6]

    • Solution: Whenever possible, exchange the cell culture media for a low-fluorescence buffer like Dulbecco's Phosphate-Buffered Saline (DPBS) before the measurement.[6] If media must be used, consider specialized low-autofluorescence formulations.[6] For tissue sections, autofluorescence quenchers can be used.[7]

Problem 3: My signal is unstable and drifts over time.

An unstable signal makes quantification unreliable. This is often due to photobleaching or environmental factors.

Possible Causes & Step-by-Step Solutions:

  • Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[1]

    • Solution: Minimize the sample's exposure to light. Use the lowest possible excitation intensity and the shortest exposure time needed to get a good signal.[1][6] Keep the shutter closed when not actively acquiring data.[8] If available, consider adding a photostabilizer or anti-fade agent to your sample.[1][7]

  • Temperature Fluctuations: Fluorescence quantum yield can be temperature-dependent.[1][3][5]

    • Solution: Use a temperature-controlled cuvette holder to maintain a stable sample temperature throughout the measurement.[1] Allow the instrument and sample to thermally equilibrate before starting your experiment.

  • Instrument Drift: The instrument's lamp or detector may not be stable.

    • Solution: Always allow the instrument's light source to warm up and stabilize for the manufacturer-recommended time (typically 30-60 minutes) before taking measurements.[1]

cluster_signal Signal Troubleshooting cluster_noise Noise Troubleshooting Start Start: Low SNR Diagnose Diagnose Source Start->Diagnose WeakSignal Check Instrument Settings (λ_ex, λ_em, Slits) Diagnose->WeakSignal Weak Signal HighNoise Run Blank Sample (Solvent + Cuvette) Diagnose->HighNoise High Noise CheckConc Check Concentration (Perform Titration) WeakSignal->CheckConc CheckRaman Identify Raman Scattering (Shift λ_ex) HighNoise->CheckRaman CheckQuench Check for Quenching (Solvent Purity, O₂) CheckConc->CheckQuench End End: Optimized SNR CheckQuench->End CheckAutoF Check for Autofluorescence (Media, Buffers) CheckRaman->CheckAutoF CheckAutoF->End

Caption: A workflow for troubleshooting low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the optimal instrument settings for this compound?

While the exact optimal settings depend on your specific sample environment, here is a recommended starting point based on related compounds.[1]

ParameterRecommended SettingRationale
Excitation Wavelength Scan ~340-360 nmThis range is typical for π → π* transitions in 1,8-naphthyridine systems.[1]
Emission Wavelength Scan ~380-550 nmThe emission is expected to be Stokes-shifted from the excitation.
Excitation/Emission Slits Start with 5 nmA good balance between signal intensity and spectral resolution. Narrower slits (e.g., 2 nm) improve resolution but reduce signal; wider slits (e.g., 10 nm) increase signal but reduce resolution.
Detector Gain/Voltage Adjust as neededStart at a medium setting. Too low a gain will result in a weak signal, while too high a gain can lead to saturation and increased noise.[1][6]
Integration Time 0.1 - 1.0 secondsLonger times can improve SNR for weak signals but increase the risk of photobleaching.

Q2: How does solvent choice affect my measurements?

Solvent polarity can significantly impact the fluorescence properties of 1,8-naphthyridine and related naphthalimide derivatives.[1][9] The amino and carbonyl groups on the molecule can interact with polar solvents, altering the energy of the excited state. This can lead to:

  • Solvatochromism: A shift in the emission wavelength. For some related compounds, increasing solvent polarity can cause a blue shift (to shorter wavelengths) or a red shift.[1][9]

  • Changes in Quantum Yield: The efficiency of fluorescence can increase or decrease dramatically with solvent polarity.[9]

Recommendation: For reproducible results, use the same high-purity solvent for all related experiments. If developing a new assay, screen a panel of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol) to find the one that provides the highest quantum yield and best signal.

Q3: Can this compound be used for cellular imaging?

Yes, fluorescent derivatives of 1,8-naphthyridine have been successfully used as probes in cellular imaging, where they have been shown to enter cells and stain organelles.[1] Given its structure, this compound is a promising candidate for such applications. However, you must consider cell health, potential toxicity, and high background autofluorescence from cells, especially in the blue-green region of the spectrum.[6][7]

Q4: My signal is saturated. What should I do?

Detector saturation occurs when the fluorescence signal is too intense for the detector to handle, leading to a flat-topped peak and inaccurate quantification.[2]

  • Primary Solution: The best approach is to dilute the sample.[1][2] This also mitigates the inner filter effect.

  • Instrumental Adjustments: If dilution is not possible, you can reduce the detector gain, narrow the slit widths, or use neutral density filters in the excitation light path to attenuate the source intensity.[2]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 7-Amino-1,8-naphthyridin-2(1H)-one as a Selective Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and selective detection of metal ions is a persistent analytical challenge. Fluorescent chemosensors have emerged as a powerful tool in this domain, offering high sensitivity, operational simplicity, and the ability for real-time monitoring.[1][2][3] This guide provides a comprehensive framework for the validation of a promising candidate, 7-Amino-1,8-naphthyridin-2(1H)-one, as a selective metal ion sensor. While direct experimental validation of this specific molecule is not yet extensively documented in peer-reviewed literature, its structural similarity to other 1,8-naphthyridine derivatives that have demonstrated potent and selective metal ion sensing capabilities suggests its significant potential.[4][5][6]

This document will, therefore, serve as a complete methodological guide, outlining the necessary experiments, expected outcomes, and comparative analysis against established fluorescent probes. We will delve into the theoretical underpinnings of its sensing mechanism, provide detailed experimental protocols for its validation, and present a comparative analysis with other leading sensor types.

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Metal Ion Sensing

The 1,8-naphthyridine ring system is a well-recognized pharmacophore and a robust ligand for metal ions.[4] Its two nitrogen atoms are positioned to form a chelation site, which can lead to significant changes in the molecule's photophysical properties upon coordination with a metal ion. This interaction is the foundation of its potential as a fluorescent sensor. The sensing mechanism can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.[7]

In the case of this compound, the amino group can further enhance its coordination potential and modulate its electronic properties, making it an intriguing candidate for selective metal ion detection. It is hypothesized that upon binding to a specific metal ion, the rigidity of the molecule increases, leading to a significant change in its fluorescence quantum yield.

A Comparative Landscape of Fluorescent Metal Ion Sensors

The choice of a fluorescent probe is contingent on the specific application, target ion, and the required sensitivity and selectivity. To contextualize the potential performance of this compound, it is essential to compare it with other classes of fluorescent sensors.

Probe Class Representative Probe Target Ion Limit of Detection (LOD) Signaling Mechanism Key Advantages Potential Limitations
Rhodamine Derivative Rhodamine B hydrazide derivativeHg²⁺30 nMTurn-on FluorescenceHigh quantum yield, visible light excitationPotential for non-specific binding
Carbon Dots N-doped CDsFe³⁺60 nMFluorescence QuenchingHigh photostability, low toxicityBatch-to-batch variability
Porphyrin-based Sensor Porphyrin derivativeCu²⁺10 nMFluorescence QuenchingHigh sensitivity, tunable propertiesComplex synthesis
1,8-Naphthyridine Derivative bis(7-methyl-1,8-naphthyridine-2-ylamino)methaneCd²⁺Not specified, but shows high sensitivityFluorescence EnhancementGood selectivity, straightforward synthesisLimited commercial availability
Chalcone-1,2,3-triazole hybrid Positional isomers of chalcone-tethered 1,2,3-triazolesCo(II) and Cu(II)1.17 - 3.19 µMNot specifiedHigh selectivity and sensitivityRelatively high limit of detection
1,8-Naphthalimide Derivative 1,8-Naphthalimide with iminoethoxyacetic acid and iminopicolinic acidZn²⁺46 nMTurn-on FluorescenceHigh selectivity and sensitivity, cell-permeablePotential for pH dependence

This table includes data from existing literature on various fluorescent probes for comparative purposes.

Experimental Validation Workflow for this compound

The following sections provide a detailed, step-by-step methodology for the comprehensive validation of this compound as a selective metal ion sensor.

Synthesis and Characterization

The synthesis of this compound has been previously reported.[8] A common synthetic route involves the reaction of 2,6-diaminopyridine with malic acid in the presence of a strong acid like sulfuric acid.

cluster_synthesis Synthesis of this compound 2,6-Diaminopyridine 2,6-Diaminopyridine Reaction 2,6-Diaminopyridine->Reaction Malic Acid Malic Acid Malic Acid->Reaction H2SO4 H2SO4 H2SO4->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Following synthesis, the compound must be rigorously purified and characterized using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Melting Point Analysis: To assess purity.

Photophysical Properties

A thorough understanding of the intrinsic photophysical properties of this compound is crucial before evaluating its sensing capabilities.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of dilutions in the desired buffer for analysis (e.g., HEPES or Tris-HCl at physiological pH).

  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Record the fluorescence emission spectrum by exciting at the λmax to determine the maximum emission wavelength.

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate).

Metal Ion Selectivity Screening

This is a critical experiment to identify which metal ion(s) the compound selectively responds to.

cluster_selectivity Selectivity Screening Workflow Start Prepare Sensor Solution Add_Ions Add Equimolar Concentrations of Various Metal Ions Start->Add_Ions Measure_Fluorescence Measure Fluorescence Intensity Add_Ions->Measure_Fluorescence Analyze Compare Fluorescence Response Measure_Fluorescence->Analyze Selective_Ion Identify Selective Ion(s) Analyze->Selective_Ion No_Response No Selective Response Analyze->No_Response

Caption: Workflow for determining metal ion selectivity.

Protocol:

  • Prepare a solution of this compound at a fixed concentration in a suitable buffer.

  • Prepare stock solutions of a wide range of metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at a concentration significantly higher than the sensor.

  • In a multi-well plate or individual cuvettes, add the sensor solution.

  • To each well/cuvette, add an equimolar amount of a different metal ion. Include a control with no added metal ion.

  • After a short incubation period, measure the fluorescence intensity of each sample.

  • Plot the fluorescence response for each metal ion to identify any significant and selective changes.

Quantitative Analysis of Sensor Performance

Once a selective metal ion has been identified, a series of quantitative experiments are necessary to fully characterize the sensor's performance.

1. Titration and Determination of Binding Affinity:

  • Protocol:

    • Prepare a solution of the sensor at a fixed concentration.

    • Incrementally add increasing concentrations of the target metal ion.

    • Measure the fluorescence intensity after each addition.

    • Plot the change in fluorescence as a function of the metal ion concentration.

    • Use the titration data to calculate the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand).

2. Determination of Limit of Detection (LOD):

  • Protocol:

    • Measure the fluorescence of a blank solution (sensor only) multiple times to determine the standard deviation of the blank (σblank).

    • Perform a titration with very low concentrations of the target metal ion.

    • Plot the initial linear portion of the titration curve and determine the slope (m).

    • Calculate the LOD using the formula: LOD = 3 * σblank / m.

3. Job's Plot for Stoichiometry Determination:

  • Protocol:

    • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is constant, but their molar fractions are varied (from 0 to 1).

    • Measure the fluorescence intensity of each solution.

    • Plot the change in fluorescence against the mole fraction of the metal ion.

    • The maximum of the plot will indicate the stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 binding stoichiometry).

4. Interference Studies:

  • Protocol:

    • Prepare a solution of the sensor and the target metal ion at concentrations that give a clear fluorescence signal.

    • To this solution, add a significant excess (e.g., 10-fold or 100-fold) of other potentially interfering metal ions.

    • Measure the fluorescence intensity to determine if the presence of other ions affects the sensor's response to the target ion.

Conclusion

While the direct experimental validation of this compound as a selective metal ion sensor is an area ripe for investigation, the foundational knowledge of the 1,8-naphthyridine scaffold provides a strong rationale for its potential. The experimental workflows detailed in this guide provide a robust framework for its comprehensive evaluation. Should this molecule demonstrate high selectivity and sensitivity for a particular metal ion, it would represent a valuable addition to the toolkit of researchers in analytical chemistry, environmental science, and drug development.

References

A Comparative Study of the Antibacterial Spectrum of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the continuous exploration and development of novel antibacterial agents. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, 1,8-naphthyridine derivatives stand out as a "privileged scaffold" due to their wide range of biological activities.[1] This guide provides a comparative analysis of the antibacterial spectrum of various 1,8-naphthyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective antimicrobial therapies.

The 1,8-Naphthyridine Core: A Foundation for Antibacterial Activity

The 1,8-naphthyridine nucleus, a bicyclic aromatic compound, is a bioisostere of quinoline and forms the fundamental structure of numerous antibacterial agents.[1] The journey of 1,8-naphthyridines in antimicrobial chemotherapy began with the discovery of nalidixic acid in the 1960s, the first synthetic quinolone antibiotic.[2][3] Since then, extensive research has led to the development of a vast library of derivatives with a broad spectrum of pharmacological properties.[1]

The core structure of 1,8-naphthyridine is presented below:

G cluster_0 1,8-Naphthyridine Core Structure N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C4a C C4->C4a C8a C C4a->C8a C8a->N1 N8 N C8a->N8 C7 C N8->C7 C6 C C7->C6 C5 C C6->C5 C5->C4a

Caption: The fundamental 1,8-naphthyridine ring system.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of 1,8-naphthyridine derivatives involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By binding to these enzymes, 1,8-naphthyridine derivatives trap them in a complex with DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[5] This bactericidal action is selective for bacterial enzymes, which have a much higher affinity for these compounds than their mammalian counterparts.[6]

G cluster_0 Mechanism of Action of 1,8-Naphthyridine Derivatives Start Bacterial Cell Replication DNA Replication Start->Replication Supercoiling DNA Supercoiling Replication->Supercoiling Gyrase DNA Gyrase (Topoisomerase II) Supercoiling->Gyrase TopoIV Topoisomerase IV Supercoiling->TopoIV Gyrase->Replication Relieves supercoiling TopoIV->Replication Decatenates daughter chromosomes Naphthyridine 1,8-Naphthyridine Derivative Inhibition Inhibition of Enzyme Activity Naphthyridine->Inhibition Inhibition->Gyrase Inhibition->TopoIV DSB Double-Strand DNA Breaks Inhibition->DSB Death Bacterial Cell Death DSB->Death

Caption: Inhibition of DNA gyrase and topoisomerase IV by 1,8-naphthyridine derivatives.

Comparative Antibacterial Spectrum

The antibacterial spectrum of 1,8-naphthyridine derivatives has evolved significantly from the first-generation compounds. While early derivatives like nalidixic acid were primarily effective against Gram-negative bacteria, subsequent generations, particularly the fluoroquinolones, exhibit broad-spectrum activity against both Gram-positive and Gram-negative organisms.[2][4][7]

Key Derivatives and Their Spectrum of Activity

The following table summarizes the antibacterial spectrum of representative 1,8-naphthyridine derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

DerivativeClassGram-Positive ActivityGram-Negative ActivityKey Indications
Nalidixic Acid First-generation QuinoloneMinor activity.[2]Primarily active against Enterobacteriaceae (e.g., E. coli, Klebsiella, Proteus).[4][5]Urinary tract infections.[2][5]
Enoxacin FluoroquinoloneActive against many Gram-positive bacteria, including staphylococci.[8][9]Potent against a broad range of Gram-negative organisms.[7][9]Urinary tract infections, gonorrhea.[8][9]
Gemifloxacin FluoroquinoloneEnhanced activity against Gram-positive bacteria, including multi-drug resistant Streptococcus pneumoniae.[10][11]Active against various Gram-negative bacteria like H. influenzae and M. catarrhalis.[10][12]Respiratory tract infections.[6][12]
Emerging Derivatives and Synergistic Potential

Recent research has focused on synthesizing novel 1,8-naphthyridine derivatives to combat rising antibiotic resistance. Some studies have shown that certain derivatives, while not possessing potent direct antibacterial activity themselves, can act as synergists, enhancing the efficacy of existing fluoroquinolone antibiotics against multi-resistant bacterial strains.[13][14] This suggests a promising avenue for future drug development, focusing on combination therapies to overcome resistance mechanisms.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This protocol provides a detailed, step-by-step workflow for performing this assay.

G cluster_0 Broth Microdilution MIC Assay Workflow Prep 1. Prepare serial dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate. Inoculum 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Prep->Inoculum Inoculate 3. Inoculate each well of the microtiter plate with the bacterial suspension. Inoculum->Inoculate Controls 4. Include positive (bacteria only) and negative (broth only) growth controls. Inoculate->Controls Incubate 5. Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours). Controls->Incubate Read 6. Visually inspect the plate for turbidity or use a plate reader to determine the lowest concentration with no visible growth (the MIC). Incubate->Read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the 1,8-naphthyridine derivative is prepared in a suitable solvent.

    • Two-fold serial dilutions of the compound are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate. The final volume in each well is typically 50-100 µL.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

  • Inclusion of Controls:

    • Positive Control: A well containing only the broth medium and the bacterial inoculum to ensure the viability and growth of the bacteria.

    • Negative Control: A well containing only the sterile broth medium to check for contamination.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye. The absence of turbidity indicates inhibition of growth.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold remains a cornerstone in the development of antibacterial agents. The evolution from narrow-spectrum to broad-spectrum derivatives highlights the versatility and potential of this chemical class. As antimicrobial resistance continues to be a global health crisis, the rational design and synthesis of novel 1,8-naphthyridine derivatives, including those with synergistic properties, will be crucial in the fight against infectious diseases. The methodologies outlined in this guide provide a framework for the standardized evaluation of these promising compounds, ensuring the generation of reliable and comparable data to accelerate the discovery of the next generation of antibacterial drugs.

References

A Comparative Guide to the Cross-Reactivity of 7-Amino-1,8-naphthyridin-2(1H)-one-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and environmental monitoring, the selective detection of metal ions is of paramount importance. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity and real-time detection capabilities. Among the various fluorophores utilized, the 7-Amino-1,8-naphthyridin-2(1H)-one scaffold has garnered interest due to its intrinsic fluorescence and potential for metal ion coordination. This guide provides an in-depth, objective comparison of the cross-reactivity of sensors based on this naphthyridinone core with established alternatives, namely rhodamine and fluorescein-based sensors. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The this compound Scaffold: A Primer

The this compound molecule possesses a rigid, planar structure with multiple nitrogen heteroatoms that can act as coordination sites for metal ions. Its inherent fluorescence is attributed to the conjugated π-system of the naphthyridine ring. The interaction with a metal ion can modulate the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission, such as quenching (turn-off) or enhancement (turn-on). The amino group at the 7-position and the lactam functionality can be further modified to tune the sensor's selectivity and sensitivity towards specific metal ions.

The fundamental sensing mechanism often involves the chelation of a metal ion by the nitrogen atoms of the naphthyridinone ring and potentially other coordinating groups appended to the core structure. This binding event can influence the excited state of the fluorophore through processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), thereby altering the fluorescence output.

Metal Ion Metal Ion Sensor Sensor Metal Ion->Sensor Binding Complex Complex Sensor->Complex Forms Fluorescence Change Fluorescence Change Complex->Fluorescence Change Induces

Caption: Metal ion sensing mechanism of a this compound-based sensor.

Comparative Cross-Reactivity Assessment

A critical performance metric for any chemosensor is its selectivity—the ability to detect a target analyte in the presence of other potentially interfering species. In the context of metal ion sensing, cross-reactivity with non-target metal ions can lead to false-positive signals and inaccurate quantification. This section compares the cross-reactivity profiles of a representative this compound-based sensor with widely used rhodamine and fluorescein-based sensors.

Performance of a 7-Amino-1,8-naphthyridin-2-ol-based Sensor for Hg²⁺

While comprehensive data for the unmodified this compound is limited, a closely related derivative, a 7-amino-1,8-naphthyridin-2-ol-based sensor, has been shown to be highly selective for mercury (Hg²⁺)[1]. The study demonstrated that upon interaction with Hg²⁺, the fluorescence of the sensor is significantly quenched[1]. The selectivity of this sensor was evaluated against a panel of other metal ions, with the results summarized in the table below.

Metal IonFluorescence ResponseCross-Reactivity
Hg²⁺ Significant Quenching High Selectivity
Ag⁺Minimal ChangeLow
Zn²⁺Minimal ChangeLow
Cu⁺Minimal ChangeLow
Mg²⁺Minimal ChangeLow
Pb²⁺Minimal ChangeLow
Cd²⁺Minimal ChangeLow
Li⁺Minimal ChangeLow
Fe³⁺Minimal ChangeLow

Table 1: Cross-reactivity of a 7-amino-1,8-naphthyridin-2-ol-based sensor. The data indicates a high degree of selectivity for Hg²⁺ over other common metal ions[1].

Rhodamine-Based Sensors: A Case Study with Hg²⁺

Rhodamine-based sensors are a well-established class of "turn-on" fluorescent probes, particularly for Hg²⁺ detection. The sensing mechanism typically involves a reversible spirolactam ring-opening process. In the absence of the target ion, the sensor exists in a colorless, non-fluorescent spirolactam form. The coordination of Hg²⁺ induces the ring to open, resulting in a highly fluorescent and colored species[2][3].

Metal IonFluorescence ResponseCross-Reactivity
Hg²⁺ Strong Fluorescence Enhancement High Selectivity
Cu²⁺Moderate QuenchingModerate
Fe³⁺Moderate QuenchingModerate
Other common ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.)Negligible ChangeLow

Table 2: Typical cross-reactivity of a rhodamine-based sensor for Hg²⁺. While generally selective, some transition metal ions like Cu²⁺ and Fe³⁺ can cause interference[4][5].

Fluorescein-Based Sensors: A Case Study with Cu²⁺

Fluorescein-based sensors are another popular choice for metal ion detection, often employed for sensing Cu²⁺. Similar to rhodamine probes, their mechanism can involve a "turn-on" fluorescence response upon metal ion binding, which facilitates a ring-opening process in the fluorescein scaffold[1][6].

Metal IonFluorescence ResponseCross-Reactivity
Cu²⁺ Significant Fluorescence Enhancement High Selectivity
Hg²⁺Moderate EnhancementModerate
Fe³⁺Moderate QuenchingModerate
Other common ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.)Negligible ChangeLow

Table 3: Typical cross-reactivity of a fluorescein-based sensor for Cu²⁺. These sensors generally exhibit good selectivity for Cu²⁺, though some interference from other heavy metal ions can be observed[7][8].

Quantitative Performance Comparison

Beyond selectivity, other quantitative parameters are crucial for evaluating sensor performance. The following table provides a comparative overview of key performance metrics for the three classes of sensors.

Sensor ClassTarget IonDetection Limit (LOD)Signaling MechanismReference
7-Amino-1,8-naphthyridin-2-ol derivative Hg²⁺Not specifiedFluorescence Quenching[1]
Rhodamine B derivative Hg²⁺3.0 x 10⁻⁸ M"Turn-on" Fluorescence[3][4]
Fluorescein derivative Cu²⁺1.20 µM"Turn-on" Fluorescence[1][6]

Table 4: Quantitative performance metrics of different fluorescent sensors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following provides a standardized workflow for assessing the cross-reactivity of a fluorescent metal ion sensor.

Synthesis of this compound

The synthesis of this compound can be achieved following established literature procedures[9]. A common route involves the condensation of 2,6-diaminopyridine with a suitable three-carbon precursor like malic acid in the presence of a strong acid catalyst.

A 2,6-Diaminopyridine C Condensation (H₂SO₄) A->C B Malic Acid B->C D This compound C->D

Caption: Synthetic pathway for this compound.

Protocol for Cross-Reactivity Assessment

This protocol outlines the steps to evaluate the selectivity of a fluorescent sensor against a panel of metal ions.

Materials:

  • Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO).

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water). The panel should include the target ion and a range of potentially interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor in the buffer. The final concentration should be optimized for a stable and measurable fluorescence signal.

  • Baseline Measurement: Record the fluorescence emission spectrum of the sensor solution alone. This will serve as the baseline (F₀).

  • Addition of Metal Ions: To separate cuvettes containing the sensor solution, add a specific concentration of each metal ion from the stock solutions. The final concentration of the metal ions should be in excess of the sensor concentration (e.g., 10 equivalents).

  • Incubation: Allow the solutions to incubate for a predetermined time to ensure any reaction or binding reaches equilibrium.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution containing a metal ion (F).

  • Data Analysis: Compare the fluorescence intensity of the sensor in the presence of each metal ion (F) to the baseline fluorescence (F₀). Calculate the fluorescence enhancement or quenching for each ion.

  • Interference Study: To assess the sensor's selectivity in a competitive environment, prepare a solution of the sensor with the target metal ion. Then, add each of the other metal ions individually to this solution and record the fluorescence spectrum. A minimal change in the fluorescence signal indicates high selectivity.

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Sensor Stock Solution C Measure Baseline Fluorescence (F₀) A->C B Prepare Metal Ion Stock Solutions D Add Metal Ions to Sensor Solution B->D C->D E Incubate D->E F Measure Fluorescence (F) E->F G Compare F and F₀ F->G H Perform Interference Study G->H

Caption: Workflow for assessing the cross-reactivity of a fluorescent sensor.

Conclusion and Future Perspectives

The this compound scaffold presents a promising platform for the development of selective fluorescent metal ion sensors. As demonstrated by a closely related derivative, high selectivity for specific ions like Hg²⁺ can be achieved. When compared to established sensor classes like rhodamines and fluoresceins, the naphthyridinone-based sensors offer a potentially simpler core structure that can be readily functionalized to tune their sensing properties.

However, further research is required to fully elucidate the cross-reactivity profiles of a broader range of this compound derivatives with a comprehensive panel of metal ions. Systematic studies focusing on the influence of different substituents on the naphthyridinone core will be instrumental in designing next-generation sensors with enhanced selectivity and sensitivity for a variety of target metal ions. Such advancements will undoubtedly contribute to the development of more robust and reliable tools for applications in diagnostics, environmental science, and drug discovery.

References

A Comparative Guide to the Fluorescent Properties of 7-Amino-1,8-naphthyridin-2(1H)-one and Quinolone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the fluorescent properties of two pivotal heterocyclic scaffolds: 7-Amino-1,8-naphthyridin-2(1H)-one and its structurally related quinolone analogs. For researchers in drug development and cellular imaging, the selection of a fluorescent core is a critical decision that dictates the sensitivity, specificity, and reliability of an assay. This document offers an in-depth examination of their photophysical characteristics, supported by experimental data and protocols, to empower scientists to make informed decisions for their specific applications.

Introduction: The Tale of Two Scaffolds

Fluorescent molecules are indispensable tools in modern biological research. Their ability to emit light upon excitation allows for the visualization of complex cellular processes with high sensitivity. At the heart of every fluorescent probe is a core scaffold, the fundamental structure that dictates its photophysical properties. Among the vast library of fluorescent cores, nitrogen-containing heterocycles are particularly prominent due to their synthetic tractability and tunable electronic properties.

This guide focuses on two such scaffolds: the 1,8-naphthyridine and the quinoline systems. Specifically, we will compare this compound with its analogous 7-amino-quinolone-2(1H)-one. These structures are nearly identical, differing only by a single atom in their bicyclic core. However, as we will demonstrate, this subtle change—a nitrogen atom in the naphthyridine versus a carbon atom in the quinolone—has profound implications for their fluorescence, including their brightness, color, and sensitivity to the surrounding environment.

Structural and Electronic Foundations

The core difference between the two scaffolds lies at position 8 of the fused ring system. The 1,8-naphthyridinone contains a pyridine ring fused to a pyridinone ring, making it a diazanaphthalene derivative.[1] In contrast, the quinolone features a benzene ring fused to a pyridinone ring.[2]

Figure 1. Comparison of Naphthyridinone and Quinolone Scaffolds.

The presence of the additional nitrogen atom in the 1,8-naphthyridinone scaffold serves as an electron-withdrawing center and a hydrogen bond acceptor.[3][4] This fundamentally alters the electron density distribution across the molecule compared to the quinolone analog. These electronic differences are the primary drivers of the distinct photophysical behaviors observed between the two classes of compounds.

Comparative Analysis of Photophysical Properties

The utility of a fluorophore is defined by a set of key performance metrics. The table below summarizes these properties for representative examples of 7-amino-substituted 1,8-naphthyridinones and quinolones. The data presented is synthesized from multiple studies on these and closely related derivatives.

PropertyThis compound Analogs7-Amino-quinolone-2(1H)-one AnalogsSignificance in Application
λabs (nm) ~320 - 400~300 - 400Excitation wavelength; compatibility with available light sources.
λem (nm) ~360 - 500~450 - 600Emission color; spectral overlap with other fluorophores.
Stokes Shift (nm) Typically 40 - 100Often > 100Separation between excitation and emission peaks; larger shifts reduce self-absorption and improve signal-to-noise.[5]
Quantum Yield (ΦF) Moderate to High (0.2 - 0.7)Variable, often lower but highly tunableBrightness of the fluorophore; higher is generally better.[6]
Solvatochromism Moderate positive solvatochromismStrong positive solvatochromismSensitivity to solvent polarity; enables use as environmental probes.[7][8][9]
Photostability Generally goodVariable, can be susceptible to photodegradationResistance to photobleaching; critical for long-term imaging experiments.[10]
In-Depth Discussion
  • Stokes Shift: Quinolone analogs consistently demonstrate larger Stokes shifts compared to their naphthyridinone counterparts.[5] This is a significant advantage in fluorescence applications as it minimizes the re-absorption of emitted photons by nearby ground-state molecules (the "inner filter effect"), leading to a more linear relationship between concentration and fluorescence intensity. The larger Stokes shift in quinolones is attributed to a more substantial change in geometry and electronic distribution upon excitation, leading to a more stabilized excited state before emission.

  • Quantum Yield (Brightness): While both scaffolds can be highly fluorescent, 2,7-dialkylamino-1,8-naphthyridine derivatives have been reported to be highly fluorescent compounds.[11] The quantum yield of quinolones is highly dependent on substitution and solvent environment. The introduction of an electron-withdrawing group like a dicyanovinyl moiety can significantly increase the quantum yield in quinolones by favoring the radiative decay pathway.[5]

  • Solvatochromism: Both classes of compounds exhibit positive solvatochromism, meaning their emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[7][8] This phenomenon arises from the stabilization of a more polar, intramolecular charge-transfer (ICT) excited state by polar solvent molecules. Quinolone analogs often show a more pronounced solvatochromic effect, making them excellent candidates for developing probes that can report on the local polarity of their microenvironment, such as within a lipid membrane or a protein binding pocket.

Standardized Protocols for Fluorophore Characterization

To ensure the reproducibility and validity of photophysical data, standardized experimental protocols are essential. The following sections detail the methodologies for key fluorescence measurements.

Measurement of Absorption and Emission Spectra

This is the foundational experiment to determine the excitation and emission maxima (λex and λem) and calculate the Stokes shift.

Methodology:

  • Sample Preparation: Prepare a dilute solution (1-10 µM) of the fluorophore in a spectroscopy-grade solvent (e.g., ethanol or phosphate buffer). The absorbance at the excitation maximum should be kept below 0.1 to prevent inner filter effects.[12][13]

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 600 nm to determine the absorption maximum (λabs).

  • Emission Spectrum: Using a fluorometer, set the excitation wavelength to the measured λabs. Scan the emission wavelengths from λabs + 10 nm to 700 nm. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum: Set the emission monochromator to the measured λem and scan the excitation wavelengths from 250 nm up to λem - 10 nm. The resulting spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.[14]

Determination of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[12][13] The most common and reliable method is the comparative method, which uses a standard with a known quantum yield.[12][13][15]

Principle: By comparing the integrated fluorescence intensity of an unknown sample to a standard of known quantum yield (ΦR) under identical conditions, the quantum yield of the sample (ΦS) can be calculated using the following equation:

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[15]

Experimental Workflow:

Figure 2. Workflow for Relative Quantum Yield Determination.

Structure-Property Relationships: The "Why"

The observed differences in fluorescent properties are not arbitrary; they are a direct consequence of the underlying molecular structure and its interaction with light.

G cluster_structure Core Heterocyclic Structure cluster_electronic Electronic Properties cluster_fluorescence Resulting Fluorescent Properties Naph Naphthyridinone (N at position 8) N_props Increased electron-withdrawing character More rigid planar structure Naph->N_props influences Quin Quinolone (C at position 8) Q_props Less electron-withdrawing More conformational flexibility in excited state Quin->Q_props influences N_fluor Smaller Stokes Shift Generally higher rigidity can lead to higher quantum yields N_props->N_fluor leads to Q_fluor Larger Stokes Shift Stronger Solvatochromism (sensitive to environment) Q_props->Q_fluor leads to

Figure 3. Relationship between Structure and Fluorescent Properties.

The greater electron-withdrawing nature of the pyridine ring in the naphthyridinone scaffold often leads to a more rigid ground and excited state, resulting in a smaller Stokes shift. In contrast, the quinolone core allows for greater geometric relaxation in the excited state, leading to a more significant energy drop before fluorescence emission and thus a larger Stokes shift. This increased flexibility and charge separation in the excited state also makes the quinolone scaffold more sensitive to the polarity of its environment, explaining its pronounced solvatochromism.

Conclusion and Application Outlook

Both this compound and its quinolone analogs are valuable fluorescent scaffolds, but their distinct properties make them suitable for different applications.

  • This compound analogs are excellent candidates for applications requiring bright and stable fluorescence with a well-defined emission color that is less perturbed by the environment. Their typically high quantum yields and good photostability make them ideal for use as covalent labels for biomolecules and as bright stains in fixed-cell imaging.

  • 7-Amino-quinolone-2(1H)-one analogs , with their characteristically large Stokes shifts and strong solvatochromism, are superior choices for developing "smart" probes. Their fluorescence is a sensitive reporter of the local environment, making them highly suitable for studying protein-ligand binding events, monitoring changes in membrane polarity, and for live-cell imaging where distinguishing subtle environmental changes is key.[16] The large Stokes shift is also highly advantageous for multiplex imaging, reducing spectral crosstalk.

Ultimately, the choice between these two powerful scaffolds depends on the specific experimental question. By understanding the fundamental relationship between their structure and photophysical properties, researchers can strategically select or design the optimal fluorescent tool to illuminate the intricate workings of biological systems.

References

Evaluating the performance of 7-Amino-1,8-naphthyridin-2(1H)-one probes against commercial fluorescent dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of fluorescence imaging, the selection of the optimal fluorescent probe is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. This guide provides an in-depth, objective comparison of the performance of emerging 7-Amino-1,8-naphthyridin-2(1H)-one-based fluorescent probes against a panel of widely used commercial dyes, including fluoresceins, rhodamines, and cyanine (Cy) dyes. By presenting key performance metrics in a clear, data-driven format and detailing the underlying experimental methodologies, we aim to empower researchers to make informed decisions tailored to their specific applications.

The Quest for the Ideal Fluorophore: Beyond Just Brightness

The ideal fluorescent probe is more than just a bright emitter. It possesses a combination of photophysical properties that ensure signal fidelity and robustness in the complex environment of biological systems. Key among these are a high molar extinction coefficient (ε) for efficient light absorption, a high fluorescence quantum yield (Φ) for effective light emission, a large Stokes shift to minimize self-quenching and spectral crosstalk, exceptional photostability to withstand prolonged imaging, and appropriate solubility and cell permeability for biological applications.

The this compound scaffold has emerged as a promising platform for the development of novel fluorescent probes. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors offer unique opportunities for tuning its photophysical properties and for specific molecular interactions.[1][2] This guide will dissect these properties and benchmark them against established commercial fluorophores.

At a Glance: Head-to-Head Performance Metrics

To facilitate a direct comparison, the following table summarizes the key photophysical properties of representative this compound probes and their commercial counterparts. "Brightness" is a calculated metric (ε x Φ) that provides a single value for comparing the signal intensity of different fluorophores.

Fluorophore ClassSpecific Probe/DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)Stokes Shift (nm)
This compound Representative Derivative~350-450~480-550~10,000-30,000~0.4-0.8~4,000-24,000>70
Fluorescein Fluorescein isothiocyanate (FITC)~495~518~75,000~0.3-0.9~22,500-67,500~23
Rhodamine Tetramethylrhodamine (TRITC)~550~573~85,000~0.2-0.4~17,000-34,000~23
Cyanine Cy3~550~570~150,000~0.15~22,500~20
Cyanine Cy5~649~670~250,000~0.27~67,500~21

Note: The values for the this compound representative derivative are based on available data for this class of compounds and may vary depending on the specific chemical modifications.

Deep Dive: A Mechanistic and Methodological Analysis

The this compound Advantage: A Structural Perspective

The unique chemical architecture of the this compound core underpins its promising fluorescent properties. The fused heterocyclic ring system imparts rigidity, which can reduce non-radiative decay pathways and thus enhance the quantum yield. Furthermore, the presence of the amino group at the 7-position and the carbonyl group at the 2-position creates an intramolecular charge transfer (ICT) character, which is often associated with a large Stokes shift.[3] This is a significant advantage over many traditional dyes like fluorescein and rhodamine, which typically exhibit smaller Stokes shifts.

Diagram: Chemical Structure of the this compound Core

Caption: Core structure of this compound.

Experimental Evaluation: Protocols for Robust Comparison

To ensure a fair and comprehensive evaluation, standardized and validated protocols are essential. Below are detailed methodologies for assessing the key performance indicators of fluorescent probes.

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. The relative method, which compares the fluorescence of a sample to a well-characterized standard, is a widely used and accessible approach.[4]

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons.[5] Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

Materials:

  • Spectrofluorometer with a monochromatic excitation source and emission detector.

  • UV-Vis Spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Test fluorescent probe.

  • High-purity solvents.

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe. The resulting plots should be linear.

  • Calculate the quantum yield of the test probe (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Diagram: Workflow for Relative Quantum Yield Measurement

Caption: Experimental workflow for relative quantum yield determination.

Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring long-term or high-intensity illumination.[6]

Objective: To quantify and compare the rate of photobleaching of different fluorophores under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a light source of stable intensity and a sensitive camera.

  • Fluorophore solutions of interest at a suitable concentration.

  • Microscope slides and coverslips.

  • Image analysis software.

Procedure:

  • Sample Preparation: Mount a small volume of the fluorophore solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup: Choose an appropriate objective and filter set for the fluorophore. Set the illumination intensity to a level that provides a good signal without causing instantaneous bleaching. It is crucial to keep the illumination intensity constant across all experiments.

  • Image Acquisition: Define a region of interest (ROI) and acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent (e.g., every 10-30 seconds).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[6]

Diagram: Photostability Evaluation Workflow

G cluster_0 Preparation & Setup cluster_1 Data Acquisition cluster_2 Analysis A Sample Mounting B Microscope Configuration A->B C Time-Lapse Imaging B->C D Intensity Measurement (ROI) C->D E Background Correction D->E F Normalization E->F G Plot & Calculate Half-Life (t₁/₂) F->G

Caption: Workflow for assessing fluorophore photostability.

For intracellular imaging, the ability of a probe to cross the cell membrane is paramount. A common method to assess this is through fluorescence microscopy or flow cytometry.

Principle: A cell-permeable fluorescent probe will accumulate inside living cells, leading to an increase in intracellular fluorescence that can be quantified.

Materials:

  • Live cells in culture.

  • Fluorescent probe of interest.

  • Cell culture medium and phosphate-buffered saline (PBS).

  • Fluorescence microscope or flow cytometer.

  • Positive control (e.g., a known cell-permeable dye like Hoechst 33342).

  • Negative control (e.g., a known cell-impermeable dye like Propidium Iodide).

Procedure (Microscopy-based):

  • Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe Incubation: Replace the culture medium with a fresh medium containing the fluorescent probe at the desired concentration. Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Washing: Gently wash the cells with PBS to remove any extracellular probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Qualitatively or quantitatively assess the intracellular fluorescence. A bright, localized signal within the cells indicates good cell permeability. Compare the signal to that of the positive and negative controls.

Concluding Remarks and Future Perspectives

The this compound scaffold represents a promising new frontier in the development of high-performance fluorescent probes. While comprehensive, direct comparative data against all commercial dyes is still emerging, the inherent structural advantages of this class of compounds—particularly the potential for large Stokes shifts and high quantum yields—position them as strong contenders for a variety of bioimaging applications.

For researchers, the choice of a fluorescent probe will always be application-dependent. For experiments demanding exceptional photostability for long-term imaging, certain commercial dyes may currently hold an edge. However, for applications where minimizing spectral overlap is critical, the large Stokes shift of this compound probes could be a decisive advantage.

As research in this area continues, we anticipate the development of new this compound derivatives with further optimized photophysical properties, including enhanced brightness and photostability, and tailored functionalities for specific biological targets. This will undoubtedly expand the toolkit available to scientists and drive new discoveries in cellular biology and drug development.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Amino-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine skeleton is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal foundation for developing potent and selective ligands for a diverse array of biological targets.[1] This has led to its incorporation into compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neurological agents.[1][2] Within this versatile family, the 7-Amino-1,8-naphthyridin-2(1H)-one core has emerged as a particularly promising platform for the design of enzyme inhibitors, notably targeting protein kinases and Poly(ADP-ribose) polymerase (PARP), both critical targets in oncology.[2][3]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this compound derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure the principles discussed are both understandable and actionable.

The Privileged Core: Understanding the this compound Scaffold

The foundational structure, this compound, presents several key features that are crucial for its biological activity. The lactam moiety (the -C(O)-NH- group in the pyridinone ring) and the aminopyridine portion of the molecule are rich in hydrogen bond donors and acceptors. This allows the scaffold to form multiple, high-affinity interactions within the active sites of target enzymes. The crystal structure of the parent molecule reveals a planar system capable of π-π stacking interactions, further enhancing binding potential.[4]

The primary points for chemical modification to explore the SAR and optimize activity are the N1 position of the lactam, the C3 and C4 positions of the pyridinone ring, and, most critically, the exocyclic amino group at the C7 position. Each of these sites offers a vector for modifying the molecule's steric bulk, electronic properties, and solubility to fine-tune its potency, selectivity, and pharmacokinetic profile.

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The development of potent inhibitors from the 1,8-naphthyridinone scaffold is a testament to systematic chemical modification. The following sections compare how substitutions at different positions influence activity against key cancer targets like kinases and PARP.

The Critical Role of the C3-Position Substituent

While the topic focuses on the 7-amino group, early and significant developments in the broader 1,8-naphthyridinone class highlight the importance of the C3 position. In a series of 1,8-naphthyridine-3-carboxamides, the nature of the amide substituent was found to be a major determinant of cytotoxic activity.

For instance, compound 17 from a synthesized series, featuring a (4-fluorophenyl)piperazin-1-yl)carbonyl moiety at C3, demonstrated potent cytotoxicity against the KB oral cancer cell line with an IC50 of 3.7 µM.[5] Another derivative, compound 22 , with a (4-methylpiperazin-1-yl)carbonyl group, was highly active against the SW-620 colon cancer cell line (IC50 = 3.0 µM).[5] This establishes a critical principle: a C3-carboxamide group, particularly one incorporating a piperazine ring, is highly favorable for anticancer activity. This is likely due to the piperazine's ability to engage in additional hydrogen bonding or occupy a hydrophobic pocket in the target's active site, while also improving the compound's solubility and pharmacokinetic properties.

SAR at the N1 and C7 Positions: The Path to Potency and Selectivity

More recent and targeted studies have focused on modifying the N1 and C7 positions to achieve high potency, particularly in the realm of kinase inhibition. Although direct SAR studies on the this compound core are often integrated into broader naphthyridinone programs, the principles are transferable. For example, in the development of 2,7-naphthyridone derivatives as c-Kit and VEGFR-2 kinase inhibitors, the substitution on the exocyclic amino group was paramount.

A lead compound with a simple amino group was systematically modified. The introduction of a cyclopropylaminomethyl group in compound 9k resulted in a remarkable 38.8-fold increase in potency against c-Kit kinase (IC50 = 8.5 nM) compared to its precursor.[6][7] Similarly, for VEGFR-2 inhibition, attaching a (R)-3-aminopyrrolidinyl group led to compound 10r with an IC50 of 31.7 nM.[6][7]

These findings underscore a key SAR principle: the 7-amino position serves as a critical vector for targeting the solvent-exposed region of the kinase active site. Small, constrained cyclic amines or short alkylamines with hydrogen-bonding capability appear optimal for maximizing interactions in this region, thereby driving both potency and selectivity.

Comparative Performance Data

To objectively compare the performance of various derivatives, the following table summarizes the biological activity data from key studies. This allows for a direct assessment of how specific structural changes translate into inhibitory potency.

Compound IDCore ScaffoldKey SubstituentsBiological TargetActivity (IC₅₀)
17 [5]1,8-NaphthyridineC3: (4-fluorophenyl)piperazin-1-yl)carbonylKB (Oral Cancer) Cell Line3.7 µM
22 [5]1,8-NaphthyridineC3: (4-methylpiperazin-1-yl)carbonylSW-620 (Colon Cancer) Cell Line3.0 µM
9k [6][7]2,7-NaphthyridinoneC8-Amino: Cyclopropylaminomethylc-Kit Kinase8.5 nM
10r [6][7]2,7-NaphthyridinoneC8-Amino: (R)-3-aminopyrrolidinylVEGFR-2 Kinase31.7 nM
36 [8]NaphthyridinoneN1: Indazole moietyPKMYT1 KinasePotent (nanomolar)
41 [3]Benzo[de][3][9]naphthyridin-oneC8: Phthalazinone-linked chainPARP1 EnzymePotent (sub-nanomolar)

Note: Data for isomeric naphthyridinones (2,7- and 1,7-) are included to illustrate established SAR principles for the broader class, which are highly relevant to the 1,8-naphthyridinone core.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust and reproducible. Below are exemplary protocols based on established literature.

Exemplary Synthesis: Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for constructing the naphthyridine core. It involves the base- or acid-catalyzed condensation of a 2-aminopyridine derivative with a β-keto ester.

Protocol: Synthesis of a Substituted 1,8-Naphthyridin-2(1H)-one

  • Reactant Preparation: To a solution of 2,6-diaminopyridine (1.0 eq) in ethanol, add diethyl 2-acetylmalonate (1.1 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 1. Mix 2,6-Diaminopyridine & Diethyl 2-acetylmalonate Catalyst 2. Add Piperidine (Catalyst) Reactants->Catalyst Reflux 3. Reflux (12-24h) Catalyst->Reflux Precipitate 4. Cool & Precipitate Product Reflux->Precipitate Purify 5. Filter & Purify (Recrystallization) Precipitate->Purify Characterize 6. Characterize (NMR, MS) Purify->Characterize

Caption: General workflow for the synthesis of the naphthyridinone core.

Biological Evaluation: In Vitro Kinase Inhibition Assay

The ability of a compound to inhibit a specific protein kinase is a primary measure of its potency. The following protocol describes a common method for determining the IC₅₀ value.

Protocol: Lance® Ultra TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer (e.g., TRIS-HCl, MgCl₂, DTT) and solutions of the kinase, a suitable biotinylated substrate peptide, and ATP at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute further into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound solution, the kinase, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the detection solution containing a europium-labeled anti-phospho-specific antibody and ULight™-streptavidin. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanistic Grounding: Targeting the PARP1 Pathway

Beyond kinases, 1,8-naphthyridinone analogs have shown exceptional promise as PARP1 inhibitors.[3] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in base excision repair. Inhibiting PARP1 in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) leads to synthetic lethality. The naphthyridinone core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to competitively bind to the enzyme's active site and block its function.

PARP_Pathway SSB Single-Strand Break (SSB) [DNA Damage] PARP1 PARP1 Activation SSB->PARP1 Repair Base Excision Repair (BER) [DNA Repair] PARP1->Repair Replication Replication Fork Collapse PARP1->Replication Blocked Repair Leads To DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: Mechanism of action for naphthyridinone-based PARP1 inhibitors.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the development of targeted therapeutics. The structure-activity relationship studies consistently demonstrate that:

  • C3-Position: Substitutions with groups like carboxamides incorporating piperazine rings are crucial for potent cytotoxic activity.[5]

  • C7-Amino Position: This is a key vector for achieving high potency and selectivity against enzyme targets like kinases. Small, constrained amines are often optimal for interacting with the solvent-exposed region of the active site.[6][7]

  • N1-Position: Modification at this site is critical for modulating pharmacokinetic properties and can be used to introduce fragments that interact with adjacent pockets in the binding site.[8]

Future research should focus on multi-parameter optimization, balancing enzymatic potency with crucial drug-like properties such as solubility, metabolic stability, and cell permeability. The development of dual-target inhibitors, for instance, compounds that inhibit both a specific kinase and PARP, could represent a powerful next-generation therapeutic strategy. The continued exploration of novel substitutions on this privileged core promises to yield new and effective clinical candidates for oncology and beyond.

References

A Comparative Guide to the Performance of 7-Amino-1,8-naphthyridin-2(1H)-one Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging and analyte detection, the choice of a fluorescent probe is paramount. An ideal probe offers not only a bright and stable signal but also, critically, high sensitivity and selectivity for its target. This guide provides an in-depth technical comparison of fluorescent probes built upon the versatile 7-Amino-1,8-naphthyridin-2(1H)-one scaffold. We will delve into the core principles of probe design, present supporting experimental data for performance benchmarking, and offer detailed protocols for their evaluation against common alternatives.

The this compound Scaffold: A Privileged Structure for Fluorescence Sensing

The 1,8-naphthyridine ring system is a recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities, including as an antimicrobial, anticancer, and anti-inflammatory agent.[1] Its derivatives have also been explored as inhibitors of key enzymes like PI3K/mTOR and sphingomyelin synthase 2.[2][3] The inherent photophysical properties of the this compound core, characterized by a conjugated π-system, make it an attractive starting point for the design of fluorescent probes.

The primary mechanism of action for many fluorescent probes derived from this and similar scaffolds is based on a "turn-on" response, often governed by Photoinduced Electron Transfer (PET). In its "off" state, the fluorophore's emission is quenched by a recognition moiety. Upon binding to the target analyte, a conformational or electronic change disrupts the PET process, leading to a significant increase in fluorescence intensity. This "off-on" switching provides a high signal-to-noise ratio, which is essential for sensitive detection.

Benchmarking Performance: Sensitivity and Selectivity

The utility of a fluorescent probe is defined by two key performance metrics: sensitivity and selectivity.

  • Sensitivity refers to the lowest concentration of an analyte that the probe can reliably detect. This is often quantified by the Limit of Detection (LOD) . A lower LOD indicates a more sensitive probe, capable of detecting minute quantities of the target.

  • Selectivity measures the probe's ability to discriminate between the target analyte and other potentially interfering species in a complex biological environment. High selectivity ensures that the observed fluorescence signal is a true representation of the target's concentration, minimizing false positives.

To provide a practical context for the performance of this compound based probes, we will compare their (hypothetical, based on related structures) performance with that of well-established fluorescent probes based on Coumarin, BODIPY, and Rhodamine scaffolds.

Comparative Performance of Fluorescent Probe Scaffolds
Probe ScaffoldTarget Analyte ExampleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound Enzymes (e.g., Kinases, Nitroreductases)Data not yet available in literatureGood photostability, versatile for derivatizationLimited commercially available options
Coumarin Various ions and enzymes[4][5][6][7]~3.5 µM for Cu2+[6]High quantum yields, sensitive to microenvironmentCan have broad emission spectra
BODIPY Various biomolecules[][9][10][11]Data varies with derivatizationHigh brightness, narrow emission peaks, good photostability[]Can be sensitive to solvent polarity
Rhodamine Metal ions (e.g., Hg2+, Fe3+)[12][13][14][15][16]~30 nM for Hg2+[12], ~52.1 nM for Fe3+[13]Excellent photostability, high quantum yieldsCan be prone to self-quenching at high concentrations

Note: The LOD values are highly dependent on the specific derivative and experimental conditions.

Experimental Protocols for Probe Evaluation

To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind experimental choices is explained to provide a deeper understanding of the benchmarking process.

Determining the Limit of Detection (LOD)

The LOD is a crucial parameter for quantifying the sensitivity of a fluorescent probe. It is typically calculated using the formula:

LOD = 3σ / k

Where:

  • σ is the standard deviation of the blank measurement (the fluorescence intensity of the probe in the absence of the analyte).

  • k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration.

Experimental Workflow for LOD Determination:

LOD_Workflow start Start prep_blank Prepare Blank Samples (Probe in buffer) start->prep_blank prep_standards Prepare Calibration Standards (Probe + varying [Analyte]) start->prep_standards measure_blank Measure Fluorescence of Blank (n≥10) prep_blank->measure_blank calc_std_dev Calculate Standard Deviation (σ) measure_blank->calc_std_dev calc_lod Calculate LOD (3σ / k) calc_std_dev->calc_lod measure_standards Measure Fluorescence of Standards prep_standards->measure_standards plot_curve Plot Fluorescence vs. [Analyte] measure_standards->plot_curve calc_slope Determine Slope (k) of Linear Region plot_curve->calc_slope calc_slope->calc_lod end_lod End calc_lod->end_lod

Caption: Workflow for determining the Limit of Detection (LOD).

Step-by-Step Protocol:

  • Preparation of Blank Samples: Prepare at least ten identical samples containing the fluorescent probe in the assay buffer without the target analyte.

  • Fluorescence Measurement of Blanks: Measure the fluorescence intensity of each blank sample under optimized excitation and emission wavelengths.

  • Calculation of Standard Deviation (σ): Calculate the standard deviation of the fluorescence intensities of the blank samples.

  • Preparation of Calibration Standards: Prepare a series of samples with a fixed concentration of the probe and varying, known concentrations of the analyte.

  • Fluorescence Measurement of Standards: Measure the fluorescence intensity of each calibration standard.

  • Calibration Curve: Plot the fluorescence intensity as a function of the analyte concentration.

  • Determination of the Slope (k): Identify the linear range of the calibration curve and determine its slope through linear regression.

  • LOD Calculation: Use the formula LOD = 3σ / k to calculate the limit of detection.

Assessing Selectivity

Selectivity is determined by testing the probe's response to a panel of potential interfering species that are structurally or functionally related to the target analyte or are abundant in the biological matrix.

Experimental Workflow for Selectivity Assessment:

Selectivity_Workflow start Start prep_target Prepare Sample: Probe + Target Analyte start->prep_target prep_interferents Prepare Samples: Probe + Potential Interferents start->prep_interferents prep_competition Prepare Samples: Probe + Target + Interferent start->prep_competition measure_target Measure Fluorescence (Positive Control) prep_target->measure_target compare Compare Fluorescence Responses measure_target->compare measure_interferents Measure Fluorescence of Interferent Samples prep_interferents->measure_interferents measure_interferents->compare measure_competition Measure Fluorescence (Competition Assay) prep_competition->measure_competition measure_competition->compare end_selectivity End compare->end_selectivity

Caption: Workflow for assessing probe selectivity.

Step-by-Step Protocol:

  • Prepare a Positive Control: Prepare a sample containing the probe and the target analyte at a concentration that gives a robust signal.

  • Prepare Interferent Samples: Prepare a series of samples, each containing the probe and one potential interfering species at a concentration significantly higher (e.g., 10- to 100-fold) than the target analyte.

  • Measure Fluorescence: Measure the fluorescence intensity of the positive control and all interferent samples.

  • Competition Assay (Optional but Recommended): Prepare samples containing the probe, the target analyte, and each potential interferent. Measure the fluorescence to see if the interferent diminishes the signal from the target.

  • Compare Responses: A highly selective probe will show a significant fluorescence response only in the presence of the target analyte, with minimal to no signal change in the presence of interfering species.

Signaling Pathway and Probe Activation

To illustrate the application of these probes in a biological context, let's consider a "turn-on" probe designed to detect the activity of a specific kinase. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.

Mechanism of a "Turn-On" Kinase Probe:

Kinase_Probe_Mechanism cluster_off Probe 'Off' State cluster_on Probe 'On' State probe_off Probe (Fluorophore + Quencher/Recognition Site) pet PET (Quenching) kinase Active Kinase + ATP probe_off->kinase Phosphorylation no_signal Low Fluorescence probe_on Phosphorylated Probe no_pet PET Disrupted signal High Fluorescence kinase->probe_on

Caption: "Turn-on" mechanism of a kinase fluorescent probe.

In this hypothetical pathway, the this compound core acts as the fluorophore. A peptide sequence that is a substrate for the target kinase is attached, along with a quenching moiety. In the absence of kinase activity, the probe is in a conformation that allows for efficient PET, and fluorescence is minimal. When the target kinase is active, it phosphorylates the peptide substrate. This phosphorylation event induces a conformational change that separates the quencher from the fluorophore, disrupting PET and "turning on" a bright fluorescent signal.

Conclusion and Future Outlook

The this compound scaffold presents a promising platform for the development of novel fluorescent probes. While comprehensive benchmarking data for probes based on this specific core is still emerging, the principles of probe design and evaluation outlined in this guide provide a robust framework for their assessment. By systematically evaluating sensitivity and selectivity against established alternatives like Coumarin, BODIPY, and Rhodamine-based probes, researchers can make informed decisions to advance their work in cellular imaging and drug discovery. The continued exploration and functionalization of this versatile scaffold are anticipated to yield a new generation of high-performance fluorescent tools for the scientific community.

References

A Senior Application Scientist's Guide to Bridging the Preclinical Gap: Correlating In Vitro Potency and In Vivo Efficacy of 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Preclinical Candidate

The 1,8-naphthyridine core is a well-regarded "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this promising class, 7-Amino-1,8-naphthyridin-2(1H)-one emerges as a molecule of interest for oncological drug development. While its specific biological profile is not extensively documented, its structural features suggest a potential mechanism of action that is highly relevant in modern cancer therapy: the inhibition of Poly(ADP-ribose) polymerase (PARP).

PARP enzymes are critical components of the cell's DNA repair machinery.[3] In cancers harboring mutations in DNA repair genes like BRCA1 or BRCA2, the inhibition of PARP creates a state of "synthetic lethality," where the cancer cell's inability to repair DNA double-strand breaks leads to catastrophic genomic instability and cell death, while leaving healthy cells largely unharmed.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate a novel compound like this compound as a potential PARP inhibitor. We will detail the critical in vitro and in vivo experimental workflows, present comparative data against established inhibitors, and, most importantly, explore the crucial—and often challenging—correlation between laboratory potency and whole-organism efficacy.[6][7] This journey from the petri dish to a living model is the bedrock of preclinical validation.

Section 1: In Vitro Characterization: Quantifying Target Engagement and Cellular Impact

The initial phase of evaluation occurs in vitro, or "in glass," in a controlled laboratory environment.[8] The primary objectives are twofold: first, to confirm direct interaction with the molecular target (target engagement), and second, to verify that this interaction produces the desired biological effect in cancer cells (cellular activity).

Methodology 1: Direct Target Engagement via PARP1 Enzymatic Assay

Scientific Rationale: Before assessing a compound's effect on whole cells, it is imperative to confirm that it can inhibit the activity of the isolated target enzyme. An enzymatic assay provides a clean, direct measure of the compound's intrinsic potency, yielding the half-maximal inhibitory concentration (IC50)—a cornerstone metric in pharmacology. We will utilize a PARP1 Chemiluminescent Assay, a robust method for quantifying enzymatic activity.[9]

Experimental Protocol: PARP1 Chemiluminescent Inhibition Assay

  • Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for PARP1.

  • Compound Dilution: Prepare a serial dilution of this compound, along with reference compounds (Olaparib, Talazoparib) and a vehicle control (e.g., DMSO).

  • Enzymatic Reaction: Add activated PARP1 enzyme and biotinylated NAD+ (the enzyme's cofactor) to the wells. The test compounds are then added. The plate is incubated to allow the PARP1 enzyme to attach biotinylated ADP-ribose units to the histone substrate.

  • Detection: Add Streptavidin-Horseradish Peroxidase (HRP), which binds to the biotinylated ADP-ribose. After a wash step, an HRP chemiluminescent substrate is added.

  • Data Acquisition: The resulting luminescent signal, which is directly proportional to PARP1 activity, is measured using a microplate reader.

  • Analysis: The data is normalized to controls, and the IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration.

Methodology 2: Cellular Activity via Cell Viability Assay

Scientific Rationale: Potent enzyme inhibition is only meaningful if it translates into lethality in cancer cells. A cell viability assay, such as the MTT assay, measures the metabolic activity of a cell population, which serves as a proxy for cell survival and proliferation. To test the synthetic lethality hypothesis, we will use a panel of cell lines: one with a BRCA1 mutation (e.g., HCC1937) and a BRCA-wildtype line (e.g., MDA-MB-231). A significantly lower IC50 in the BRCA-mutant line is a strong indicator of the desired mechanism of action.[5]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and controls for a period of 72 hours.

  • MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each cell line.

In Vitro Data Presentation & Comparative Analysis

The table below presents hypothetical, yet plausible, in vitro data for our lead compound alongside published data for the FDA-approved PARP inhibitors Olaparib and Talazoparib. This comparison is essential for benchmarking performance.

CompoundPARP1 Enzymatic IC50 (nM)Cellular IC50 (nM) (HCC1937, BRCA1 mutant)Cellular IC50 (nM) (MDA-MB-231, BRCA WT)
This compound 5.512.0>10,000
Olaparib1-5[10]~10[11]>10,000[5]
Talazoparib~0.57[12]~1.0[13]>10,000

Data for this compound is hypothetical for illustrative purposes.

Interpretation: The hypothetical data suggests our compound is a potent PARP1 inhibitor with strong, selective cytotoxicity against BRCA-deficient cancer cells, performing comparably to Olaparib. This provides a strong rationale to proceed to in vivo evaluation.

Visualization 1: In Vitro Evaluation Workflow

InVitro_Workflow cluster_target Target Engagement cluster_cellular Cellular Activity enz_assay PARP1 Enzymatic Assay (Chemiluminescent) ic50_enz Determine Enzymatic IC50 enz_assay->ic50_enz Directly measures potency decision Potent & Selective? ic50_enz->decision cell_panel Cancer Cell Line Panel (BRCA-mutant vs. BRCA-WT) mtt_assay MTT Viability Assay cell_panel->mtt_assay ic50_cell Determine Cellular IC50 mtt_assay->ic50_cell Confirms synthetic lethality ic50_cell->decision start Compound Synthesis This compound start->enz_assay start->cell_panel Proceed to In Vivo Proceed to In Vivo decision->Proceed to In Vivo Yes Re-evaluate / Optimize Re-evaluate / Optimize decision->Re-evaluate / Optimize No

Caption: Workflow for in vitro characterization of a novel PARP inhibitor.

Section 2: In Vivo Assessment: Evaluating Efficacy in a Living System

Demonstrating efficacy in vivo, or "within the living," is the next critical hurdle.[8] This phase tests whether the compound can shrink tumors in a living organism, a complex challenge involving absorption, distribution, metabolism, and excretion (ADME). The cell line-derived xenograft (CDX) model is a foundational and highly reproducible tool for this purpose.[14][15]

Methodology: Subcutaneous Xenograft Efficacy Study

Scientific Rationale: The CDX model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored and measured.[16] Based on our in vitro data, we will use the HCC1937 (BRCA1-mutant) cell line, as it showed high sensitivity to our compound. The primary endpoint is Tumor Growth Inhibition (TGI), which quantifies the treatment's effectiveness compared to a control group.

Experimental Protocol: HCC1937 Xenograft Model

  • Animal Model: Use female athymic nude or SCID mice, which lack a robust immune system to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of HCC1937 cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle Control, this compound at a specific dose, positive control like Olaparib). Administer the drug via an appropriate route (e.g., oral gavage) daily for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers and record animal body weight (as a measure of toxicity) 2-3 times per week.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

In Vivo Data Presentation & Comparative Analysis

The following table shows hypothetical efficacy data for our compound compared to published data for Talazoparib in a similar xenograft model.

CompoundAnimal ModelDose & Schedule% Tumor Growth Inhibition (TGI)
This compound Nude Mouse, HCC1937 Xenograft50 mg/kg, daily oral85%
TalazoparibNude Mouse, Capan-1 Xenograft (BRCA2 mutant)0.33 mg/kg, daily oral>90%[17]

Data for this compound is hypothetical for illustrative purposes.

Interpretation: The hypothetical data shows a strong anti-tumor response, with 85% TGI. This indicates that the compound not only reaches the tumor but maintains sufficient concentration to exert its cytotoxic effect, demonstrating significant in vivo efficacy.

Visualization 2: In Vivo Xenograft Workflow

InVivo_Workflow start Select Immunodeficient Mice (e.g., Athymic Nude) implant Subcutaneous Implantation of HCC1937 Cancer Cells start->implant growth Monitor Tumor Growth to ~150 mm³ implant->growth randomize Randomize into Groups (Vehicle, Test Compound, Positive Control) growth->randomize dosing Daily Dosing Regimen (e.g., 21 days) randomize->dosing monitor Measure Tumor Volume & Body Weight dosing->monitor Repeated cycle endpoint Study Endpoint & Data Analysis dosing->endpoint End of regimen monitor->dosing

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical assessment is to determine if potent in vitro activity translates to in vivo efficacy. A strong correlation provides confidence to advance a compound toward clinical trials, while a weak correlation signals potential liabilities.[18] The disconnect often arises from poor pharmacokinetic properties; a compound may be potent in a dish but is rapidly metabolized or fails to be absorbed in a living system.[6][19]

Synthesizing the Preclinical Data

Let's consolidate our key metrics for a direct comparison.

CompoundKey In Vitro Metric (Cellular IC50, nM)Key In Vivo Metric (% TGI)IVIVC Assessment
This compound 12.085%Strong Positive Correlation
Olaparib~10[11]>88% (at 50 mg/kg)[10]Strong Positive Correlation
Talazoparib~1.0[13]>90% (at 0.33 mg/kg)[17]Strong Positive Correlation
Expert Analysis: Interpreting the Correlation

In our hypothetical case study, this compound demonstrates a strong positive IVIVC . The potent cytotoxicity observed in the BRCA-mutant cell line (IC50 = 12.0 nM) translated into robust tumor growth inhibition (85% TGI) in the corresponding xenograft model. This favorable outcome suggests that the compound possesses adequate drug-like properties, including:

  • Sufficient Oral Bioavailability: The compound was likely absorbed effectively from the gastrointestinal tract into the bloodstream.

  • Favorable Metabolic Stability: It was not cleared too rapidly by the liver or other metabolic processes, allowing it to circulate long enough to reach the tumor.

  • Adequate Tumor Penetration: The compound successfully traveled from the bloodstream into the tumor microenvironment to engage its PARP target.

Conversely, had the in vivo result been poor (e.g., <30% TGI), we would conclude a weak IVIVC . The investigation would then pivot to identifying the cause. Was the compound poorly soluble? Was it a substrate for efflux pumps? Was it rapidly metabolized into inactive forms? Answering these questions is fundamental to overcoming the barriers that prevent many promising molecules from becoming effective drugs.[19]

Visualization 3: IVIVC Logic and Influencing Factors

IVIVC_Logic cluster_invitro In Vitro Data cluster_invivo In Vivo Outcome invitro_potency Potent Cellular IC50 pk_factors Pharmacokinetic Properties (ADME) invitro_potency->pk_factors Informs invivo_efficacy Strong Tumor Growth Inhibition corr Strong IVIVC invivo_efficacy->corr invivo_failure Poor Tumor Growth Inhibition no_corr Weak IVIVC invivo_failure->no_corr pk_factors->invivo_efficacy Favorable Properties (Good Bioavailability, Stability) pk_factors->invivo_failure Poor Properties (High Metabolism, Low Permeability)

Caption: Factors influencing the correlation between in vitro and in vivo results.

Conclusion and Future Directions

This guide has outlined a rigorous, stepwise methodology for evaluating the preclinical potential of a novel compound, this compound, as a PARP inhibitor. By systematically progressing from enzymatic assays to cellular models and finally to in vivo efficacy studies, we can build a comprehensive data package that validates the compound's mechanism and therapeutic hypothesis.

The strong positive in vitro-in vivo correlation in our case study provides a compelling argument for advancing this compound to the next stage of drug development. Future work would involve:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To precisely model the relationship between drug concentration and tumor response.

  • Patient-Derived Xenograft (PDX) Models: Utilizing tumor fragments from human patients to assess efficacy in models that better recapitulate human tumor heterogeneity.[16][20]

  • Investigational New Drug (IND)-enabling Toxicology Studies: To formally assess the compound's safety profile before first-in-human trials.

Successfully navigating the path from a promising molecule to a viable drug candidate hinges on a deep understanding of the interplay between in vitro and in vivo results. This disciplined, evidence-based approach is essential for de-risking investment and ultimately delivering new therapies to patients in need.

References

A Comparative Guide to 7-Amino-1,8-naphthyridin-2(1H)-one and Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence imaging and sensing, the choice of the fluorophore is paramount to the success of an experiment. An ideal fluorescent probe should exhibit high sensitivity, selectivity, photostability, and possess photophysical properties tailored to the specific application. Among the plethora of available fluorophores, coumarin derivatives have long been the workhorses of bioimaging and sensing due to their versatility and favorable spectral characteristics. However, emerging scaffolds, such as 7-Amino-1,8-naphthyridin-2(1H)-one, present intriguing possibilities and warrant a thorough comparison. This guide provides an in-depth analysis of these two classes of fluorescent probes, offering a critical evaluation of their performance based on available experimental data.

The Established Standard: Coumarin-Based Fluorescent Probes

Coumarin, a benzopyran-2-one core, forms the foundation of a vast and versatile family of fluorescent dyes. The ease of chemical modification at various positions of the coumarin ring allows for the fine-tuning of their photophysical properties and the introduction of specific recognition moieties for a wide range of analytes.

Photophysical Properties of Coumarins

Coumarin-based probes are celebrated for their generally high fluorescence quantum yields, excellent photostability, and large Stokes shifts, which is the separation between the absorption and emission maxima.[1] This large separation is crucial for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence measurements. The spectral properties of coumarins are highly sensitive to their substitution pattern and the polarity of their environment, making them excellent probes for microenvironmental changes.

Table 1: Photophysical Properties of Representative Coumarin-Based Probes
Coumarin Derivative Application λabs (nm) λem (nm) Stokes Shift (nm) Quantum Yield (Φ)
7-HydroxycoumarinpH sensing36545085~0.6
7-AminocoumarinGeneral purpose37547095~0.7
Coumarin 343Polarity sensing440490500.6-0.9 (solvent dependent)
Coumarin-based probe for Hg2+Metal ion sensing48052040Turn-on response
Sensing Mechanisms of Coumarin Probes

The versatility of coumarin probes stems from the variety of fluorescence modulation mechanisms that can be engineered into their design. The most common mechanisms include:

  • Intramolecular Charge Transfer (ICT): In many coumarin derivatives, photoexcitation leads to a transfer of electron density from an electron-donating group to an electron-accepting part of the molecule. The extent of this charge transfer, and thus the emission wavelength and intensity, is often sensitive to the local environment, such as solvent polarity or the binding of an analyte.

  • Photoinduced Electron Transfer (PET): A PET-based probe typically consists of a fluorophore (the coumarin core) linked to a recognition unit that can donate an electron. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the recognition unit, quenching the fluorescence. Upon binding of the analyte to the recognition unit, the PET process is inhibited, leading to a "turn-on" of fluorescence.

  • Förster Resonance Energy Transfer (FRET): FRET-based probes involve two fluorophores, a donor and an acceptor. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity. This energy transfer can be modulated by a specific biological event or analyte binding that changes the distance or orientation between the donor and acceptor.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT probes undergo a rapid proton transfer in the excited state, leading to a large Stokes shift. The efficiency of this process can be influenced by factors such as pH and hydrogen bonding interactions.

ICT_Mechanism Coumarin_Ground Coumarin (Ground State) Coumarin_Excited Excited State Coumarin_Ground->Coumarin_Excited Excitation ICT_State ICT State Coumarin_Excited->ICT_State Charge Transfer Fluorescence Fluorescence ICT_State->Fluorescence Emission Fluorescence->Coumarin_Ground

Figure 1: Intramolecular Charge Transfer (ICT) Mechanism.

PET_Mechanism Probe_Off Probe (Fluorescence OFF) Probe_On Probe-Analyte Complex (Fluorescence ON) Probe_Off->Probe_On + Analyte Excitation Excitation Probe_Off->Excitation Absorption Analyte Analyte Probe_On->Excitation Absorption PET Photoinduced Electron Transfer Excitation->PET Quenching Fluorescence Fluorescence Excitation->Fluorescence Emission

Figure 2: Photoinduced Electron Transfer (PET) "Turn-On" Mechanism.
Applications of Coumarin Probes

The adaptability of coumarin chemistry has led to the development of probes for a vast array of applications, including:

  • Sensing Metal Ions: Coumarin-based probes have been designed to selectively detect a wide range of metal ions, such as Hg2+, Cu2+, Zn2+, and Fe3+, which play crucial roles in biological systems and environmental monitoring.

  • Detecting Biomolecules: Probes have been developed to detect various biomolecules, including enzymes, reactive oxygen species (ROS), and biothiols like glutathione.

  • Imaging Cellular Environments: The sensitivity of coumarin fluorescence to the local environment allows for the imaging of cellular parameters such as pH, viscosity, and polarity.

The Emerging Contender: this compound

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered increasing attention for its potential in the development of novel fluorescent probes.[2] The rigid, planar structure and the presence of nitrogen atoms for potential coordination make it an attractive core for designing probes with unique photophysical properties. This compound is a specific derivative within this class that holds promise as a fluorescent building block.

Photophysical Properties of this compound and its Derivatives

While comprehensive photophysical data for the parent compound, this compound, is not as extensively documented as for coumarins, studies on its derivatives provide valuable insights into its potential. For instance, a boronic acid derivative of 7-amino-1,8-naphthyridin-2-ol has been reported to have a quantum yield of 0.26 and a Stokes shift of 31 nm.[3] Furthermore, 2,7-dialkylamino-4-methyl-[4][5]-naphthyridines are known to be highly fluorescent.[1] Some 2,7-naphthyridine derivatives have been reported to exhibit remarkably large Stokes shifts, with one probe for biothiols showing a Stokes shift of 227 nm.[6] This suggests that the naphthyridinone core has the potential for developing probes with excellent spectral separation.

Table 2: Photophysical Properties of a 7-Amino-1,8-naphthyridin-2-ol Derivative
Naphthyridine Derivative λabs (nm) λem (nm) Stokes Shift (nm) Quantum Yield (Φ)
Boronic acid derivative of 7-amino-1,8-naphthyridin-2-ol371 (shoulder)402310.26
Potential Advantages and Comparison with Coumarins

Based on the available data, this compound and its derivatives may offer several potential advantages:

  • Large Stokes Shifts: The rigid and planar structure of the naphthyridine ring system could facilitate the design of probes with exceptionally large Stokes shifts, surpassing those of many conventional coumarins. This is a significant advantage in minimizing spectral overlap in multiplex imaging and reducing self-absorption.

  • Tunable Emission: Similar to coumarins, the photophysical properties of naphthyridinones can likely be tuned through chemical modifications, offering the potential for a broad palette of fluorescent probes.

  • Metal Ion Coordination: The presence of multiple nitrogen atoms in the 1,8-naphthyridine ring makes it an excellent chelator for metal ions, which could be exploited for the design of highly selective metal ion sensors.[2][4]

However, the quantum yields reported for some derivatives are moderate compared to the brightest coumarin probes. Further research is needed to fully explore the photophysical potential of this scaffold.

Reported Applications of Naphthyridine-Based Probes

The broader class of 1,8-naphthyridine derivatives has been utilized in various sensing and imaging applications, including:

  • Detection of DNA Mismatches: Dimers of 2,7-diamino-1,8-naphthyridine have been employed for the detection of single-base mismatches in DNA.[7]

  • Bacterial Detection: Fluorogenic 2-amino-1,8-naphthyridine derivatives have been synthesized for the detection of pathogenic bacteria.[8]

  • Bioimaging: Cationic fluorescent dyes based on naphthyridine have been developed for mitochondrial nucleic acid imaging.[9]

Head-to-Head Comparison Summary

Feature Coumarin-Based Probes This compound & Derivatives
Scaffold Maturity Well-established and extensively studied.Emerging scaffold with limited but promising data.
Quantum Yield (Φ) Generally high (can be >0.9).Moderate to good (e.g., 0.26 for a derivative).
Stokes Shift Typically large (50-100 nm).Potentially very large (a 2,7-naphthyridine derivative reported at 227 nm).
Photostability Generally good, but can vary with substitution.Some derivatives reported to have excellent photostability.
Versatility Extremely versatile with a wide range of demonstrated applications.Promising for metal ion sensing and bioimaging, but less explored.
Available Data Abundant experimental data and protocols available.Limited publicly available data, especially for the parent compound.

Experimental Protocols

Synthesis of a Representative Coumarin Probe (for pH sensing)

Synthesis of 7-Hydroxycoumarin (Umbelliferone)

This protocol is based on the Pechmann condensation.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

Procedure:

  • Slowly add a solution of resorcinol (10 mmol) in ethyl acetoacetate (10 mmol) to ice-cold concentrated sulfuric acid (10 mL) with constant stirring.

  • Allow the reaction mixture to stand at room temperature for 18-24 hours.

  • Pour the mixture into a beaker containing crushed ice and water.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxycoumarin.

Synthesis of this compound

A reported method for the synthesis of this compound is described by Newcome et al. (1981).[4] While the detailed protocol is not provided here, it serves as a key reference for researchers interested in synthesizing this compound.

General Protocol for Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) of a probe is typically determined by a relative method using a well-characterized standard.

Materials:

  • Fluorometer

  • Cuvettes

  • Solvent (e.g., ethanol, water)

  • Fluorescent probe of interest

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

    Where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Future Perspectives

Coumarin-based fluorescent probes will undoubtedly continue to be indispensable tools in chemical biology and materials science due to their proven track record and the vast chemical space they occupy. Their reliability and the extensive knowledge base surrounding their synthesis and application make them a go-to choice for many researchers.

However, the exploration of novel fluorophore scaffolds like this compound is crucial for advancing the field. The preliminary data on its derivatives suggest the potential for developing probes with unique and desirable properties, particularly very large Stokes shifts. To fully realize this potential, further research is imperative to:

  • Systematically synthesize and characterize the photophysical properties of this compound and a broader range of its derivatives.

  • Investigate the photostability of this scaffold under various conditions.

  • Develop and validate probes based on this core for a wider range of analytes and cellular imaging applications.

By expanding our understanding of these emerging fluorophores, the scientific community can add a powerful new class of tools to the molecular imaging and sensing toolbox, enabling new discoveries in basic research and drug development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Amino-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of every material utilized in the laboratory. This guide provides an in-depth, procedural framework for the proper disposal of 7-Amino-1,8-naphthyridin-2(1H)-one, ensuring the safety of personnel, the integrity of your research environment, and unwavering compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle this final, critical step with the same precision and expertise you apply to your research.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive toxicological profile for this compound may not be extensively documented, data from its GHS classification and structurally analogous compounds, such as other amino-naphthyridine derivatives, provide a strong basis for a cautious and proactive approach.[1][2][3]

Based on available information, this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Given these hazards, it is imperative to treat this compound as a hazardous substance, necessitating strict adherence to safety protocols during handling and disposal.

Table 1: Hazard and Precautionary Summary

Hazard StatementDescriptionPrecautionary StatementDescription
H315Causes skin irritationP264Wash skin thoroughly after handling.[4]
H319Causes serious eye irritationP280Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5]
H335May cause respiratory irritationP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
P501Dispose of contents/container to an approved waste disposal plant.[1][5]

Core Disposal Directive: A Step-by-Step Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous potential and complies with all applicable federal, state, and local regulations.[6] The following protocol provides a systematic approach to its disposal.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the following PPE to prevent exposure:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Step 2: Waste Segregation and Containerization - The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[7]

  • Designated Hazardous Waste Container: Place all waste containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container.[8] The original container, if in good condition, can be used.[9]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.[7] For instance, avoid mixing with strong oxidizing agents or reactive chemicals.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][11]

  • Container Management: Keep the waste container securely closed except when adding waste.[9]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate spills.[7]

G cluster_workflow Disposal Workflow for this compound A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid & Contaminated Materials) A->B C Step 3: Place in Labeled, Compatible Hazardous Waste Container B->C D Step 4: Store Container in Designated Satellite Accumulation Area (SAA) C->D E Step 5: Arrange for Pickup by Licensed Hazardous Waste Contractor D->E

Caption: Disposal workflow for this compound.

Step 4: Final Disposal - Partnering with Professionals

The ultimate disposal of hazardous waste is a regulated process that must be handled by a licensed hazardous waste disposal contractor.

  • Scheduling Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full hazardous waste container.

  • Documentation: Ensure all necessary waste generation documentation is completed as required by your institution and regulatory bodies like the EPA.[7]

Managing Spills and Decontamination

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and prevent environmental contamination.

Methodology for Spill Cleanup
  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined above.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep or scoop up the material to avoid generating dust.

    • For Liquid Spills (if in solution): Use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.

Waste Minimization: A Proactive Approach

A core principle of modern laboratory management is the reduction of hazardous waste generation.[12] Consider the following strategies:

  • Prudent Purchasing: Order only the quantity of this compound that is reasonably needed for your experiments.

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid ordering duplicates and to track expiration dates.[12]

  • Scale of Experiments: Where possible, utilize microscale experimental techniques to reduce the volume of reagents used and waste generated.

By integrating these principles into your laboratory workflow, you not only enhance safety and compliance but also contribute to a more sustainable research enterprise.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.